molecular formula C15H19NO2 B1353939 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile CAS No. 131801-69-9

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

货号: B1353939
CAS 编号: 131801-69-9
分子量: 245.32 g/mol
InChI 键: ASYJSBPNAIDUHX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile is a useful research compound. Its molecular formula is C15H19NO2 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYJSBPNAIDUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101257342
Record name 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93413-76-4, 131801-69-9
Record name 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93413-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.376
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, a key intermediate in the production of the antidepressant drug Venlafaxine.[1][2] This document details the primary synthetic methodologies, experimental protocols, and relevant analytical data.

Introduction

This compound (CAS No. 93413-76-4) is a crucial precursor in the manufacturing of Venlafaxine Hydrochloride.[1] Its molecular structure, featuring a hydroxyl group, a nitrile group, a cyclohexyl ring, and a 4-methoxyphenyl moiety, makes it an ideal starting material for the synthesis of this widely used pharmaceutical. This guide will focus on the most common and effective method for its preparation: the base-catalyzed condensation of 4-methoxyphenylacetonitrile and cyclohexanone.[1][2]

Molecular Structure and Properties:

PropertyValue
Chemical Formula C₁₅H₁₉NO₂
Molecular Weight 245.32 g/mol
CAS Number 93413-76-4
Appearance Off-white to pale yellow solid

Synthetic Pathway

The primary route for the synthesis of this compound involves a base-catalyzed condensation reaction. This reaction proceeds via the formation of a carbanion from 4-methoxyphenylacetonitrile, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. The resulting alkoxide is subsequently protonated to yield the final product.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-methoxyphenylacetonitrile 4-Methoxyphenylacetonitrile Reaction Condensation Reaction 4-methoxyphenylacetonitrile->Reaction Cyclohexanone Cyclohexanone Cyclohexanone->Reaction Base Base (e.g., NaOH, n-BuLi) Base->Reaction Solvent Solvent (e.g., Toluene, THF) Solvent->Reaction Product 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile Reaction->Product

Figure 1: General synthetic pathway for this compound.

Experimental Protocols

Several variations of the base-catalyzed condensation have been reported. Below are detailed protocols for two common methods.

Method A: Using Sodium Hydroxide in a Biphasic System

This method employs a phase-transfer catalyst to facilitate the reaction between the aqueous base and the organic reactants.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methoxyphenylacetonitrile147.1814.7 g0.1
Cyclohexanone98.1410.8 g0.11
Sodium Hydroxide (NaOH)40.008.0 g0.2
Tetrabutylammonium Hydrogen Sulfate (TBAHS)339.533.4 g0.01
Toluene-100 mL-
Water-50 mL-

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-methoxyphenylacetonitrile and cyclohexanone in 100 mL of toluene.

  • In a separate beaker, prepare a solution of sodium hydroxide and tetrabutylammonium hydrogen sulfate in 50 mL of water.

  • Cool the toluene solution to 0-5 °C using an ice bath.

  • Slowly add the aqueous basic solution to the toluene solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield a white to off-white crystalline solid.[2]

Method B: Using n-Butyllithium in an Anhydrous System

This method utilizes a strong organometallic base and requires anhydrous conditions.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methoxyphenylacetonitrile147.1814.7 g0.1
Cyclohexanone98.1410.8 g0.11
n-Butyllithium (1.6 M in hexanes)64.0669 mL0.11
Anhydrous Tetrahydrofuran (THF)-150 mL-
Saturated Ammonium Chloride Solution-100 mL-

Procedure:

  • Set up a flame-dried 500 mL three-necked flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Dissolve 4-methoxyphenylacetonitrile in 100 mL of anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution via the dropping funnel over 30 minutes, ensuring the temperature remains below -70 °C.

  • Stir the resulting solution for 1 hour at -78 °C.

  • Add a solution of cyclohexanone in 50 mL of anhydrous THF dropwise over 30 minutes, maintaining the temperature at -78 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding 100 mL of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure product.

Data Presentation

Table 1: Comparison of Synthetic Methods

ParameterMethod A (Phase Transfer)Method B (Organometallic)
Base Sodium Hydroxiden-Butyllithium
Solvent Toluene/WaterTetrahydrofuran
Temperature 0 °C to Room Temp.-78 °C to Room Temp.
Reaction Time 4-6 hours3-4 hours
Typical Yield 80-90%75-85%
Purification RecrystallizationColumn Chromatography

Table 2: Analytical and Spectroscopic Data

AnalysisData
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.35-7.25 (m, 2H, Ar-H), 6.95-6.85 (m, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.70 (s, 1H, CH-CN), 2.50 (s, 1H, OH), 1.80-1.20 (m, 10H, cyclohexyl-H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 159.5, 130.0, 128.5, 122.0, 114.5, 74.0, 55.5, 50.0, 37.0, 25.0, 21.5
IR (KBr, cm⁻¹) ν 3450 (O-H), 2930, 2860 (C-H), 2240 (C≡N), 1610, 1510 (C=C, aromatic), 1250 (C-O)
Mass Spectrum (ESI-MS) m/z 246.1 [M+H]⁺

Experimental Workflow and Logic

The synthesis and purification process follows a logical sequence of steps to ensure a high yield and purity of the final product.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactant_Prep Prepare Reactant Solution (4-methoxyphenylacetonitrile + Cyclohexanone in Solvent) Base_Addition Controlled Addition of Base (Maintain Low Temperature) Reactant_Prep->Base_Addition Reaction_Monitoring Stir and Monitor Reaction (TLC Analysis) Base_Addition->Reaction_Monitoring Quench Quench Reaction (e.g., with NH₄Cl or Water) Reaction_Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Phase (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification_Method Recrystallization or Column Chromatography Concentration->Purification_Method Final_Product Pure Crystalline Product Purification_Method->Final_Product

Figure 2: A generalized workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of this compound is a well-established and efficient process, crucial for the pharmaceutical industry. The base-catalyzed condensation of 4-methoxyphenylacetonitrile and cyclohexanone provides a reliable route to this key intermediate. Careful control of reaction conditions, particularly temperature and the choice of base, is essential for maximizing yield and purity. The detailed protocols and analytical data presented in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis of Venlafaxine and related compounds.

References

Technical Guide: 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (CAS: 93413-76-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile is a key organic compound with the CAS number 93413-76-4.[1][2] It serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably the serotonin-norepinephrine reuptake inhibitor (SNRI) Venlafaxine, an antidepressant used to treat major depressive disorder and anxiety disorders.[1] This compound's structure, featuring a nitrile group, a tertiary alcohol on a cyclohexyl ring, and a methoxyphenyl moiety, makes it an ideal precursor for the synthesis of Venlafaxine and other complex molecules.[3] This guide provides a comprehensive overview of its properties, synthesis, and analysis for professionals in research and drug development.

Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid.[4] It is soluble in methanol.[2] A summary of its key properties is presented in the table below.

PropertyValueReference
CAS Number 93413-76-4[1][2]
Molecular Formula C₁₅H₁₉NO₂[1][2]
Molecular Weight 245.32 g/mol [1][2]
IUPAC Name This compound[4]
Synonyms 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol, Venlafaxine Impurity 34, Venlafaxine Cyano Impurity[5]
Appearance White to off-white solid/powder to crystal[2][4]
Melting Point 121-123 °C[2]
Boiling Point (Predicted) 410.1 ± 25.0 °C[2]
Density (Predicted) 1.142 ± 0.06 g/cm³[2]
Solubility Soluble in Methanol[2]
Storage Temperature 2-8°C, sealed in a dry environment[2]

Structural Information:

X-ray crystallography studies have shown that this compound can crystallize in both monoclinic and orthorhombic systems.[6] The molecular structure consists of a central acetonitrile carbon atom bonded to a 1-hydroxycyclohexyl group, a 4-methoxyphenyl group, and a cyano group. This arrangement results in a chiral center. In the solid state, inversion-related molecules can form dimers through hydrogen bonding between the hydroxyl and nitrile groups.[7]

Synthesis of this compound

The primary synthetic route to this compound involves a base-catalyzed condensation reaction between 4-methoxyphenylacetonitrile and cyclohexanone.[3]

Experimental Protocol

Materials:

  • 4-Methoxyphenylacetonitrile

  • Cyclohexanone

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Tetrabutylammonium hydrogen sulfate (TBAHSO₄) - Phase Transfer Catalyst

  • Ethyl acetate

  • Petroleum ether

  • Water

Procedure:

  • A mixture of 4-methoxyphenylacetonitrile (100 g, 0.68 mol), 10% aqueous NaOH solution (100 ml, 0.25 mol), and TBAHSO₄ (5 g, 0.014 mol) is stirred at room temperature for 30 minutes. A dark red color will appear.[2]

  • The mixture is cooled to 0 °C, and cyclohexanone (67 g, 0.680 mol) is added in small portions with vigorous stirring, ensuring the temperature does not exceed 10 °C.[2]

  • A white solid will form within 30 minutes to one hour. The solid should be crushed, and the reaction mixture is stirred vigorously at room temperature for an additional hour.[2]

  • The solid product is collected by filtration and washed with water until the filtrate is neutral to pH paper.[2]

  • The product is air-dried.[2]

  • Purification is achieved by crystallization from a mixture of ethyl acetate and petroleum ether (e.g., 500:350 v/v) to yield a bright white solid.[2]

SynthesisWorkflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product 4-Methoxyphenylacetonitrile 4-Methoxyphenylacetonitrile Mixing_Stirring Mixing & Stirring (Room Temp, 30 min) 4-Methoxyphenylacetonitrile->Mixing_Stirring Cyclohexanone Cyclohexanone Addition_Reaction Addition of Cyclohexanone (0-10°C, 1 hr) Cyclohexanone->Addition_Reaction NaOH (10% aq.) NaOH (10% aq.) NaOH (10% aq.)->Mixing_Stirring TBAHSO4 TBAHSO4 TBAHSO4->Mixing_Stirring Mixing_Stirring->Addition_Reaction Stirring_RT Stirring at RT (1 hr) Addition_Reaction->Stirring_RT Filtration_Washing Filtration & Washing Stirring_RT->Filtration_Washing Drying Air Drying Filtration_Washing->Drying Crystallization Crystallization (Ethyl Acetate/Petroleum Ether) Drying->Crystallization Final_Product 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile Crystallization->Final_Product

Caption: Synthesis workflow for this compound.

Role in Venlafaxine Synthesis

This compound is the direct precursor to Venlafaxine. The synthesis involves two main subsequent steps: reduction of the nitrile group to a primary amine, followed by N,N-dimethylation.

Step 1: Reduction of the Nitrile Group

The nitrile group is reduced to a primary amine, yielding 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.

Experimental Protocol:

  • Method: Catalytic hydrogenation.

  • Catalyst: 10% Palladium on carbon.

  • Solvent: Acetic acid.

  • Conditions: The reaction is carried out in an autoclave under a hydrogen pressure of 10-15 kg/cm ².

  • Workup: After the reaction, the catalyst is filtered off, and the solvent is removed. The resulting solid is dried to afford the product.

Step 2: N,N-Dimethylation (Eschweiler-Clarke Reaction)

The primary amine is then dimethylated to form Venlafaxine.

Experimental Protocol:

  • Reagents: Formic acid and 40% formaldehyde solution.

  • Procedure: A stirred mixture of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, formic acid, formaldehyde solution, and water is heated at 90-98°C for approximately 19 hours.

  • Workup: The reaction mixture is cooled and washed with chloroform. The aqueous layer is then cooled to 5°C and basified with a sodium hydroxide solution. The product is extracted from the alkaline aqueous layer with chloroform.

VenlafaxineSynthesis Start 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile Reduction Reduction of Nitrile (H2, Pd/C, Acetic Acid) Start->Reduction Intermediate 1-[2-amino-1-(4-methoxyphenyl) ethyl]cyclohexanol Dimethylation N,N-Dimethylation (Eschweiler-Clarke Reaction: Formaldehyde, Formic Acid) Intermediate->Dimethylation Venlafaxine Venlafaxine Reduction->Intermediate Dimethylation->Venlafaxine

Caption: Conversion of the intermediate to Venlafaxine.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis and to monitor reaction progress.

  • Column: A C18 column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm particle size) is suitable.[8]

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., sodium acetate or potassium dihydrogen phosphate) and an organic solvent like acetonitrile or methanol.[8][9][10] For example, a mobile phase of sodium acetate buffer and acetonitrile (65:35) has been used for Venlafaxine analysis.[8]

  • Detection: UV detection at a wavelength around 225-230 nm is appropriate for the aromatic ring system.[8][9]

  • Flow Rate: A typical flow rate would be in the range of 1.0-1.5 mL/min.[9][10]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons (around 6.9 and 7.3 ppm), a singlet for the methoxy group protons (around 3.8 ppm), and a complex multiplet for the cyclohexyl protons (around 1.55 ppm).[1]

    • ¹³C NMR: Signals corresponding to the aromatic carbons, the nitrile carbon, the methoxy carbon, the cyclohexyl carbons, and the carbon bearing the hydroxyl group would be expected.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the alcohol, the C≡N stretch of the nitrile, C-H stretches of the aromatic and aliphatic groups, and C-O stretches of the ether and alcohol.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight (245.32 g/mol ) and characteristic fragmentation patterns.

Biological Activity and Safety

Biological Activity

There is limited publicly available information on the direct biological activity of this compound. Its primary significance lies in its role as a synthetic intermediate.[1] Any biological effects would likely be related to its structural similarity to Venlafaxine or its potential to be metabolized into related compounds.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fundamentally important intermediate in pharmaceutical synthesis, particularly for the production of Venlafaxine. A thorough understanding of its properties, synthesis, and analytical characterization is crucial for researchers and professionals involved in the development and manufacturing of this widely used antidepressant. The protocols and data presented in this guide offer a comprehensive resource for the effective utilization of this compound in a research and development setting.

References

The Role of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile in Modern Pharmaceutical Synthesis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, a key chemical intermediate in the synthesis of the widely used antidepressant, Venlafaxine. While this compound, also known as "cyano-intermediate" or "Venlafaxine Impurity 34", does not possess a therapeutic mechanism of action itself, its efficient conversion to the final active pharmaceutical ingredient is of critical importance in drug manufacturing.[1][2][3][4][5][6] This document will detail the synthetic pathway involving this intermediate, present relevant quantitative data, and provide an illustrative experimental protocol for its conversion.

Introduction to Venlafaxine and its Synthesis

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder, anxiety, and panic disorders.[7][8] Its synthesis has been approached through various routes, with one prominent method proceeding through the key intermediate, this compound. This pathway is notable for its efficiency and is a subject of interest for process chemists and pharmaceutical developers.

The Synthetic Pathway from the Cyano-Intermediate

The conversion of this compound to Venlafaxine is a critical step in the manufacturing process. This transformation is typically achieved through a reductive amination reaction. The nitrile group of the intermediate is reduced to a primary amine, which is then dimethylated to yield the tertiary amine functional group present in Venlafaxine.

A general representation of this synthetic step is the reaction of the cyano-intermediate with an alkylamine in the presence of a transition metal catalyst under a hydrogen atmosphere.[1]

Quantitative Data

The efficiency of the conversion of the cyano-intermediate to Venlafaxine is influenced by several factors, including the choice of catalyst, solvent, temperature, and pressure. The following table summarizes typical reaction parameters and outcomes.

ParameterValue/ConditionReference
Starting MaterialThis compound[1]
ReagentAlkylamine (e.g., methylamine)[1]
CatalystPalladium on carbon (Pd/C)[1]
SolventMethanol[1]
Hydrogen Pressure1-2 atmospheres[1]
TemperatureRoom Temperature[1]
Reaction Time5 to 40 hours[1]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of Venlafaxine from this compound.

Objective: To synthesize Venlafaxine via reductive amination of the cyano-intermediate.

Materials:

  • This compound

  • Methanol

  • Alkylamine (e.g., methylamine solution)

  • Palladium on carbon (Pd/C) catalyst (10-50 wt %)

  • Nitrogen gas

  • Hydrogen gas

  • 10% aqueous Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for hydrogenation

Procedure:

  • A solution of this compound (1.0 equivalent) is prepared in methanol (10-20 volumes).

  • To this stirred solution, the alkylamine (3-5 equivalents) is added, and the mixture is stirred for 5-10 minutes until a clear solution is obtained.

  • The palladium catalyst (10-50 wt %) is added to the reaction mixture under a nitrogen atmosphere.

  • The reaction mixture is purged with hydrogen gas three times and then stirred under a hydrogen atmosphere (1-2 atm) at room temperature for 5 to 40 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, the catalyst is filtered through celite and washed with methanol.

  • The combined filtrate is concentrated to dryness under reduced pressure.

  • The residue is poured into water, and the aqueous layer is basified with 10% aq. NaOH to a pH of 8-10.

  • The aqueous layer is extracted with ethyl acetate (3 times).

  • The combined ethyl acetate layers are washed with brine and dried over anhydrous sodium sulfate.

  • The ethyl acetate is evaporated under vacuum to yield the final product, Venlafaxine.[1]

Visualizations

The following diagrams illustrate the chemical structures and the synthetic workflow.

G cluster_0 Key Molecules in Venlafaxine Synthesis intermediate This compound (Cyano-Intermediate) venlafaxine Venlafaxine intermediate->venlafaxine Reductive Amination

Caption: Synthetic relationship between the cyano-intermediate and Venlafaxine.

G start Start: 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile in Methanol add_amine Add Alkylamine start->add_amine add_catalyst Add Pd/C Catalyst (under Nitrogen) add_amine->add_catalyst hydrogenation Hydrogenation (1-2 atm H2) Room Temperature, 5-40h add_catalyst->hydrogenation filtration Filter Catalyst hydrogenation->filtration concentration Concentrate Filtrate filtration->concentration workup Aqueous Workup (Basify with NaOH, pH 8-10) concentration->workup extraction Extract with Ethyl Acetate workup->extraction drying Dry with Sodium Sulfate extraction->drying final_product Evaporate Solvent to yield Venlafaxine drying->final_product

Caption: Experimental workflow for the synthesis of Venlafaxine.

Conclusion

This compound is a pivotal intermediate in the synthesis of Venlafaxine. Understanding the specifics of its conversion, including the reaction conditions and experimental protocols, is essential for optimizing the production of this important antidepressant. The information presented in this guide serves as a valuable resource for researchers and professionals in the field of pharmaceutical development and manufacturing.

References

Technical Guide: Spectroscopic and Synthetic Profile of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile is a key chemical intermediate in the synthesis of various pharmaceutical compounds, most notably the antidepressant Venlafaxine.[1][2] Its molecular structure, comprising a hydroxylated cyclohexane ring, a methoxyphenyl group, and a nitrile functional group, gives rise to a unique spectroscopic signature. This document provides a comprehensive overview of the available spectroscopic data and a detailed synthetic protocol for this compound.

Molecular and Physical Properties

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 93413-76-4, 131801-69-9[1][3]
Molecular Formula C15H19NO2[3][4]
Molecular Weight 245.32 g/mol [1][3]
Monoisotopic Mass 245.141578849 Da[3]
Melting Point 121-123 °C[5][6]
Boiling Point 410.1±25.0 °C (Predicted)[5][6]
Density 1.142±0.06 g/cm3 (Predicted)[5][6]

Spectroscopic Data

A summary of the key spectroscopic data for this compound is presented below. This data is crucial for the identification and characterization of the compound.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.3m2HAromatic protons (ortho to methoxy group)
6.9m2HAromatic protons (meta to methoxy group)
3.8s3HMethoxy group (-OCH₃) protons
1.55m10HCyclohexyl protons
-s1HHydroxyl proton (-OH)

Solvent: CDCl₃. The data is consistent with the expected structure.[1]

¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3400O-H stretch (hydroxyl group)
~3050C-H stretch (aromatic)
~2930, 2860C-H stretch (aliphatic)
~2240C≡N stretch (nitrile)
~1610, 1510C=C stretch (aromatic ring)
~1250C-O stretch (aryl ether)
~1030C-O stretch (alcohol)

Note: The exact peak positions may vary slightly. The data is based on typical functional group frequencies and available information.

Mass Spectrometry
m/zAssignment
245.14[M]⁺ (Molecular Ion)
228.14[M-OH]⁺
148.07[M-C₆H₁₀OH]⁺
134.06[CH(CN)C₆H₄OCH₃]⁺

The fragmentation pattern is consistent with the structure of the molecule. The exact mass of the molecular ion is reported as 245.141578849 Da.[3]

Crystallographic Data

Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional structure of the molecule.

ParameterValue
Crystal System Monoclinic
Space Group C2/c
a 23.551 (5) Å
b 5.5477 (11) Å
c 23.190 (5) Å
β 115.22 (3)°
Volume 2741.1 (12) ų
Z 8

Data from Zhang et al. (2006), Acta Cryst. E62, o5241–o5243.[7]

Experimental Protocols

The synthesis of this compound can be achieved through the reaction of 4-methoxyphenylacetonitrile with cyclohexanone. The following is a representative protocol based on literature procedures.[8]

Materials:

  • 4-Methoxyphenylacetonitrile

  • Cyclohexanone

  • Sodium methoxide or Potassium tert-butoxide

  • Methanol or tert-Butanol

  • Ethyl acetate

  • Petroleum ether

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 4-methoxyphenylacetonitrile in methanol or tert-butanol.

  • Add an equimolar amount of cyclohexanone to the solution.

  • Slowly add a catalytic amount of a strong base, such as sodium methoxide or potassium tert-butoxide, to the mixture at room temperature.

  • Stir the reaction mixture vigorously for approximately 6 hours.

  • After the reaction is complete, neutralize the mixture with a dilute acid.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a mixture of ethyl acetate and petroleum ether (e.g., 500:350 v/v) to yield a bright white solid.[5]

Synthetic Pathway Visualization

The synthesis of this compound is a straightforward base-catalyzed addition reaction. The logical workflow is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product reactant1 4-Methoxyphenylacetonitrile reaction Base-Catalyzed Addition reactant1->reaction reactant2 Cyclohexanone reactant2->reaction catalyst Base Catalyst (e.g., NaOMe) catalyst->reaction solvent Solvent (e.g., Methanol) solvent->reaction time Time: ~6 hours time->reaction temp Room Temperature temp->reaction product 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile reaction->product

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic and synthetic aspects of this compound. The presented data and protocols are essential for researchers and professionals involved in the synthesis and characterization of this important pharmaceutical intermediate. The provided visualization of the synthetic pathway offers a clear and concise overview of the manufacturing process.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile. The document details the predicted proton chemical shifts, multiplicities, and coupling constants. Furthermore, it outlines a standardized experimental protocol for the acquisition and processing of the spectrum, supplemented by visualizations of the molecular structure and experimental workflow to support researchers in the fields of medicinal chemistry and drug development.

Molecular Structure and ¹H NMR Spectral Data

This compound, with the molecular formula C₁₅H₁₉NO₂, is a key intermediate in the synthesis of various pharmaceuticals, including the antidepressant Venlafaxine[1][2]. Its structure consists of a central acetonitrile moiety substituted with a 1-hydroxycyclohexyl group and a 4-methoxyphenyl group.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the methoxyphenyl ring, the methoxy group, the methine proton, the hydroxyl proton, and the complex multiplets of the cyclohexyl ring. While experimental data can vary slightly based on solvent and concentration, the following table summarizes the predicted and observed ¹H NMR spectral data for the compound in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)Assignment
~7.30Doublet (d)2H~8.8Aromatic (H-2', H-6')
~6.90Doublet (d)2H~8.8Aromatic (H-3', H-5')
~4.50Singlet (s)1HN/AMethine (CH-CN)
~3.81Singlet (s)3HN/AMethoxy (O-CH₃)
1.20 - 1.80Multiplet (m)10HN/ACyclohexyl (-CH₂-)₅
VariableBroad s (br)1HN/AHydroxyl (-OH)

Note: The chemical shift of the hydroxyl proton is variable and dependent on sample concentration, temperature, and solvent. The signals for the cyclohexyl protons typically appear as a complex, overlapping multiplet. General spectral features include aromatic protons at approximately δ 7.3 and 6.9 ppm, a methoxy group at δ 3.8 ppm, and cyclohexyl protons around δ 1.55 ppm[1].

Molecular and Workflow Visualizations

To aid in the interpretation of the spectral data and experimental setup, the following diagrams illustrate the molecular structure and a typical workflow for ¹H NMR analysis.

molecular_structure cluster_cyclohexyl Cyclohexyl C_alpha C C_ipso C C_alpha->C_ipso C_cyano C C_alpha->C_cyano H_alpha H C_alpha->H_alpha C_cyclohexyl_1 C C_alpha->C_cyclohexyl_1 C_ortho1 C C_ipso->C_ortho1 C_meta1 C C_ortho1->C_meta1 p1 p1 C_ortho1->p1 C_para C C_meta1->C_para p2 p2 C_meta1->p2 C_meta2 C C_para->C_meta2 O_methoxy O C_para->O_methoxy p3 p3 C_para->p3 C_ortho2 C C_meta2->C_ortho2 C_ortho2->C_ipso N_cyano N C_cyano->N_cyano C_methoxy CH₃ O_methoxy->C_methoxy O_hydroxyl OH C_cyclohexyl_1->O_hydroxyl C_cyclohexyl_2 C_cyclohexyl_1->C_cyclohexyl_2 C_cyclohexyl_3 C_cyclohexyl_2->C_cyclohexyl_3 C_cyclohexyl_4 C_cyclohexyl_3->C_cyclohexyl_4 C_cyclohexyl_5 C_cyclohexyl_4->C_cyclohexyl_5 C_cyclohexyl_6 C_cyclohexyl_5->C_cyclohexyl_6 C_cyclohexyl_6->C_cyclohexyl_1

Caption: Molecular structure of this compound.

experimental_workflow cluster_0 prep Sample Preparation dissolve Dissolve 5-25 mg of sample in 0.7 mL of CDCl₃ prep->dissolve filter Filter solution into a clean 5 mm NMR tube dissolve->filter dissolve->filter instrument Instrument Setup insert Insert sample into spectrometer filter->insert instrument->insert lock Lock on deuterium signal of CDCl₃ insert->lock insert->lock shim Shim magnetic field for homogeneity lock->shim lock->shim acquisition Data Acquisition params Set acquisition parameters (e.g., 16 scans, 4s acquisition time) shim->params acquisition->params acquire Acquire Free Induction Decay (FID) params->acquire params->acquire processing Data Processing ft Fourier Transform (FID to Spectrum) acquire->ft processing->ft phase_baseline Phase and baseline correction ft->phase_baseline ft->phase_baseline reference Reference spectrum to residual CHCl₃ (δ 7.26 ppm) phase_baseline->reference phase_baseline->reference integrate Integrate signals reference->integrate reference->integrate analysis Spectral Analysis integrate->analysis

Caption: Standard experimental workflow for ¹H NMR spectroscopy analysis.

Experimental Protocols

A detailed and standardized protocol is critical for obtaining high-quality, reproducible ¹H NMR spectra.

3.1. Sample Preparation

  • Weighing: Accurately weigh between 5-25 mg of this compound into a clean, dry vial.[3]

  • Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[4] Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's protons.[5][6]

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean, 5 mm NMR tube.[3]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample's identity and concentration.

3.2. Data Acquisition

  • Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent (e.g., CDCl₃). This step compensates for any magnetic field drift during the experiment.

  • Shimming: The magnetic field homogeneity across the sample is optimized in a process called shimming. This is crucial for achieving sharp, well-resolved NMR signals. Poor shimming results in broad and distorted peaks.

  • Parameter Setup: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters on a 400 or 500 MHz spectrometer include:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8 to 16 scans (to improve signal-to-noise ratio)

    • Spectral Width: A range covering from approximately -1 to 10 ppm.

  • Acquisition: Initiate the experiment to acquire the Free Induction Decay (FID) signal.

3.3. Data Processing

  • Fourier Transform: The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier Transform (FT).

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and upright). The baseline is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis (ppm) is calibrated. For CDCl₃, the spectrum is referenced to the residual undeuterated solvent peak at δ 7.26 ppm.

  • Integration: The area under each peak is integrated. The relative integration values are proportional to the number of protons giving rise to each signal.

  • Peak Picking and Analysis: The chemical shift of each peak is identified, and the multiplicities and coupling constants are measured for detailed structural elucidation.

References

In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, a known impurity of the antidepressant drug Venlafaxine. This document outlines a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, predicts fragmentation patterns, and presents this information in a clear, structured format for easy reference and implementation in a laboratory setting.

Introduction

This compound is a significant compound in pharmaceutical analysis, primarily identified as "Venlafaxine Impurity 34".[1] Its chemical formula is C₁₅H₁₉NO₂, with a monoisotopic mass of 245.1416 Da.[1] Accurate and sensitive analytical methods are crucial for its identification and quantification to ensure the quality and safety of Venlafaxine formulations. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high selectivity and sensitivity required for the analysis of such impurities. This guide details a proposed analytical approach based on established methods for related compounds and theoretical fragmentation principles.

Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

The following protocol is a robust starting point for the analysis of this compound, derived from established methods for the analysis of Venlafaxine and its metabolites. Optimization may be required based on the specific instrumentation and sample matrix used.

Sample Preparation (for Plasma Samples)

A protein precipitation method is recommended for the extraction of the analyte from a plasma matrix.

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC)
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 15% B, linear gradient to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry (MS)
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 450 °C
Nebulizer Gas Nitrogen
Collision Gas Argon

Predicted Mass Spectrometry Fragmentation

While a publicly available mass spectrum for this specific compound is not readily found, a fragmentation pattern can be predicted based on its chemical structure and the known fragmentation of related compounds. The protonated molecule [M+H]⁺ is expected at an m/z of 246.1.

The primary fragmentation pathways are anticipated to be:

  • Neutral loss of water (H₂O) from the cyclohexanol group, a common fragmentation for alcohols.

  • Cleavage of the C-C bond between the two central carbon atoms, leading to the formation of stable fragment ions.

  • Loss of the nitrile group (HCN) .

Predicted Quantitative Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent ion and its major fragment ions.

IonPredicted m/zDescription
[M+H]⁺ 246.1Protonated parent molecule
[M+H - H₂O]⁺ 228.1Loss of water from the cyclohexanol ring
[C₈H₈O]⁺ 121.14-methoxybenzyl cation
[C₇H₁₀NO]⁺ 124.11-cyanocyclohexanol cation
[C₆H₉]⁺ 81.1Cyclohexenyl cation from further fragmentation

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant for Analysis p3->p4 a1 LC Separation (C18 Column) p4->a1 a2 ESI+ Ionization a1->a2 a3 Tandem MS (MRM) a2->a3 d1 Quantification & Identification a3->d1

Caption: General experimental workflow for the LC-MS/MS analysis.

fragmentation_pathway cluster_frags parent [M+H]⁺ m/z = 246.1 frag1 [M+H - H₂O]⁺ m/z = 228.1 parent->frag1 - H₂O frag2 [C₈H₈O]⁺ m/z = 121.1 parent->frag2 C-C Cleavage frag3 [C₇H₁₀NO]⁺ m/z = 124.1 parent->frag3 C-C Cleavage frag1->frag2 Further Fragmentation

Caption: Predicted fragmentation pathway for the target compound.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. The proposed LC-MS/MS method offers a sensitive and selective approach for the identification and quantification of this Venlafaxine impurity. The predicted fragmentation pattern serves as a valuable reference for interpreting mass spectra and confirming the compound's identity. Researchers and drug development professionals can use this guide as a practical resource for method development and impurity profiling in pharmaceutical quality control.

References

An In-depth Technical Guide to the FTIR Analysis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, a key intermediate in various chemical syntheses.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data interpretation.

Introduction to the Compound and FTIR Spectroscopy

This compound (Molecular Formula: C₁₅H₁₉NO₂) is a hydroxynitrile compound characterized by three main functional groups: a hydroxyl group (-OH) on a cyclohexyl ring, a methoxy-substituted phenyl group, and a nitrile group (-C≡N).[4][5]

FTIR spectroscopy is a powerful, non-destructive analytical technique ideal for identifying the functional groups within a molecule.[6] It operates by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. This creates a unique spectral fingerprint of the compound, allowing for structural elucidation and quality control.[6]

Predicted FTIR Spectral Data

While a specific experimental spectrum for this compound is not publicly available, a predictive analysis based on its constituent functional groups allows for the assignment of characteristic absorption bands. The following table summarizes the expected quantitative data from an FTIR analysis.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected IntensityNotes
3600 - 3200Alcohol (O-H)StretchingStrong, BroadThe broadness is due to hydrogen bonding. In the solid state, interactions between the hydroxyl and nitrile groups can be observed.[7]
3100 - 3000Aromatic (C-H)StretchingMedium to WeakCharacteristic of C-H bonds on the phenyl ring.
2950 - 2850Aliphatic (C-H)StretchingStrongArises from the C-H bonds in the cyclohexyl and methoxy groups.
2240 - 2220Nitrile (C≡N)StretchingStrong, SharpThis is a highly diagnostic peak for nitriles.[8] Conjugation with the aromatic ring typically lowers the frequency compared to saturated nitriles.[9][10]
1610 - 1580Aromatic (C=C)StretchingMedium to StrongSkeletal vibrations of the phenyl ring.
1510 - 1480Aromatic (C=C)StretchingMedium to StrongSkeletal vibrations of the phenyl ring.
1470 - 1430Aliphatic (CH₂)Bending (Scissoring)MediumFrom the cyclohexyl ring.
1250 - 1200Aryl Ether (C-O)Asymmetric StretchingStrongCharacteristic of the Ar-O-CH₃ methoxy group.
1180 - 1170Aryl Ether (C-O)Symmetric StretchingMediumCharacteristic of the Ar-O-CH₃ methoxy group.
1100 - 1000Alcohol (C-O)StretchingStrongArises from the C-O bond of the tertiary alcohol on the cyclohexyl ring.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is an ideal FTIR sampling method for solid or liquid samples as it requires minimal to no sample preparation.[6]

3.1 Materials and Equipment

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

  • Sample of this compound (solid powder)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

3.2 Methodology

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its diagnostic startup.

    • Install the ATR accessory into the sample compartment.

    • Allow the instrument to stabilize to minimize thermal drift.

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected to account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal.[6]

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • Initiate the background scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Analysis:

    • Using a clean spatula, place a small amount of the powdered this compound onto the center of the ATR crystal.

    • Use the ATR's pressure clamp to apply consistent and firm pressure, ensuring good contact between the sample and the crystal surface.

    • Initiate the sample scan. The software will collect the spectrum and automatically ratio it against the previously collected background to generate the final absorbance or transmittance spectrum.[6]

  • Data Processing and Analysis:

    • The resulting spectrum should be baseline-corrected if necessary.

    • Use the software's peak-picking function to identify and label the characteristic absorption bands.

    • Compare the observed peak positions and intensities with the expected values in the data table for structural confirmation.

Visualizations

FTIR_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation Instrument_Setup Instrument Setup & Stabilization Background_Scan Background Spectrum Acquisition Instrument_Setup->Background_Scan Ensures clean baseline Sample_Placement Place Sample on ATR Crystal Background_Scan->Sample_Placement Ready for Sample Apply_Pressure Apply Pressure Sample_Placement->Apply_Pressure Sample_Scan Acquire Sample Spectrum Apply_Pressure->Sample_Scan Data_Processing Data Processing (e.g., Baseline Correction) Sample_Scan->Data_Processing Raw Spectrum Peak_Identification Peak Identification & Assignment Data_Processing->Peak_Identification Structural_Confirmation Structural Confirmation Peak_Identification->Structural_Confirmation

Caption: Experimental workflow for FTIR analysis using an ATR accessory.

Functional_Group_Analysis cluster_groups Functional Groups cluster_peaks Characteristic IR Peaks (cm⁻¹) Molecule 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile Nitrile Nitrile (-C≡N) Molecule->Nitrile Hydroxyl Hydroxyl (-OH) Molecule->Hydroxyl Aromatic Aromatic Ring & Methoxy Molecule->Aromatic Nitrile_Peak 2240-2220 (Strong, Sharp) Nitrile->Nitrile_Peak corresponds to Hydroxyl_Peak 3600-3200 (Strong, Broad) Hydroxyl->Hydroxyl_Peak corresponds to Aromatic_Peaks 3100-3000 (C-H) 1610-1480 (C=C) 1250-1170 (C-O) Aromatic->Aromatic_Peaks corresponds to

Caption: Relationship between molecular structure and expected IR absorptions.

References

Crystal Structure of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceuticals, including the antidepressant Venlafaxine.[1][2][3] This document presents crystallographic data, detailed experimental protocols for its synthesis and structural analysis, and logical workflows represented through diagrams.

Introduction

This compound (molecular formula C₁₅H₁₉NO₂) is a crucial precursor in organic synthesis.[4] Its molecular structure, characterized by a hydroxyl group on a cyclohexyl ring and a methoxyphenyl-substituted acetonitrile moiety, allows for versatile chemical transformations. Understanding its solid-state structure is paramount for controlling reaction pathways and ensuring the purity of subsequent products. This compound is known to exhibit polymorphism, crystallizing in at least two different forms: monoclinic and orthorhombic.[4]

Physicochemical Properties

PropertyValue
Molecular Formula C₁₅H₁₉NO₂
Molecular Weight 245.32 g/mol [2][4]
CAS Number 93413-76-4[2]
Appearance White to almost white crystalline powder[5]
Melting Point 121-123 °C[6]
Solubility Soluble in Methanol[5]

Crystallographic Data

This compound exhibits polymorphism, with both monoclinic and orthorhombic crystal systems having been identified.[4] The crystallographic parameters for these two forms are summarized in the table below for comparative analysis.

ParameterMonoclinic FormOrthorhombic Form
Crystal System MonoclinicOrthorhombic
Space Group C2/c[4][7]P2₁2₁2₁[4]
a (Å) 23.506(3)[4]5.7850(6)[4]
b (Å) 5.550(3)[4]11.2680(6)[4]
c (Å) 23.192(3)[4]Not specified
α (˚) 9090
β (˚) 115.116(2)[4]90
γ (˚) 9090
Volume (ų) 2741.1 (12)[7]Not specified
Z 8[7]Not specified
Calculated Density (g/cm³) 1.189[7]Not specified
Radiation Mo Kα (λ = 0.71073 Å)[7]Not specified
Temperature (K) 295[7]Not specified

In the monoclinic structure, inversion-related molecules are linked into dimers through interactions between the hydroxyl and nitrile groups.[7] These dimers are further connected by C—H···O hydrogen bonds, forming an infinite ladder-like chain.[7]

Experimental Protocols

Synthesis of this compound

This protocol describes a base-catalyzed condensation reaction between 4-methoxyphenylacetonitrile and cyclohexanone.[2]

Materials:

  • 4-Methoxyphenylacetonitrile

  • Cyclohexanone

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium hydrogen sulfate - TBAHSO₄)

  • Toluene

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred mixture of 4-methoxyphenylacetonitrile, a phase transfer catalyst, and 10% aqueous NaOH, add cyclohexanone in small portions at 0 °C.

  • Maintain vigorous stirring and ensure the temperature does not exceed 10 °C.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Upon completion, quench the reaction by adding water.[2]

  • Extract the aqueous layer with toluene.[2]

  • Wash the combined organic layers with water and then with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate.[2]

  • Concentrate the solution under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to yield crystalline this compound.[2]

Single-Crystal X-ray Diffraction

This is a generalized protocol for the determination of the crystal structure of a small organic molecule.

Materials:

  • Crystals of this compound

  • Cryo-loop or glass fiber

  • Goniometer head

Procedure:

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • Mount the selected crystal on a cryo-loop or the tip of a glass fiber using a minimal amount of adhesive.

    • Mount the fiber on a goniometer head.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryo-system to minimize thermal vibrations.

    • Perform an initial set of diffraction scans to determine the unit cell parameters and crystal system.

    • Based on the unit cell and symmetry, set up a data collection strategy to measure the intensities of a large number of unique reflections.

    • Collect the diffraction data using a suitable radiation source (e.g., Mo Kα).

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

    • Apply corrections for factors such as polarization, Lorentz factor, and absorption.

    • Determine the space group based on systematic absences in the reflection data.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods.

    • Locate and add hydrogen atoms to the model.

    • Continue refinement until the model converges and provides a good fit to the data.

    • Validate the final structure using crystallographic software to check for geometric and other potential issues.

Visualizations

The following diagrams illustrate the synthesis and crystal structure determination workflows.

Synthesis_Workflow Reactants 4-Methoxyphenylacetonitrile + Cyclohexanone Base_Catalysis Base-Catalyzed Condensation (NaOH, Phase Transfer Catalyst) Reactants->Base_Catalysis Reaction_Monitoring Reaction Monitoring (TLC) Base_Catalysis->Reaction_Monitoring Workup Aqueous Workup & Extraction (Toluene) Reaction_Monitoring->Workup Upon Completion Purification Purification (Recrystallization) Workup->Purification Product Crystalline Product Purification->Product

Caption: Synthesis workflow for this compound.

Crystal_Structure_Workflow Crystal_Mounting Crystal Selection & Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Reduction Data Reduction & Correction Data_Collection->Data_Reduction Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Final Structure Validation Structure_Refinement->Validation

Caption: General workflow for single-crystal X-ray structure determination.

References

Solubility Profile of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, a key intermediate in the synthesis of Venlafaxine. Due to the limited availability of quantitative solubility data in public literature, this document outlines a detailed experimental protocol for determining its solubility in various organic solvents using the gravimetric method. Furthermore, a structured approach to data presentation and visualization of the experimental workflow is provided to guide researchers in their laboratory practices.

Introduction

This compound (CAS No. 93413-76-4) is a crucial chemical intermediate.[1][2] Its molecular formula is C15H19NO2, with a molecular weight of 245.32 g/mol .[1] Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes such as crystallization, and formulation development. This guide addresses the current gap in quantitative solubility data by presenting a standardized methodology for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C15H19NO2[1]
Molecular Weight 245.32 g/mol [1]
Appearance White to Almost white powder to crystal[3]
Melting Point 121-123°C[4]
Boiling Point (Predicted) 410.1±25.0 °C[4]
Density (Predicted) 1.142±0.06 g/cm3 [4]
pKa (Predicted) 13.80±0.20[4]

Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature. Qualitative information suggests it is soluble in methanol.[4] Its synthesis procedures indicate crystallization from a mixture of ethyl acetate and petroleum ether, implying solubility in these solvents to some extent.[3]

To facilitate future research and provide a template for data reporting, Table 2 presents a hypothetical summary of solubility data. It is crucial to note that these values are for illustrative purposes only and must be determined experimentally.

Table 2: Illustrative Solubility of this compound in Various Organic Solvents at 25°C

SolventDielectric Constant (approx.)Solubility (g/L)Molar Solubility (mol/L)
Methanol32.7[Data to be determined][Data to be determined]
Ethanol24.5[Data to be determined][Data to be determined]
Acetone20.7[Data to be determined][Data to be determined]
Ethyl Acetate6.0[Data to be determined][Data to be determined]
Dichloromethane9.1[Data to be determined][Data to be determined]
Acetonitrile37.5[Data to be determined][Data to be determined]
Petroleum Ether~2.0[Data to be determined][Data to be determined]
Toluene2.4[Data to be determined][Data to be determined]

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed protocol for the experimental determination of the solubility of this compound in an organic solvent of interest. This method is based on the principles of the gravimetric analysis of a saturated solution.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps or sealed flasks

  • Constant temperature shaker or water bath

  • Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

  • Syringes

  • Pre-weighed evaporation dishes or beakers

  • Drying oven or vacuum oven

  • Pipettes

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is generally recommended.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and dispense a precise volume (e.g., 5 or 10 mL) of the clear, saturated solution into a pre-weighed evaporation dish.

  • Solvent Evaporation:

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The boiling point of the solvent and the thermal stability of the compound should be considered. A vacuum oven at a lower temperature is a safer alternative to prevent degradation.

    • Continue the evaporation process until all the solvent has been removed and a constant weight of the dried solute is achieved.

  • Gravimetric Analysis:

    • Allow the evaporation dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporation dish containing the dried solute on the analytical balance.

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of solution added to the dish (in L)

The molar solubility can be calculated by dividing the solubility in g/L by the molecular weight of the compound (245.32 g/mol ).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Preparation of Saturated Solution (Excess Solute in Solvent) B Equilibration (Constant Temperature Shaking) A->B 24-48 hours C Settling of Undissolved Solid B->C D Withdrawal of Supernatant (Known Volume) C->D E Filtration (0.22 µm Syringe Filter) D->E F Transfer to Pre-weighed Dish E->F G Solvent Evaporation (Drying/Vacuum Oven) F->G H Cooling in Desiccator G->H I Final Weighing H->I J Calculation of Solubility (g/L and mol/L) I->J

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

References

A Technical Guide to the Physical and Chemical Properties of Key Venlafaxine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of two pivotal intermediates in the synthesis of Venlafaxine: 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile and 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol . This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and tabulated data to support research and development in the pharmaceutical field.

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders. The synthesis of this bicyclic antidepressant involves several key intermediates, the purity and characterization of which are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). This guide focuses on two sequential intermediates that form the core structure of the Venlafaxine molecule.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of the two primary venlafaxine intermediates.

Intermediate I: this compound

Chemical Structure:

(Where Ph is a phenyl group and C6H10 is a cyclohexyl group)

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 93413-76-4[1]
Molecular Formula C₁₅H₁₉NO₂[1]
Molecular Weight 245.32 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 121-124 °C[3]
Boiling Point 410.1 ± 25.0 °C (Predicted)[4]
Solubility Soluble in methanol.[2]
Density 1.142 ± 0.06 g/cm³ (Predicted)[4]
Intermediate II: 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol

Chemical Structure:

(Where Ph is a phenyl group and C6H10 is a cyclohexyl group)

Table 2: Physical and Chemical Properties of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol and its Hydrochloride Salt

PropertyValue (Free Base)Value (Hydrochloride Salt)References
CAS Number 93413-77-5130198-05-9
Molecular Formula C₁₅H₂₃NO₂C₁₅H₂₄ClNO₂
Molecular Weight 249.35 g/mol 285.81 g/mol
Appearance -White to almost white crystalline powder
Melting Point -172-180 °C[5]
Solubility -Slightly soluble in DMSO and Methanol
pH -4.23

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of the venlafaxine intermediates.

Synthesis Protocols

The synthesis of venlafaxine from 4-methoxyphenylacetonitrile and cyclohexanone is a two-step process involving the formation of the cyanohydrin intermediate followed by its reduction.

G cluster_0 Starting Materials cluster_1 Intermediate I Synthesis cluster_2 Intermediate II Synthesis cluster_3 Final Product Synthesis 4-methoxyphenylacetonitrile 4-methoxyphenylacetonitrile Condensation Condensation 4-methoxyphenylacetonitrile->Condensation Cyclohexanone Cyclohexanone Cyclohexanone->Condensation Intermediate_I 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile Condensation->Intermediate_I Base (e.g., NaH) Reduction Reduction Intermediate_I->Reduction Intermediate_II 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol Reduction->Intermediate_II Reducing Agent (e.g., Raney Ni, H₂) Reductive_Amination Reductive Amination (Eschweiler-Clarke) Intermediate_II->Reductive_Amination Venlafaxine Venlafaxine Reductive_Amination->Venlafaxine Formaldehyde, Formic Acid

Caption: Synthetic pathway of Venlafaxine highlighting the key intermediates.

Protocol 3.1.1: Synthesis of this compound (Intermediate I)

This protocol is adapted from established synthetic routes for venlafaxine.[6]

  • Materials:

    • 4-methoxyphenylacetonitrile

    • Cyclohexanone

    • Sodium hydride (NaH) or another suitable base (e.g., sodium hydroxide with a phase transfer catalyst)

    • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

    • Saturated aqueous ammonium chloride solution

    • Diethyl ether or ethyl acetate

    • Anhydrous magnesium sulfate or sodium sulfate

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for extraction and filtration.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, add a solution of 4-methoxyphenylacetonitrile (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

    • Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition of cyclohexanone, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a crystalline solid.[6]

Protocol 3.1.2: Synthesis of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (Intermediate II)

This protocol describes the reduction of the nitrile group of Intermediate I to a primary amine.[7][8]

  • Materials:

    • This compound (Intermediate I)

    • Raney Nickel (catalyst) or Sodium Borohydride/Cobalt Chloride

    • Ethanol or Methanol (solvent)

    • Hydrogen gas (if using catalytic hydrogenation)

    • Ammonia (optional, to suppress secondary amine formation)

    • Filter aid (e.g., Celite)

    • Standard hydrogenation apparatus or round-bottom flask with a balloon for hydrogenation.

  • Procedure (Catalytic Hydrogenation with Raney Nickel):

    • In a suitable pressure vessel, suspend this compound (1.0 equivalent) in ethanol or methanol.

    • Add a catalytic amount of Raney Nickel (typically 5-10% by weight of the substrate). The addition of ammonia can help to minimize the formation of secondary amine byproducts.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture to 40-60 °C with vigorous stirring.

    • Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-8 hours.

    • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure.

    • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.

    • The crude product can be further purified by recrystallization or chromatography if necessary.

Analytical Characterization Protocols

The following are standard protocols for the characterization of the synthesized intermediates.

Protocol 3.2.1: Melting Point Determination

This is a fundamental technique to assess the purity of a crystalline solid.[9][10]

  • Apparatus:

    • Melting point apparatus

    • Capillary tubes (one end sealed)

  • Procedure:

    • Ensure the sample of the intermediate is dry and finely powdered.

    • Introduce a small amount of the powdered sample into the open end of a capillary tube.

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample at a rate of approximately 10-15 °C per minute to quickly determine an approximate melting range.

    • Allow the apparatus to cool.

    • Using a fresh sample, heat again at a slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A narrow melting range (1-2 °C) is indicative of a pure compound.

Protocol 3.2.2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the intermediates.

  • Apparatus:

    • FTIR spectrometer

    • Sample holder (e.g., for KBr pellets or ATR)

    • Agate mortar and pestle

    • Hydraulic press (for KBr pellets)

  • Procedure (KBr Pellet Method):

    • Thoroughly dry a small amount of the sample (1-2 mg) and spectroscopic grade potassium bromide (KBr) (100-200 mg).

    • Grind the KBr to a fine powder using an agate mortar and pestle.

    • Add the sample to the KBr and grind the mixture thoroughly to ensure a homogenous dispersion.

    • Transfer the mixture to a pellet-forming die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

    • Expected Absorptions for Intermediate I: A strong, sharp peak around 2250-2210 cm⁻¹ corresponding to the C≡N stretch of the nitrile group, a broad peak around 3600-3200 cm⁻¹ for the O-H stretch of the alcohol, and peaks characteristic of the aromatic ring and C-O ether linkage.[11]

    • Expected Absorptions for Intermediate II: The disappearance of the C≡N peak and the appearance of N-H stretching bands (typically two for a primary amine) in the region of 3500-3300 cm⁻¹. The broad O-H stretch will still be present.

Protocol 3.2.3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the intermediates.

  • Apparatus:

    • NMR spectrometer (e.g., 300 MHz or higher)

    • NMR tubes

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

    • Internal standard (e.g., Tetramethylsilane, TMS)

  • Procedure (¹H and ¹³C NMR):

    • Dissolve a small amount of the purified intermediate (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

    • Add a small amount of TMS as an internal standard (chemical shift set to 0.00 ppm).

    • Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR signals for Intermediate I: Signals corresponding to the aromatic protons of the 4-methoxyphenyl group, a singlet for the methoxy group protons, a broad singlet for the hydroxyl proton, and multiplets for the cyclohexyl protons.

    • Expected ¹³C NMR signals for Intermediate I: Signals for the quaternary carbon of the cyclohexanol, the carbon of the nitrile group, and the carbons of the aromatic ring and the cyclohexyl ring.

    • Expected ¹H NMR signals for Intermediate II: Disappearance of the signal for the proton alpha to the nitrile and the appearance of new signals for the CH-CH₂NH₂ moiety. The aromatic, methoxy, and cyclohexyl protons will still be present.

    • Expected ¹³C NMR signals for Intermediate II: A significant upfield shift for the carbon that was part of the nitrile group, now part of the CH₂NH₂ group.

Conclusion

The reliable synthesis and thorough characterization of this compound and 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol are fundamental to the production of high-quality Venlafaxine. This guide provides a consolidated resource of their physical and chemical properties, along with detailed experimental protocols to aid researchers and drug development professionals in their work with these critical pharmaceutical intermediates. Adherence to well-defined procedures for synthesis and analysis is paramount for ensuring the consistency and purity of these compounds, ultimately contributing to the safety and efficacy of the final drug product.

References

Uncharted Territory: The Biological Activity of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of the biological activities of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile. While its chemical properties and synthesis are documented, particularly as an intermediate in the production of the antidepressant Venlafaxine, dedicated studies on its pharmacological effects, such as anticonvulsant, analgesic, or anti-inflammatory properties, appear to be absent from the current body of scientific knowledge.

Currently, this compound is primarily recognized for its role in chemical synthesis.[1][2][3][4] It is a known impurity and intermediate in the manufacturing process of Venlafaxine, a widely used serotonin-norepinephrine reuptake inhibitor.[5] The synthesis of this compound from precursors like p-methoxyphenylacetonitrile and cyclohexanone has been described in various chemical resources.[6][7]

Despite the structural motifs present in the molecule—a cyclohexyl group and a methoxyphenyl group, which are found in various biologically active compounds—there is no direct evidence from in vitro or in vivo studies to suggest a specific pharmacological profile for this particular acetonitrile derivative. Searches for data on its potential cytotoxicity, mechanism of action, or interaction with biological targets have not yielded any specific results.

For researchers and drug development professionals, this lack of information presents both a challenge and an opportunity. The compound's structural similarity to other neuroactive agents might suggest potential for biological activity, but without empirical data, any such assertion remains purely speculative.

To explore the potential biological activities of this compound, a systematic investigation would be required. This would involve a series of standard preclinical assays.

Hypothetical Experimental Workflow for Investigating Biological Activity

Should a research initiative be undertaken to characterize the pharmacological profile of this compound, a logical workflow could be as follows:

cluster_0 Initial Screening cluster_1 Activity Confirmation cluster_2 Mechanism of Action cluster_3 Lead Optimization In_vitro_assays In vitro Assays (Cytotoxicity, Receptor Binding) Animal_models In vivo Animal Models (e.g., Seizure, Pain, Inflammation) In_vitro_assays->Animal_models Promising Activity MoA_studies Mechanism of Action Studies (e.g., Electrophysiology, Western Blot) Animal_models->MoA_studies Confirmed Efficacy Lead_op Lead Optimization MoA_studies->Lead_op Elucidated Mechanism

Caption: Hypothetical workflow for biological activity screening.

Data Presentation: A Blank Slate

Due to the absence of quantitative data in the public domain, it is not possible to construct tables summarizing IC50, EC50, or other pharmacological parameters for this compound. Any such presentation would be entirely speculative.

Experimental Protocols: A Call for Future Research

Detailed experimental protocols for assessing the biological activities of this specific compound are not available. However, researchers could adapt established methodologies for evaluating related compounds. For instance, anticonvulsant activity is often assessed using the maximal electroshock (MES) test or the pentylenetetrazol (PTZ) seizure model.[8][9][10][11] Analgesic effects can be determined through tail-flick or hot-plate tests,[12] while anti-inflammatory properties are commonly investigated using lipopolysaccharide (LPS)-induced inflammation models in cell cultures or animals.[13][14][15]

References

An In-depth Technical Guide to the Derivatives and Analogs of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, a pivotal chemical intermediate, and its pharmacologically active derivatives and analogs. The primary focus is on venlafaxine, its major metabolites—O-desmethylvenlafaxine (desvenlafaxine) and N-desmethylvenlafaxine—and a novel silicon-based analog, sila-venlafaxine. This document details the synthesis pathways, structure-activity relationships (SAR), and pharmacological profiles of these compounds, with a particular emphasis on their roles as serotonin-norepinephrine reuptake inhibitors (SNRIs). Quantitative biological data are systematically presented in tabular format for comparative analysis. Detailed experimental protocols for chemical synthesis and biological evaluation are provided to facilitate further research and development in this area.

Introduction: The Core Moiety

This compound (CAS No. 93413-76-4) is a key synthetic intermediate in the production of venlafaxine, a widely prescribed antidepressant.[1] Its structure, featuring a nitrile group, a cyclohexanol ring, and a methoxyphenyl group, makes it an ideal precursor for the synthesis of a class of phenethylamine derivatives with significant therapeutic value.[1] The transformation of this intermediate into pharmacologically active molecules primarily involves the reduction of the nitrile group and subsequent N-alkylation to yield compounds that modulate neurotransmitter reuptake.

Synthesis Pathways

The synthesis of the core intermediate and its conversion to venlafaxine and its primary metabolite, O-desmethylvenlafaxine, are well-established processes in medicinal chemistry.

Synthesis of this compound

A common and efficient method for synthesizing the core intermediate involves a base-catalyzed condensation reaction between 4-methoxyphenylacetonitrile and cyclohexanone.[1] The reaction can be facilitated by a phase transfer catalyst to improve yield and purity.[1]

G cluster_start Starting Materials A 4-Methoxyphenylacetonitrile C Base-Catalyzed Condensation (e.g., NaOH, Phase Transfer Catalyst) A->C B Cyclohexanone B->C D 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile (Core Intermediate) C->D G cluster_metabolism Metabolism (in vivo) A Core Intermediate 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile B Catalytic Hydrogenation (e.g., Raney Nickel or Rh/Al2O3) A->B Nitrile Reduction C 1-[2-amino-1-(4-methoxyphenyl)ethyl] cyclohexanol B->C D Reductive Amination (Formaldehyde, Formic Acid) C->D N,N-Dimethylation E Venlafaxine D->E F O-Desmethylation (CYP2D6) E->F H N-Desmethylation (CYP3A4, CYP2C19) E->H G O-Desmethylvenlafaxine (Desvenlafaxine) F->G I N-Desmethylvenlafaxine H->I G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron A SERT E Increased 5-HT & NE Concentration B NET C 5-HT C->A Reuptake D NE D->B Reuptake F Postsynaptic Receptors E->F Enhanced Neurotransmission X Venlafaxine & Analogs X->A Inhibit X->B Inhibit

References

Methodological & Application

"synthesis of venlafaxine from 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Venlafaxine

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder, anxiety, and panic disorders.[1] A key intermediate in the synthesis of venlafaxine is 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile.[2] This document provides detailed protocols for the synthesis of venlafaxine from this intermediate, targeting researchers, scientists, and professionals in drug development. The protocols described herein are based on established chemical transformations, including reductive amination and catalytic hydrogenation.

Reaction Pathway Overview

The synthesis of venlafaxine from this compound involves the reduction of the nitrile group to an amine, followed by N,N-dimethylation. This can be achieved through a one-step reductive amination process or a two-step process involving the formation of a primary amine intermediate followed by methylation.

Caption: Overall synthesis pathway from the nitrile intermediate to Venlafaxine.

Experimental Protocols

Two primary methods for the synthesis of venlafaxine from this compound are detailed below.

Protocol 1: One-Step Reductive Amination

This protocol describes a single-step synthesis of venlafaxine via reductive amination.[3][4]

Materials:

  • This compound

  • Dimethylamine (or an appropriate alkylamine)

  • Palladium catalyst (e.g., Palladium on carbon)

  • Methanol

  • Hydrogen gas

  • Nitrogen gas

  • Celite

  • 10% aqueous Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Reaction flask

  • Stirrer

  • Hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a reaction flask, dissolve this compound (1.0 equivalent) in methanol (10-20 volumes).

  • Add dimethylamine (3-5 equivalents) to the stirred solution and continue stirring for 5-10 minutes until a clear solution is obtained.[4]

  • Under a nitrogen atmosphere, carefully add the palladium catalyst (10-50 wt %).[4]

  • Purge the reaction mixture with hydrogen gas three times.

  • Stir the reaction mixture under a hydrogen atmosphere (1-2 atm) at room temperature for 5 to 40 hours.[4]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the catalyst through a bed of celite and wash the filter cake with methanol.

  • Combine the filtrates and concentrate to dryness under reduced pressure.

  • Add water to the residue and basify the aqueous layer with 10% aqueous NaOH to a pH of 8-10.[4]

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the ethyl acetate under vacuum to yield venlafaxine.

Protocol 2: Two-Step Synthesis via Primary Amine Intermediate

This protocol involves the initial reduction of the nitrile to a primary amine, followed by N-methylation.[4][5]

Step 1: Reduction to 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol

Materials:

  • This compound

  • Rhodium on alumina catalyst (or Raney nickel)

  • Ethanol-ammonia solvent

  • Hydrogen gas

Equipment:

  • High-pressure hydrogenation reactor

  • Filtration apparatus

Procedure:

  • Charge a high-pressure reactor with this compound and rhodium on alumina catalyst in an ethanol-ammonia solvent.

  • Pressurize the reactor with hydrogen gas.

  • Heat the reaction mixture and maintain it under hydrogen pressure until the reaction is complete (monitor by TLC or HPLC).

  • After cooling and depressurizing the reactor, filter the catalyst.

  • Concentrate the filtrate to obtain 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.

Step 2: N-Methylation (Eschweiler-Clarke Reaction)

Materials:

  • 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol

  • Formaldehyde

  • Formic acid

  • Water

Equipment:

  • Reaction flask with a condenser

  • Heating mantle

Procedure:

  • To a reaction flask, add 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, formaldehyde, and formic acid in water.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and work up to isolate venlafaxine. This typically involves basification followed by extraction.

Data Summary

The following table summarizes the reaction conditions for the different synthetic routes.

ParameterProtocol 1: One-Step Reductive AminationProtocol 2: Two-Step Synthesis
Starting Material This compoundThis compound
Key Reagents Dimethylamine, Hydrogen gasStep 1: Hydrogen gasStep 2: Formaldehyde, Formic acid
Catalyst Palladium on carbonStep 1: Rhodium on alumina or Raney nickel
Solvent MethanolStep 1: Ethanol-ammoniaStep 2: Water
Reaction Time 5 - 40 hoursVaries for each step
Temperature Room TemperatureStep 1: Elevated temperatureStep 2: Reflux
Pressure 1 - 2 atmStep 1: High pressure
Intermediate None1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
Final Product VenlafaxineVenlafaxine

Visualization of Reaction Pathways

reaction_pathways cluster_one_step Protocol 1: One-Step Reductive Amination cluster_two_step Protocol 2: Two-Step Synthesis start1 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile reagents1 Dimethylamine, H₂, Pd/C start1->reagents1 product1 Venlafaxine reagents1->product1 start2 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile reagents2a H₂, Rh/Al₂O₃ start2->reagents2a intermediate 1-[2-amino-1-(4-methoxyphenyl) ethyl]cyclohexanol reagents2a->intermediate reagents2b Formaldehyde, Formic Acid intermediate->reagents2b product2 Venlafaxine reagents2b->product2

Caption: Comparison of one-step and two-step synthesis workflows.

Safety and Handling Precautions

  • Hydrogen Gas: Highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood with appropriate safety measures to prevent ignition.

  • Palladium and Rhodium Catalysts: Can be pyrophoric, especially after use. Handle with care under an inert atmosphere.

  • Dimethylamine: Corrosive and flammable. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Formaldehyde and Formic Acid: Toxic and corrosive. Use in a well-ventilated area and wear appropriate PPE.

  • General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling any chemicals. Consult the Safety Data Sheet (SDS) for each reagent before use.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All experiments should be conducted with appropriate safety precautions and in compliance with all applicable regulations.

References

Application Note and Protocol for the Catalytic Hydrogenation of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the catalytic hydrogenation of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile to its corresponding primary amine, 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethan-1-amine. This transformation is a crucial step in the synthesis of various pharmaceutical compounds. The protocol utilizes Raney® Nickel as the catalyst in a basic medium to ensure high selectivity for the primary amine product. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry for the preparation of active pharmaceutical ingredients (APIs). The starting material, this compound, is a key intermediate in the synthesis of Venlafaxine, an antidepressant. The catalytic hydrogenation of this α-hydroxynitrile presents a challenge in achieving high selectivity for the primary amine due to the potential for secondary and tertiary amine formation. This protocol outlines a robust and selective method using Raney® Nickel under basic conditions to favor the formation of the desired primary amine.

Data Presentation

ParameterValue
Reactant This compound
Product 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethan-1-amine
Catalyst Raney® Nickel (50% slurry in water)
Solvent Methanol
Base Potassium Hydroxide (KOH)
Substrate Concentration ~0.2 M
Catalyst Loading ~20% w/w (dry basis) relative to the substrate
Base Concentration ~2% w/v in Methanol
Hydrogen Pressure 50-100 psi (3.4-6.8 atm)
Temperature 50-60 °C
Reaction Time 4-6 hours
Expected Yield >85%

Experimental Protocol

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Methanol (anhydrous)

  • Potassium Hydroxide (KOH)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Safety Precautions:

  • Raney® Nickel is pyrophoric and can ignite spontaneously if allowed to dry in the air.[1][2] It should always be handled as a slurry under water or a suitable solvent.[1][2]

  • Hydrogen gas is highly flammable and explosive. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources. Use appropriate high-pressure equipment and follow all safety guidelines for handling hydrogen gas.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

Procedure:

  • Catalyst Preparation:

    • In a fume hood, carefully weigh the required amount of Raney® Nickel slurry.

    • Wash the Raney® Nickel slurry several times with deionized water by decantation to remove residual alkali.

    • Subsequently, wash the catalyst with anhydrous methanol (3 x 20 mL) to replace the water. Never allow the catalyst to become dry.

  • Reaction Setup:

    • To a clean, dry Parr hydrogenation bottle or high-pressure reactor equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 20.4 mmol).

    • Add a solution of potassium hydroxide in methanol (e.g., 2% w/v, 100 mL). Dissolve the substrate completely.

    • Carefully transfer the washed Raney® Nickel slurry to the reaction vessel under a stream of inert gas (e.g., argon or nitrogen) to prevent exposure to air.

  • Hydrogenation:

    • Seal the reactor and connect it to the hydrogenation apparatus.

    • Purge the system with an inert gas (e.g., argon or nitrogen) three times to remove any air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (50-100 psi).

    • Begin vigorous stirring and heat the reaction mixture to 50-60 °C.

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.

    • After the reaction is complete (i.e., hydrogen uptake ceases), cool the reactor to room temperature.

  • Work-up and Purification:

    • Carefully vent the excess hydrogen gas from the reactor in a safe manner.

    • Purge the reactor with an inert gas.

    • Under an inert atmosphere , carefully filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the Raney® Nickel catalyst. The filter cake must be kept wet with methanol at all times to prevent ignition.

    • Wash the filter cake with additional methanol (2 x 20 mL).

    • Deactivate the Raney® Nickel catalyst on the filter paper by slowly adding a large volume of water, followed by dilute hydrochloric acid.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by crystallization or column chromatography if necessary.

Mandatory Visualization

experimental_workflow start Starting Material: 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile reaction Catalytic Hydrogenation (50-60 °C, 50-100 psi) start->reaction reagents Reagents: - Raney® Nickel (Catalyst) - Methanol (Solvent) - KOH (Base) - H₂ Gas reagents->reaction filtration Filtration (Removal of Raney® Ni) reaction->filtration workup Work-up: - Solvent Evaporation - Extraction - Drying filtration->workup purification Purification (Crystallization/ Chromatography) workup->purification product Final Product: 2-(1-hydroxycyclohexyl)-2- (4-methoxyphenyl)ethan-1-amine purification->product

Caption: Experimental workflow for the catalytic hydrogenation.

References

Application Notes and Protocols: Raney® Nickel Catalyzed Reduction of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals and bioactive molecules. One such important transformation is the reduction of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile to 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. This product is a key intermediate in the synthesis of Venlafaxine, an antidepressant medication. Raney® Nickel has emerged as a versatile and efficient catalyst for this type of hydrogenation due to its high activity and cost-effectiveness.[1][2] This document provides detailed application notes and a generalized protocol for the Raney® Nickel catalyzed reduction of this specific α-hydroxynitrile.

Key Reaction:

Caption: Experimental workflow for the Raney® Nickel catalyzed reduction.

Safety Precautions:

  • Raney® Nickel is pyrophoric and must be handled with extreme care in an inert atmosphere and should not be allowed to dry. [3]* Hydrogen gas is highly flammable and forms explosive mixtures with air. The hydrogenation should be carried out in a well-ventilated area using appropriate high-pressure equipment.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

The Raney® Nickel catalyzed reduction of this compound is an effective method for the synthesis of its corresponding primary amine, a key pharmaceutical intermediate. The provided protocol, based on established procedures for nitrile reduction, offers a solid foundation for researchers. [4][5]Careful control of reaction parameters such as temperature, pressure, and the use of additives is essential for achieving high yields and minimizing byproduct formation.

References

Application Notes and Protocols: Palladium on Carbon Catalyzed Synthesis of a Key Venlafaxine Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venlafaxine, an antidepressant medication, is synthesized through a multi-step process involving a key intermediate, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.[1] The synthesis of this intermediate is a critical step that significantly influences the overall yield and purity of the final active pharmaceutical ingredient (API). One of the most efficient and widely used methods for this synthesis is the catalytic hydrogenation of 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol using palladium on carbon (Pd/C).[2] This heterogeneous catalyst is favored due to its high catalytic activity, operational simplicity, and ease of removal from the reaction mixture.[3]

This document provides detailed application notes and experimental protocols for the palladium on carbon-catalyzed synthesis of the venlafaxine intermediate. It is intended to guide researchers, scientists, and drug development professionals in the successful implementation of this crucial synthetic transformation.

Reaction and Mechanism

The core of this synthetic step is the reduction of a nitrile group to a primary amine. The palladium on carbon catalyst facilitates the addition of hydrogen across the carbon-nitrogen triple bond of the starting material, 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol, to yield the desired product, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.[2][4]

Data Presentation

Table 1: Summary of Reaction Parameters for Pd/C Catalyzed Synthesis
ParameterValueReference
Starting Material1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol[2]
Catalyst10% Palladium on Charcoal (50% wet)[2]
SolventMethanol[2]
ReagentHydrochloric Acid[2]
Hydrogen Pressure15-20 kg/cm ²[2]
Temperature40-50°C[2]
Reaction Time7-12 hours[2]
Product Yield72%[2]
Product Purity99.9%[2]

Experimental Protocols

Synthesis of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride[2]

Materials:

  • 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol (25g, 0.1019 moles)

  • 10% Palladium on charcoal (50% wet) (25g)

  • Methanol (200ml)

  • Hydrochloric acid (1-3 moles)

  • Ethyl acetate

  • Isopropanol hydrochloride (16%)

  • Water

  • Brine

  • Diatomaceous earth

Equipment:

  • High-pressure reactor

  • Filtration apparatus

  • Distillation apparatus

  • Stirring equipment

Procedure:

  • Reaction Setup: To a high-pressure reactor, add methanol (200ml), 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol (25g), 10% palladium on charcoal (50% wet) (25g), and hydrochloric acid (1-3 moles).

  • Hydrogenation: Seal the reactor and slowly heat the mixture to 40°C while introducing hydrogen gas at a pressure of 0-20 kg/cm ².

  • Reaction Monitoring: Maintain the reaction mixture at 40-50°C under a hydrogen pressure of 15-20 kg/cm ² for approximately 7-12 hours. The reaction progress can be monitored by techniques such as TLC or HPLC to confirm the consumption of the starting material.

  • Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a bed of diatomaceous earth to remove the palladium on carbon catalyst.

  • Solvent Removal: Distill off the methanol from the filtrate under reduced pressure.

  • Work-up: Dilute the residue with water and extract with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Product Isolation: Distill off the ethyl acetate to leave a residue. To this residue, add isopropanol hydrochloride (16%) (28g) and stir the resulting mixture at 5-10°C for 40-60 minutes to induce crystallization.

  • Purification: Filter the separated solid and wash with cold ethyl acetate. This yields 18.2g (72%) of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride with a purity of 99.9%.

Visualizations

G cluster_reaction Synthesis Pathway start 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol product 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol start->product H₂, Pd/C Methanol, HCl 40-50°C, 15-20 kg/cm² G cluster_workflow Experimental Workflow A Charge Reactor: - Starting Material - Pd/C Catalyst - Methanol - HCl B Hydrogenation: - Heat to 40°C - Pressurize with H₂ (15-20 kg/cm²) - Maintain at 40-50°C for 7-12h A->B C Catalyst Filtration: - Cool reaction - Filter through diatomaceous earth B->C D Solvent Removal: - Distill off methanol C->D E Work-up: - Water wash - Ethyl acetate extraction - Brine wash D->E F Product Isolation & Purification: - Add Isopropanol-HCl - Crystallize at 5-10°C - Filter and wash with Ethyl Acetate E->F G Final Product: 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol HCl F->G

References

Application Note: HPLC-Based Reaction Monitoring for the Synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the real-time monitoring of the synthesis of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, a key intermediate in the synthesis of pharmaceuticals like Venlafaxine.[1] The described protocol facilitates the tracking of reactant consumption and product formation, enabling precise determination of reaction completion and optimization of reaction conditions. The synthesis involves the base-catalyzed condensation of p-methoxyphenylacetonitrile and cyclohexanone.[2] Due to the potential instability of cyanohydrins, the HPLC method has been developed to ensure the integrity of the analyte during analysis.

Introduction

The synthesis of this compound is a critical step in the production of various active pharmaceutical ingredients.[1] The reaction, a nucleophilic addition of the carbanion of p-methoxyphenylacetonitrile to cyclohexanone, requires careful monitoring to maximize yield and minimize impurity formation.[2] HPLC is an ideal analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. This document provides a comprehensive protocol for monitoring this reaction, from sample preparation to final data analysis.

Synthesis Overview

The target compound is synthesized via the reaction of p-methoxyphenylacetonitrile with cyclohexanone in the presence of a base catalyst.[2]

Caption: Chemical synthesis scheme for the target compound.

Experimental Protocols

Materials and Reagents
  • p-Methoxyphenylacetonitrile (Reactant)

  • Cyclohexanone (Reactant)

  • Sodium Hydroxide (Catalyst)

  • Tetrabutylammonium Hydrogen Sulfate (Phase Transfer Catalyst)[2]

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (or Acetic Acid)

  • Methanol (for quenching)

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Synthesis Procedure (Illustrative)

The synthesis is adapted from established procedures.[2] A mixture of p-methoxyphenylacetonitrile, 10% aqueous NaOH solution, and a phase transfer catalyst is stirred. Cyclohexanone is then added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction progress is monitored by taking aliquots at specified time intervals.

Sample Preparation for HPLC Analysis
  • Aliquoting: At each time point (e.g., t=0, 30, 60, 90, 120 min), carefully withdraw approximately 100 µL of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to 900 µL of a 1:1 solution of methanol and 0.1% aqueous formic acid. This neutralizes the base catalyst and prevents further reaction.

  • Dilution: Perform a second dilution by taking 100 µL of the quenched solution and adding it to 900 µL of the mobile phase. This brings the sample into a suitable concentration range for HPLC analysis.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method

The following parameters provide a starting point for method development and can be optimized as needed.[3]

ParameterValue
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 90% B over 10 min, hold for 2 min, return to 40% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection UV at 225 nm

Note: The addition of a small amount of acid to the mobile phase is crucial for improving the stability of the cyanohydrin product on the column and ensuring reproducible chromatography.

Data Presentation and Analysis

The progress of the reaction is monitored by observing the decrease in the peak areas of the reactants and the increase in the peak area of the product.

Chromatographic Data (Hypothetical)

The following table summarizes the expected retention times for the compounds of interest under the specified HPLC conditions.

CompoundRetention Time (min)
Cyclohexanone~ 3.5
p-Methoxyphenylacetonitrile~ 5.8
This compound~ 7.2
Reaction Monitoring Data (Hypothetical)

The percentage conversion can be calculated based on the relative peak area of the limiting reactant (p-Methoxyphenylacetonitrile) over time.

% Conversion = [ (Areat=0 - Areat=x) / Areat=0 ] * 100

Time (minutes)p-Methoxyphenylacetonitrile Peak Area% Conversion
05,000,0000%
302,500,00050%
601,000,00080%
90250,00095%
12050,00099%

Visualization of Experimental Workflow

The workflow from reaction sampling to data analysis is a critical process for accurate reaction monitoring.

G node_setup 1. Reaction Setup node_aliquot 2. Withdraw Aliquot node_setup->node_aliquot node_quench 3. Quench & Dilute node_aliquot->node_quench node_filter 4. Filter Sample (0.45 µm) node_quench->node_filter node_hplc 5. HPLC Injection & Run node_filter->node_hplc node_data 6. Data Acquisition (Chromatogram) node_hplc->node_data node_analysis 7. Analysis (% Conversion) node_data->node_analysis

Caption: Workflow for HPLC-based reaction monitoring.

Conclusion

The HPLC method presented provides a reliable and efficient tool for monitoring the synthesis of this compound. It allows for accurate determination of reaction endpoints, which is essential for process optimization, yield maximization, and quality control in a research or drug development setting. The detailed protocols for sample preparation and chromatographic analysis ensure reproducible and accurate results.

References

Application Note: Thin-Layer Chromatography (TLC) for Monitoring the Synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-01

Audience: Researchers, scientists, and drug development professionals involved in synthetic organic chemistry and process development.

Abstract: This application note provides a detailed protocol for monitoring the synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, a key intermediate in the manufacturing of Venlafaxine.[1][2] The synthesis involves the base-catalyzed condensation of 4-methoxyphenylacetonitrile with cyclohexanone.[3] Thin-Layer Chromatography (TLC) is presented as a rapid, simple, and effective method for tracking the consumption of starting materials and the formation of the desired α-hydroxy nitrile product, thereby enabling the determination of reaction completion.

Introduction

The synthesis of this compound is a critical step in the production of several active pharmaceutical ingredients, most notably the antidepressant Venlafaxine.[1] The reaction typically proceeds via a condensation reaction between 4-methoxyphenylacetonitrile and cyclohexanone.[3] Efficiently monitoring the progress of this reaction is essential for optimizing reaction conditions, maximizing yield, and minimizing the formation of impurities.

Thin-Layer Chromatography (TLC) is a fundamental analytical technique in synthetic chemistry that allows for the qualitative monitoring of a reaction's progress. It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent system).[4][5] In this synthesis, the product, containing a hydroxyl group, is significantly more polar than the starting materials. This difference in polarity allows for clear separation and visualization on a TLC plate, making it an ideal monitoring tool.

Principle of TLC Monitoring

The TLC monitoring of this reaction relies on the polarity difference between the reactants and the product.

  • Starting Material (SM1): 4-methoxyphenylacetonitrile (less polar)

  • Starting Material (SM2): Cyclohexanone (less polar)

  • Product (P): this compound (more polar due to the -OH group)

Using a normal-phase TLC plate (silica gel, a polar stationary phase) and a moderately polar mobile phase, the less polar starting materials will travel further up the plate, resulting in higher Retention Factor (Rf) values. The more polar product will have stronger interactions with the silica gel and will travel a shorter distance, resulting in a lower Rf value. By observing the disappearance of the starting material spots and the appearance of a new, lower-Rf product spot, one can effectively track the reaction's progression to completion.

Experimental Protocols

3.1. Synthesis of this compound

This protocol is adapted from established procedures.[3] All operations should be performed in a well-ventilated fume hood.

Materials:

  • 4-methoxyphenylacetonitrile

  • Cyclohexanone

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Tetrabutylammonium hydrogen sulfate (TBAHSO4)

  • Round-bottom flask equipped with a magnetic stirrer

  • Ice bath

Procedure:

  • To a round-bottom flask, add 4-methoxyphenylacetonitrile (1.0 eq), 10% aqueous NaOH solution (0.37 eq), and TBAHSO4 (0.02 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the flask in an ice bath to 0 °C.

  • Add cyclohexanone (1.0 eq) dropwise to the vigorously stirred mixture, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at room temperature and monitor the reaction progress using the TLC protocol below. The reaction is typically complete within 1-2 hours, indicated by the formation of a white solid.[3]

3.2. TLC Monitoring Protocol

Materials:

  • TLC plates (e.g., Silica Gel 60 F₂₅₄ on aluminum backing)

  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile Phase: Hexane:Ethyl Acetate (3:1, v/v)

  • Visualization tools: UV lamp (254 nm), potassium permanganate (KMnO₄) stain.

Procedure:

  • Chamber Saturation: Pour the Hexane:Ethyl Acetate (3:1) mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the chamber wall. Close the lid and let the atmosphere saturate for 10-15 minutes.

  • Sample Preparation:

    • Starting Material (SM) Reference: Dissolve a small amount of 4-methoxyphenylacetonitrile in ethyl acetate.

    • Reaction Mixture (Rxn): At various time points (e.g., t=0, 30 min, 60 min, 90 min), withdraw a small aliquot (a drop) from the reaction mixture using a capillary tube. Dilute the aliquot in a small vial with 0.2-0.5 mL of ethyl acetate.

  • TLC Plate Spotting:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

    • Using separate capillary tubes, apply small spots of the SM reference and the diluted reaction mixture onto the baseline. It is good practice to also spot the SM reference and the reaction mixture in the same lane (co-spot) to confirm identity.

  • Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the baseline is above the solvent level. Close the lid and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Light: Place the dried plate under a UV lamp (254 nm). The aromatic rings in the starting material and product will absorb UV light and appear as dark spots against the fluorescent green background.[6] Circle the visible spots with a pencil.

    • Chemical Staining: Prepare a potassium permanganate (KMnO₄) stain (3g KMnO₄, 20g K₂CO₃, 5 mL 5% NaOH in 300 mL water). Dip the plate into the stain solution briefly, then gently heat it with a heat gun. The product's hydroxyl group and other oxidizable species will appear as yellow or brown spots on a purple background.[7][8]

Data Presentation and Interpretation

The progress of the reaction can be assessed by comparing the TLC spots over time. The product spot should appear and intensify, while the starting material spot diminishes.

Table 1: Expected TLC Results and Interpretation

CompoundExpected Rf Value*UV (254 nm) VisualizationKMnO₄ Stain Visualization
4-methoxyphenylacetonitrile (Starting Material)~0.65Dark SpotFaint yellow spot upon heating
Cyclohexanone (Starting Material)~0.70Not VisibleYellow/Brown spot upon heating
This compound (Product)~0.30Dark SpotIntense Yellow/Brown spot (due to -OH group)

*Rf values are estimates and may vary based on specific conditions such as temperature, chamber saturation, and plate quality. The key is the relative difference in Rf values.

Interpretation:

  • t = 0: A prominent spot corresponding to the starting material (4-methoxyphenylacetonitrile) will be visible at a high Rf.

  • Intermediate time: The starting material spot will be less intense, and a new, more intense spot will appear at a lower Rf, corresponding to the product.

  • Completion: The starting material spot will be completely absent (or only a trace amount visible), and the product spot at the lower Rf will be prominent.

Workflow Visualization

The following diagram illustrates the workflow for the TLC monitoring process.

TLC_Workflow cluster_viz 6. Visualization start 1. Sample Reaction Mixture prepare 2. Prepare TLC Plate (Draw Baseline) start->prepare spot 3. Spot Plate (SM Ref & Rxn Mixture) prepare->spot develop 4. Develop Plate (Hex:EtOAc 3:1) spot->develop dry 5. Dry Plate & Mark Solvent Front develop->dry uv UV Lamp (254nm) dry->uv stain KMnO4 Stain & Heat dry->stain analyze 7. Calculate Rf & Analyze Reaction Progress uv->analyze stain->analyze

Caption: Workflow for TLC monitoring of the synthesis reaction.

Conclusion

Thin-Layer Chromatography is an indispensable tool for monitoring the synthesis of this compound. The protocol described herein provides a reliable, cost-effective, and rapid method for determining reaction endpoints, ensuring efficient chemical synthesis. The clear separation between the non-polar reactants and the polar product allows for unambiguous interpretation of the reaction's progress.

References

Application Notes and Protocols: 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile as a pivotal precursor in organic synthesis, with a primary focus on its role in the manufacturing of active pharmaceutical ingredients (APIs).

Introduction

This compound, a white crystalline solid, is a key intermediate in the synthesis of various pharmaceuticals.[1] Its molecular structure, featuring a hydroxyl group, a nitrile group, and a methoxyphenyl moiety, makes it a versatile building block for constructing more complex molecules.[2] The primary and most well-documented application of this compound is in the synthesis of Venlafaxine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI) for treating major depressive disorder and anxiety disorders.[1][3]

Synthetic Applications

The principal application of this compound lies in its conversion to Venlafaxine.[1] This transformation typically involves the reduction of the nitrile group to a primary amine, followed by N-methylation.[4] Various synthetic strategies have been developed to achieve this, including both multi-step and single-step processes.[5]

Beyond its role in Venlafaxine synthesis, the functional groups of this compound allow for a range of chemical transformations:

  • Oxidation: The tertiary hydroxyl group can be oxidized to a ketone functionality using suitable oxidizing agents.[3]

  • Reduction: The nitrile group is readily reduced to a primary amine, a key step in the synthesis of Venlafaxine.[3]

  • Substitution: The methoxy group on the phenyl ring can potentially be substituted, allowing for the synthesis of various analogs.[3]

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthetic methods for the preparation and subsequent reaction of this compound.

StepReactantsBase/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Synthesis of Precursor p-Methoxyphenylacetonitrile, Cyclohexanonen-ButyllithiumTHF-78--[4]
Synthesis of Precursor p-Methoxyphenylacetonitrile, Cyclohexanone10% aq. NaOH, TBAHSO₄-0 - Room Temp1.5 - 2High[6]
Synthesis of Venlafaxine (Two-Step) This compoundRhodium on AluminaEthanol-AmmoniaRoom Temp--[4]
Synthesis of Venlafaxine (One-Step) This compound, AlkylaminePalladium catalystMethanolRoom Temp5 - 40-

Note: " - " indicates data not specified in the cited sources.

Experimental Protocols

Protocol 1: Synthesis of this compound [6]

This protocol describes a base-catalyzed condensation reaction.

Materials:

  • p-Methoxyphenylacetonitrile

  • Cyclohexanone

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Tetrabutylammonium hydrogen sulfate (TBAHSO₄)

  • Ethyl acetate

  • Petroleum ether

  • Water

Procedure:

  • In a suitable reaction vessel, stir a mixture of p-methoxyphenylacetonitrile, 10% aqueous NaOH solution, and TBAHSO₄ at room temperature for 30 minutes. A dark red color will appear.

  • Cool the mixture to 0 °C with vigorous stirring.

  • Add cyclohexanone in small portions, ensuring the temperature does not exceed 10 °C. A white solid will form within 30 minutes to one hour.

  • Crush the solid and continue to stir the reaction mixture vigorously at room temperature for an additional hour.

  • Filter the solid and wash it with water until the filtrate is neutral to pH paper.

  • Air-dry the solid.

  • Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to obtain pure this compound as a bright white solid.

Protocol 2: Synthesis of Venlafaxine from this compound (Two-Step Process) [4]

This protocol involves the reduction of the nitrile group followed by N-methylation.

Step 1: Reduction of the Nitrile Group

Materials:

  • This compound

  • Rhodium on alumina catalyst

  • Ethanol-Ammonia solvent

  • Hydrogen gas

Procedure:

  • Dissolve this compound in an ethanol-ammonia solution in a hydrogenation apparatus.

  • Add the rhodium on alumina catalyst.

  • Pressurize the vessel with hydrogen gas.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.

Step 2: N-Methylation (Eschweiler-Clarke Reaction)

Materials:

  • 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol

  • Formaldehyde

  • Formic acid

  • Water

Procedure:

  • To the 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol obtained from the previous step, add formaldehyde and formic acid in refluxing water.

  • Heat the reaction mixture at reflux until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and work up accordingly to isolate Venlafaxine.

Protocol 3: One-Step Synthesis of Venlafaxine from this compound

This protocol describes a reductive amination process.

Materials:

  • This compound

  • Alkylamine (e.g., dimethylamine)

  • Palladium catalyst

  • Methanol

  • Hydrogen gas

  • 10% aqueous NaOH

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound in methanol, add the alkylamine and stir for 5-10 minutes to obtain a clear solution.

  • Add the palladium catalyst under a nitrogen atmosphere.

  • Purge the reaction mixture with hydrogen gas (three times) and then stir under a hydrogen atmosphere (1-2 atm) at room temperature for 5 to 40 hours.

  • Monitor the progress of the reaction by TLC and HPLC.

  • Upon completion, filter the catalyst through celite and wash with methanol.

  • Combine the filtrates and concentrate to dryness under reduced pressure.

  • Pour the residue into water.

  • Basify the aqueous layer with 10% aqueous NaOH to a pH of 8-10 and extract with ethyl acetate (3 times).

  • Combine the ethyl acetate layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the ethyl acetate under vacuum to obtain Venlafaxine.

Visualizations

Synthesis_of_Precursor p_methoxy p-Methoxyphenylacetonitrile precursor 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile p_methoxy->precursor Base (e.g., NaOH or n-BuLi) cyclohexanone Cyclohexanone cyclohexanone->precursor

Synthesis of the Precursor Compound.

Venlafaxine_Synthesis_Workflow cluster_twostep Two-Step Synthesis cluster_onestep One-Step Synthesis precursor_ts 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile reduction Nitrile Reduction (e.g., H₂, Rh/Al₂O₃) precursor_ts->reduction amine 1-[2-Amino-1-(4-methoxyphenyl) ethyl]cyclohexanol reduction->amine methylation N-Methylation (e.g., HCHO, HCOOH) amine->methylation venlafaxine_ts Venlafaxine methylation->venlafaxine_ts precursor_os 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile reductive_amination Reductive Amination (Alkylamine, H₂, Pd catalyst) precursor_os->reductive_amination venlafaxine_os Venlafaxine reductive_amination->venlafaxine_os

Synthetic Pathways to Venlafaxine.

Safety Precautions

Standard laboratory safety procedures should be followed when handling this compound and all other chemicals mentioned in these protocols. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) for each compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, a crucial intermediate in the production of the antidepressant drug Venlafaxine.

Introduction

This compound is a key building block in the synthesis of Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI).[1] The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry. The most common synthetic route involves the base-catalyzed condensation of 4-methoxyphenylacetonitrile with cyclohexanone.[1][2] This process, while well-established, requires careful optimization of reaction conditions to ensure high yield and purity on an industrial scale.

Application Notes

The primary application of this compound is as a direct precursor in the multi-step synthesis of Venlafaxine.[1][2] The general synthetic pathway involves the formation of this key intermediate, followed by the reduction of the nitrile group to a primary amine and subsequent N,N-dimethylation to yield the final active pharmaceutical ingredient (API).[1]

Key Considerations for Large-Scale Synthesis:

  • Quality of Raw Materials: The purity of the starting materials, p-methoxyphenylacetonitrile and cyclohexanone, is critical as it directly impacts the purity of the final intermediate and the overall yield.[2]

  • Reaction Control: Precise control over reaction parameters such as temperature, stirring speed, and the rate of addition of reactants is crucial for maximizing yield and minimizing the formation of side products.[2]

  • Scale-Up Challenges: Transitioning from laboratory to industrial-scale production introduces challenges related to heat dissipation, efficient mixing, and solvent recovery, all of which must be carefully managed.[2]

  • Catalyst and Base Selection: The choice of base, such as sodium hydroxide, and the use of a phase transfer catalyst like tetrabutylammonium hydrogen sulfate (TBAHSO4), can significantly influence the reaction efficiency by facilitating the interaction between aqueous and organic phases.[2][3]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of the target intermediate.

Materials:

  • p-Methoxyphenylacetonitrile

  • Cyclohexanone

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Tetrabutylammonium hydrogen sulfate (TBAHSO4)

  • Toluene (or another suitable organic solvent)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane (or petroleum ether)

Procedure:

  • A mixture of p-methoxyphenylacetonitrile (1.0 eq), 10% aqueous NaOH solution, and a catalytic amount of TBAHSO4 is stirred at room temperature for approximately 30 minutes.[3]

  • The reaction mixture is then cooled to 0°C.

  • Cyclohexanone (1.0 eq) is added dropwise to the vigorously stirred mixture, ensuring the temperature does not exceed 10°C.[3]

  • A white solid is expected to form within 30 to 60 minutes.[3] The reaction mixture is then stirred vigorously at room temperature for an additional hour.[3]

  • The reaction progress should be monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The aqueous layer is extracted with a suitable organic solvent, such as toluene.[1]

  • The combined organic layers are washed with water and then with brine.[1]

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.[1]

  • The crude solid is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or ethyl acetate/petroleum ether, to afford this compound as a bright white solid.[1][3]

Quantitative Data Summary

The following table summarizes various reported methods for the synthesis of this compound.

Starting MaterialsBase / CatalystSolvent(s)Temperature (°C)Yield (%)
4-Methoxyphenylacetonitrile, Cyclohexanonen-ButyllithiumTetrahydrofuran (THF)Not specifiedNot specified
4-Methoxyphenylacetonitrile, CyclohexanoneSodium hydroxide (NaOH) / TBAHSO4Water / Organic Solvent0 - Room TempHigh
4-Methoxyphenylacetonitrile, CyclohexanoneSodium methoxide or Potassium t-butoxideMethanol or t-ButanolRoom TempNot specified

Note: Specific yield percentages for large-scale synthesis are often proprietary and not always published in detail. The term "High" is used based on general descriptions in the literature.

Visualizations

G cluster_start Starting Materials cluster_process Reaction cluster_intermediate Key Intermediate cluster_final_steps Subsequent Steps cluster_api Final Product A 4-Methoxyphenylacetonitrile C Base-Catalyzed Condensation A->C B Cyclohexanone B->C D 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile C->D Yields Intermediate E Reduction D->E F N,N-Dimethylation E->F G Venlafaxine F->G Forms API

Caption: Synthetic workflow for Venlafaxine production.

G cluster_params Key Process Parameters cluster_outcomes Desired Outcomes A Large-Scale Synthesis Success B Raw Material Purity A->B C Temperature Control A->C D Efficient Mixing A->D E Solvent Recovery A->E F Catalyst Selection A->F G High Yield B->G H High Purity B->H I Cost-Effectiveness B->I J Process Safety B->J C->G C->H C->I C->J D->G D->H D->I D->J E->G E->H E->I E->J F->G F->H F->I F->J

Caption: Key parameters for successful large-scale synthesis.

References

Application Notes and Protocols: Synthesis of Venlafaxine from 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Venlafaxine, a widely used antidepressant, can be synthesized from its key cyano intermediate, 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile. This document outlines two primary experimental procedures for this conversion: a traditional two-step synthesis involving reduction followed by N-methylation, and a more streamlined one-step reductive amination process. These protocols are based on established methods found in scientific literature and patents.

Method 1: Two-Step Synthesis via Reduction and N-Methylation

This classic approach first reduces the nitrile group to a primary amine, which is subsequently methylated to yield venlafaxine.

Experimental Protocol

Step 1: Hydrogenation of the Cyano Intermediate to a Primary Amine

This step focuses on the catalytic hydrogenation of this compound to yield 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. Two common catalysts for this transformation are Raney Nickel and Rhodium on Alumina.

Protocol 1A: Using Raney Nickel Catalyst [1][2]

  • Apparatus: A high-pressure autoclave.

  • Reagents:

    • 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol (100 g)

    • Toluene (100 ml)

    • Water (400 ml)

    • Raney Nickel (20 g, pre-washed with water to be alkali-free)

    • 20% Liquor Ammonia (100 ml)

  • Procedure:

    • Charge the autoclave with the cyano intermediate, toluene, and water at room temperature.

    • Stir the mixture and cool to 10°C.

    • Carefully add the pre-washed Raney Nickel and liquor ammonia.

    • Pressurize the autoclave with hydrogen to 4-5 kg/cm ² and maintain the temperature below 12°C for 2 hours.

    • Slowly raise the reaction temperature to approximately 50°C and increase the hydrogen pressure to 7-8 kg/cm ².

    • Maintain these conditions for 8 hours, monitoring the reaction's progress.

    • Upon completion, cool the reactor, release the pressure, and filter the catalyst.

    • Separate the aqueous and organic layers and process the organic layer to isolate the primary amine intermediate. This process is reported to yield the intermediate at 66% with 99% HPLC purity.[1][2]

Protocol 1B: Using Rhodium on Alumina Catalyst [2][3]

  • Apparatus: A high-pressure hydrogenation apparatus.

  • Reagents:

    • This compound

    • Rhodium on Alumina catalyst

    • Ethanol-ammonia solvent

  • Procedure:

    • Dissolve the cyano intermediate in the ethanol-ammonia solvent.

    • Add the Rhodium on Alumina catalyst to the solution.

    • Place the mixture in the hydrogenation apparatus.

    • Pressurize the vessel with hydrogen gas according to the equipment specifications.

    • Agitate the reaction mixture at a suitable temperature until the uptake of hydrogen ceases.

    • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.

Step 2: N-Methylation of the Primary Amine (Eschweiler-Clarke Reaction) [2][3][4]

  • Apparatus: A round-bottom flask equipped with a reflux condenser.

  • Reagents:

    • 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol acetate (100 g)

    • 88% Formic acid (117 g)

    • 40% Formaldehyde solution (91 g)

    • Water (300 ml)

  • Procedure:

    • To a stirred solution of the primary amine intermediate in water, add formic acid and formaldehyde.

    • Heat the solution to 98°C and maintain for approximately 20 hours.

    • Cool the reaction mixture to about 10°C and add ethyl acetate (500 ml).

    • Adjust the pH to ~7 with sodium hydroxide solution, and then to 10-10.5 with ammonium hydroxide solution.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with water, and treat with activated carbon.

    • Filter and evaporate the solvent under vacuum to yield venlafaxine.

Method 2: One-Step Synthesis via Reductive Amination

This improved process synthesizes venlafaxine directly from the cyano intermediate in a single step by reacting it with an alkylamine under a hydrogen atmosphere with a transition metal catalyst.[1][2]

Experimental Protocol[5]
  • Apparatus: A suitable reaction vessel for hydrogenation (e.g., Parr shaker or autoclave).

  • Reagents:

    • This compound (20.0 g, 1 equivalent)

    • Methanol (460 ml)

    • Dimethylamine hydrochloride (26.6 g, 4 equivalents)

    • 5% Palladium on alumina (4.0 g, 20 wt %)

  • Procedure:

    • To a stirred solution of the cyano intermediate in methanol, add dimethylamine hydrochloride.

    • Stir the mixture for 5-10 minutes at room temperature to obtain a clear solution.

    • Under a nitrogen atmosphere, add the 5% Palladium on alumina catalyst.

    • Purge the reaction vessel with hydrogen gas three times.

    • Allow the mixture to stir under a hydrogen atmosphere (1-2 atm) at room temperature for 20 hours.

    • Monitor the reaction progress by TLC and HPLC.

    • Upon completion, filter the catalyst through celite and wash with methanol.

    • Combine the filtrate and concentrate to dryness under reduced pressure.

    • Pour the residue into water, basify the aqueous layer to pH 8-10 with 10% aq. NaOH, and extract three times with ethyl acetate.

    • Combine the ethyl acetate layers, wash with brine, and dry over sodium sulfate.

    • Evaporate the ethyl acetate under vacuum to obtain venlafaxine as a light yellow viscous liquid (18.9 g, 85% yield).[5]

Data Presentation

The following table summarizes quantitative data from various reported synthesis methods.

MethodCatalystKey ReagentsSolvent(s)TemperaturePressureYield/ConversionPurity (HPLC)Reference
Two-Step: Hydrogenation Raney NickelCyano Intermediate, AmmoniaToluene, Water10-12°C then 50°C4-5 then 7-8 kg/cm ²66% (Intermediate)99%[1][2]
Two-Step: Hydrogenation Rhodium on AluminaCyano Intermediate, AmmoniaEthanolNot specifiedNot specifiedNot specifiedNot specified[2][3]
Two-Step: N-Methylation -Primary Amine, Formic Acid, FormaldehydeWater98°CAtmosphericNot specifiedNot specified[2]
One-Step: Reductive Amination 5% Palladium on AluminaCyano Intermediate, Dimethylamine HClMethanolRoom Temp1-2 atm85% (Venlafaxine)Not specified[5]
One-Step: Reductive Amination Various Palladium CatalystsCyano Intermediate, Dimethylamine HClMethanolRoom TempNot specified30-89% (Conversion)Not specified[1]

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the two primary synthetic routes from the cyano intermediate to venlafaxine.

Synthesis_Workflow cluster_two_step Method 1: Two-Step Synthesis cluster_one_step Method 2: One-Step Synthesis Start Cyano Intermediate 2-(1-hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile Reduction Step 1: Catalytic Hydrogenation (Reduction of Nitrile) Start->Reduction Raney Ni or Rh/Alumina + H₂ ReductiveAmination One-Step Catalytic Reductive Amination Start->ReductiveAmination Pd/Alumina + H₂ Dimethylamine HCl PrimaryAmine Primary Amine Intermediate 1-[2-amino-1-(4-methoxyphenyl) ethyl]cyclohexanol Reduction->PrimaryAmine Methylation Step 2: N-Methylation (Eschweiler-Clarke Reaction) PrimaryAmine->Methylation HCHO, HCOOH End Venlafaxine Methylation->End ReductiveAmination->End

Caption: Synthetic routes to Venlafaxine from its cyano intermediate.

References

"application of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a key chemical intermediate primarily recognized for its crucial role in the synthesis of Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders.[1][2] Its molecular structure, featuring a hydroxyl group, a methoxyphenyl ring, and a nitrile functional group, makes it a versatile precursor for the construction of the pharmacologically active Venlafaxine molecule.[1] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this intermediate in medicinal chemistry, specifically focusing on the pathway to Venlafaxine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 93413-76-4[1][3]
Molecular Formula C15H19NO2[1][3]
Molecular Weight 245.32 g/mol [1][3]
Appearance White to Off-White Solid[4]
Melting Point 122 - 124°C[4]
SMILES COC1=CC=C(C=C1)C(C#N)C2(CCCCC2)O[1]
InChI Key ASYJSBPNAIDUHX-UHFFFAOYSA-N[1]

Medicinal Chemistry Application: Synthesis of Venlafaxine

The primary application of this compound in medicinal chemistry is as a key precursor in the synthesis of Venlafaxine.[1][2] The synthetic route involves the initial formation of this intermediate, followed by the reduction of the nitrile group to a primary amine and subsequent N,N-dimethylation to yield the final active pharmaceutical ingredient (API).

Synthetic Workflow for Venlafaxine via the Acetonitrile Intermediate

The overall synthetic pathway from starting materials to Venlafaxine is depicted below.

G cluster_0 Step 1: Synthesis of the Intermediate cluster_1 Step 2: Reduction of Nitrile cluster_2 Step 3: N,N-Dimethylation 4-Methoxyphenylacetonitrile 4-Methoxyphenylacetonitrile Intermediate This compound 4-Methoxyphenylacetonitrile->Intermediate Base-catalyzed condensation Cyclohexanone Cyclohexanone Cyclohexanone->Intermediate Primary_Amine 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol Intermediate->Primary_Amine Reduction (e.g., Catalytic Hydrogenation) Venlafaxine Venlafaxine Primary_Amine->Venlafaxine Reductive Amination

Caption: Synthetic workflow for Venlafaxine production.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the title intermediate via a base-catalyzed condensation reaction.[2][5]

Materials:

  • 4-Methoxyphenylacetonitrile

  • Cyclohexanone

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Tetrabutylammonium hydrogen sulfate (TBAHSO4)

  • Ethyl acetate

  • Petroleum ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 4-methoxyphenylacetonitrile (100 g, 0.68 mol), 10% aqueous NaOH solution (100 ml, 0.25 mol), and TBAHSO4 (5 g, 0.014 mol).[5]

  • Stir the mixture at room temperature for 30 minutes. A dark red color should appear.[5]

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add cyclohexanone (67 g, 0.680 mol) in small portions with vigorous stirring, ensuring the temperature does not exceed 10°C.[5]

  • A white solid is expected to form within 30 to 60 minutes.[5]

  • After the solid has formed, crush any large particles and continue to stir the reaction mixture vigorously at room temperature for an additional hour.[5]

  • Filter the solid and wash it with water until the filtrate is neutral to pH paper.[5]

  • Air-dry the solid.

  • For purification, recrystallize the crude product from a mixture of ethyl acetate and petroleum ether (e.g., 500:350 v/v) to yield a bright white solid.[5]

Protocol 2: Synthesis of Venlafaxine from the Acetonitrile Intermediate

This protocol outlines the subsequent steps to convert the intermediate into Venlafaxine.

Part A: Reduction of the Nitrile Group

This step involves the reduction of the nitrile to a primary amine, for which catalytic hydrogenation is a common method.[2][6]

Materials:

  • This compound

  • Solvent (e.g., methanol, ethanol)

  • Transition metal catalyst (e.g., Rhodium on alumina, Raney Nickel)[6]

  • Hydrogen source (e.g., hydrogen gas)

  • High-pressure reactor (if required)

Procedure:

  • Dissolve the this compound intermediate in a suitable solvent in a high-pressure reactor.

  • Add the transition metal catalyst.

  • Pressurize the reactor with hydrogen gas.

  • Heat and stir the reaction mixture until the reduction is complete (monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture, release the pressure, and filter off the catalyst.

  • Evaporate the solvent to obtain the crude 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.

Part B: N,N-Dimethylation

The final step is the dimethylation of the primary amine, often achieved through reductive amination.

Materials:

  • 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol

  • Formaldehyde (aqueous solution)

  • Formic acid or a reducing agent (e.g., sodium borohydride)

  • Solvent (e.g., methanol)

Procedure:

  • Dissolve the primary amine from the previous step in a suitable solvent.

  • Add aqueous formaldehyde.

  • Add formic acid (for Eschweiler-Clarke reaction) or a suitable reducing agent.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Work up the reaction mixture by neutralizing the acid, extracting the product with an organic solvent, and purifying it by crystallization or chromatography to yield Venlafaxine.

Signaling Pathway of the End-Product: Venlafaxine

To provide a complete medicinal chemistry context, the mechanism of action of the final product, Venlafaxine, is illustrated below. Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI).

G Venlafaxine Venlafaxine SERT Serotonin Transporter (SERT) Venlafaxine->SERT Inhibits NET Norepinephrine Transporter (NET) Venlafaxine->NET Inhibits Synaptic_Cleft Increased Synaptic Serotonin & Norepinephrine SERT->Synaptic_Cleft Leads to NET->Synaptic_Cleft Leads to Therapeutic_Effect Antidepressant Effect Synaptic_Cleft->Therapeutic_Effect

Caption: Mechanism of action of Venlafaxine.

Disclaimer: These protocols are intended for informational purposes for qualified professionals and should be adapted and optimized based on laboratory conditions and safety assessments. Appropriate personal protective equipment should be worn at all times.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and effective method is the base-catalyzed condensation reaction between 4-methoxyphenylacetonitrile and cyclohexanone. This reaction is a type of aldol addition.

Q2: What are the typical starting materials and reagents for this synthesis?

The key starting materials are 4-methoxyphenylacetonitrile and cyclohexanone. A base is required to deprotonate the 4-methoxyphenylacetonitrile, and a suitable solvent is necessary to facilitate the reaction.

Q3: What kind of yields can be expected for this reaction?

With an optimized protocol, yields as high as 90% have been reported. However, the yield is highly dependent on the specific reaction conditions.

Troubleshooting Guide

Low or No Product Yield

Issue: The reaction has resulted in a low yield or no desired product.

Possible Causes and Solutions:

  • Purity of Starting Materials:

    • 4-Methoxyphenylacetonitrile: Impurities in this starting material can significantly hinder the reaction. Ensure it is of high purity. If necessary, purify it by distillation or recrystallization before use.

    • Cyclohexanone: The presence of water or other impurities can interfere with the base and the reaction. Use freshly distilled or high-purity cyclohexanone.

    • Solvent: Traces of water in the solvent can quench the carbanion intermediate, leading to low yields. Ensure the use of anhydrous solvents.

  • Ineffective Base:

    • The choice and handling of the base are critical. Strong bases like sodium hydroxide, sodium methoxide, or potassium tert-butoxide are commonly used.

    • Ensure the base has not been deactivated by exposure to air and moisture. Use freshly opened or properly stored base.

  • Suboptimal Reaction Temperature:

    • The initial deprotonation of 4-methoxyphenylacetonitrile is typically carried out at a low temperature (e.g., 0-5°C) to prevent side reactions.

    • After the addition of cyclohexanone, the reaction may be allowed to slowly warm to room temperature. Monitor the temperature closely as specified in the protocol.

  • Insufficient Reaction Time:

    • The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending it.

Formation of Side Products

Issue: The final product is contaminated with significant amounts of impurities.

Possible Side Products and Mitigation Strategies:

  • Cyclohexylidene-(4-methoxyphenyl)acetonitrile: This unsaturated nitrile can form through a dehydration reaction.

    • Mitigation: This side reaction is often favored by higher reaction temperatures. Maintaining a low temperature during the reaction can help minimize its formation.

  • Self-condensation of Cyclohexanone: The basic conditions can promote the self-condensation of cyclohexanone.

    • Mitigation: Add the cyclohexanone slowly to the reaction mixture containing the deprotonated 4-methoxyphenylacetonitrile. This ensures that the concentration of cyclohexanone is kept low at any given time, disfavoring self-condensation.

  • Hydrolysis of the Nitrile Group: The presence of water, especially under basic conditions and at elevated temperatures, can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide.

    • Mitigation: Use anhydrous reaction conditions and quench the reaction appropriately to avoid prolonged exposure to basic aqueous conditions during workup.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

ParameterMethod AMethod B
Base Sodium Hydroxide (NaOH)Sodium Methoxide (NaOMe)
Solvent WaterMethanol
Phase Transfer Catalyst Polyethylene Glycol (PEG)Not specified
Temperature 0-20°CRoom Temperature
Reaction Time ~14 hours~6 hours
Reported Yield 90%Not specified

Experimental Protocols

Protocol A: High-Yield Synthesis using Sodium Hydroxide and PEG

This protocol is based on a reported method with a high yield.

Materials:

  • 4-Methoxyphenylacetonitrile

  • Cyclohexanone

  • 10% Aqueous Sodium Hydroxide solution

  • Polyethylene Glycol (PEG-400)

  • n-Hexane

Procedure:

  • Cool 100 gm of 4-Methoxyphenylacetonitrile to 0-5°C in a reaction vessel.

  • Add 13.6 gm of a 10% aqueous solution of sodium hydroxide followed by 7.3 ml of PEG-400.

  • Stir the reaction mixture for 2 hours at 0-5°C.

  • Add the first portion of cyclohexanone (49.1 ml) and continue stirring for 1-1.5 hours.

  • Add the second portion of sodium hydroxide (13.6 gm) and cyclohexanone (49.1 ml) to the reaction mixture.

  • Allow the reaction mixture to warm to ambient temperature and stir for 10-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add 500 ml of n-hexane and stir for 15 minutes.

  • Filter the reaction mixture and wash the collected solid with n-hexane.

Purification

Issue: Difficulty in obtaining a pure product after the reaction.

Recommended Purification Method: Recrystallization

Recrystallization is a highly effective method for purifying the solid product.

General Recrystallization Protocol:

  • Solvent Selection: A suitable solvent system is crucial. A common choice is a mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which the compound is less soluble). Ethyl acetate/hexane is a frequently used solvent system.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethyl acetate).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, filter the hot solution.

  • Crystallization: Slowly add the "poor" solvent (e.g., hexane) to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by filtration.

  • Drying: Dry the crystals under vacuum.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage start Start: 4-Methoxyphenylacetonitrile & Cyclohexanone react Base-Catalyzed Condensation start->react quench Reaction Quenching react->quench extract Extraction quench->extract dry Drying extract->dry recrystallize Recrystallization dry->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic low_yield Low Yield? check_reagents Check Reagent Purity & Activity low_yield->check_reagents Yes side_products Side Products? low_yield->side_products No optimize_conditions Optimize Reaction Conditions (T, t) check_reagents->optimize_conditions adjust_temp Adjust Temperature side_products->adjust_temp Unsaturated Nitrile slow_addition Slow Reagent Addition side_products->slow_addition Cyclohexanone Self-Condensation anhydrous Ensure Anhydrous Conditions side_products->anhydrous Hydrolysis purification Optimize Purification side_products->purification Yes

"common byproducts in the synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, a key intermediate in the production of Venlafaxine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of this compound?

A1: The most frequently encountered byproducts in this base-catalyzed condensation reaction include unreacted starting materials (4-methoxyphenylacetonitrile and cyclohexanone), products from the self-condensation of cyclohexanone, and the dehydration product of the target molecule. Under certain conditions, minor byproducts from Darzens-type reactions may also be observed.

Q2: What causes the formation of the cyclohexanone self-condensation byproduct?

A2: The self-condensation of cyclohexanone is a common side reaction under basic conditions, leading to the formation of 2-(cyclohex-1-en-1-yl)cyclohexan-1-one. This occurs when the enolate of cyclohexanone attacks another molecule of cyclohexanone. The reaction is favored by higher temperatures and prolonged reaction times.

Q3: How can I minimize the formation of the dehydration byproduct, cyclohexylidene-(4-methoxyphenyl)acetonitrile?

A3: The dehydration of the desired product is often promoted by acidic work-up conditions or elevated temperatures during purification. To minimize its formation, it is recommended to use a mild quenching agent, maintain a low temperature during work-up and purification, and avoid prolonged exposure to acidic environments.

Q4: Are there any specific analytical techniques recommended for identifying and quantifying these byproducts?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common method for quantifying the purity of the desired product and identifying known byproducts. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure completion. If the reaction stalls, consider adding a small additional amount of base.
Reversibility of the reaction.The cyanohydrin formation is a reversible reaction.[2] Ensure the reaction is quenched at the optimal time to prevent reversion to starting materials. Lowering the reaction temperature after the initial condensation can sometimes help shift the equilibrium towards the product.
Suboptimal base concentration.The concentration of the base is critical. Too little base will result in a slow or incomplete reaction, while too much can promote side reactions. Perform small-scale optimizations to find the ideal base concentration for your specific conditions.
Poor quality of starting materials.Ensure the purity of 4-methoxyphenylacetonitrile and cyclohexanone, as impurities can interfere with the reaction.
Problem 2: High Levels of Cyclohexanone Self-Condensation Products
Possible Cause Suggested Solution
High reaction temperature.Maintain a lower reaction temperature (e.g., 0-5 °C) during the addition of cyclohexanone and throughout the reaction to disfavor the self-condensation pathway.
Slow addition of cyclohexanone.Add cyclohexanone slowly to the reaction mixture containing 4-methoxyphenylacetonitrile and the base. This ensures that the concentration of cyclohexanone is kept low at any given time, minimizing its self-reaction.
Prolonged reaction time.Monitor the reaction closely and quench it as soon as the formation of the desired product plateaus to avoid the accumulation of the self-condensation byproduct.
Problem 3: Presence of the Dehydration Byproduct
Possible Cause Suggested Solution
Acidic work-up.Use a mild quenching agent such as a buffered aqueous solution (e.g., ammonium chloride) instead of a strong acid.
High temperature during purification.If distillation is used for purification, employ vacuum distillation to keep the temperature low. For chromatography, avoid excessively high temperatures.

Data Presentation

The following table summarizes representative quantitative data for byproduct formation under different reaction conditions. This data is illustrative and may vary based on specific experimental parameters.

Condition Desired Product (%) Unreacted 4-Methoxyphenylacetonitrile (%) Unreacted Cyclohexanone (%) Cyclohexanone Self-Condensation Product (%) Dehydration Byproduct (%)
Standard (Base at 0-5°C)855532
High Temperature (Base at 25°C)6578155
Excess Base (2x equivalents)7046128
Slow Addition of Cyclohexanone904312

Experimental Protocols

A generalized experimental protocol for the synthesis of this compound is provided below.

Materials:

  • 4-Methoxyphenylacetonitrile

  • Cyclohexanone

  • Sodium methoxide (or other suitable base)

  • Methanol (or other suitable solvent)

  • Ammonium chloride solution (for quenching)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-methoxyphenylacetonitrile in methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol to the flask while maintaining the temperature.

  • Add cyclohexanone dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains between 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows discussed.

G cluster_main Main Reaction cluster_side Side Reactions 4-MPAN 4-Methoxyphenylacetonitrile Product 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile 4-MPAN->Product + Cyclohexanone + Base Cyclohexanone Cyclohexanone Cyclohexanone->Product Cyclohexanone_2 Cyclohexanone Self_Condensation Self-Condensation Product Cyclohexanone_2->Self_Condensation + Base Product_2 Desired Product Dehydration Dehydration Byproduct Product_2->Dehydration - H2O (Acid/Heat)

Caption: Main and side reactions in the synthesis.

G Start Start Reaction Reaction: 4-MPAN + Cyclohexanone + Base Start->Reaction Quench Quench (e.g., NH4Cl) Reaction->Quench Extraction Extraction (Ethyl Acetate) Quench->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Final_Product Final Product Purification->Final_Product

Caption: Experimental workflow for the synthesis.

G Problem Problem Detected (e.g., Low Yield) Analysis Analyze Reaction Mixture TLC / HPLC / LC-MS Problem:f0->Analysis:f0 Cause_Incomplete Incomplete Reaction Extend reaction time or add more catalyst Analysis:f0->Cause_Incomplete:f0 Unreacted Starting Material Cause_Side_Reaction High Side Products Optimize conditions (temp, addition rate) Analysis:f0->Cause_Side_Reaction:f0 Byproducts Detected Cause_Degradation Product Degradation Modify work-up/ purification (mild acid, low temp) Analysis:f0->Cause_Degradation:f0 Degradants Detected Solution Implement Solution Cause_Incomplete:f0->Solution Cause_Side_Reaction:f0->Solution Cause_Degradation:f0->Solution

Caption: Troubleshooting logical relationship.

References

Technical Support Center: Synthesis of Venlafaxine Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of the key venlafaxine intermediate, 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Synthesis Questions

Q1: What is the most common and scalable synthetic route to the venlafaxine cyano-intermediate?

A1: The most prevalent and industrially scalable method is the base-catalyzed condensation of 4-methoxyphenylacetonitrile with cyclohexanone.[1][2] This reaction is typically carried out in the presence of a strong base like sodium hydroxide or potassium hydroxide, often with the aid of a phase transfer catalyst to improve reaction efficiency.[1]

Troubleshooting Low Yield and Purity

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in this condensation reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Purity of Starting Materials: The purity of both 4-methoxyphenylacetonitrile and cyclohexanone is critical. Impurities in the starting materials can interfere with the reaction and lead to the formation of side products.[1] Ensure you are using high-purity reagents.

  • Base Strength and Stoichiometry: The choice and amount of base are crucial. Strong bases like sodium hydroxide (NaOH) or n-butyllithium are commonly used.[1][3][4] Insufficient base will result in incomplete deprotonation of the 4-methoxyphenylacetonitrile, leading to a poor yield. Conversely, an excessive amount of a very strong base can promote side reactions.

  • Reaction Temperature: Precise temperature control is essential to maximize yield and minimize the formation of byproducts.[1] The reaction is often initiated at a low temperature (e.g., 0-5 °C) and then allowed to proceed at a slightly higher temperature.

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Moisture Content: The presence of water can negatively impact the reaction, especially when using highly reactive bases like n-butyllithium. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Q3: I am observing significant impurity peaks in my HPLC analysis of the crude product. What are the likely side products and how can I minimize their formation?

A3: Several side products can form during the synthesis. The most common ones include:

  • Self-condensation of Cyclohexanone: Under basic conditions, cyclohexanone can undergo self-condensation to form a dimer. This can be minimized by the slow, controlled addition of cyclohexanone to the reaction mixture containing the deprotonated 4-methoxyphenylacetonitrile.

  • Byproducts from 4-methoxyphenylacetonitrile: Impurities in the starting 4-methoxyphenylacetonitrile can lead to related byproducts. For instance, the presence of anisyl alcohol as an impurity in the starting material can lead to the formation of unwanted ethers under basic conditions.[5]

  • Dehydration Product: The desired product, this compound, can potentially undergo dehydration under harsh acidic or basic conditions, although this is less common during the initial condensation.

To minimize these impurities, focus on using high-purity starting materials, maintaining strict control over reaction temperature and stoichiometry, and ensuring a moisture-free environment.[1]

Q4: My purified product has a low melting point and a broad melting range. What could be the issue?

A4: A low and broad melting point is indicative of impurities. Even small amounts of residual starting materials, solvents, or side products can significantly affect the melting point. Effective purification is key. Recrystallization is a common and effective method for purifying the venlafaxine intermediate.[6][7]

Purification and Characterization

Q5: What is the recommended procedure for purifying the crude this compound?

A5: Recrystallization is the preferred method for purification. A typical procedure involves dissolving the crude product in a hot solvent system, such as ethyl acetate and hexane, followed by slow cooling to induce crystallization.[2] The pure crystals can then be isolated by filtration, washed with a cold solvent, and dried.[6][7]

Q6: What are the expected HPLC purity levels for the intermediate?

A6: For pharmaceutical applications, a high purity of the intermediate is essential. HPLC purity of over 99% is often targeted and can be achieved with optimized synthesis and purification protocols.[4]

Data Presentation

Table 1: Impact of Reaction Conditions on Yield and Purity of this compound

ParameterCondition ACondition BCondition CReference
Base Sodium Hydroxiden-ButyllithiumPotassium t-butoxide[1][3][4]
Solvent Toluene/Water with PTCAnhydrous THFMethanol[1][8]
Temperature 10-12 °C then 50 °C-78 °C to RTRoom Temperature[4][8]
Typical Yield ~66%High (not specified)Good (not specified)[4]
Reported Purity (HPLC) 99%HighHigh[4]

Note: This table is a composite of information from various sources and specific results may vary based on exact experimental conditions.

Experimental Protocols

1. Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for the base-catalyzed condensation reaction.

Materials:

  • 4-methoxyphenylacetonitrile

  • Cyclohexanone

  • Sodium hydroxide (or other suitable base)

  • Toluene

  • Phase Transfer Catalyst (e.g., tetrabutylammonium hydrogen sulfate)

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyphenylacetonitrile and the phase transfer catalyst in toluene.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide in water to the stirred mixture.

  • After the addition of the base, continue stirring at 0-5 °C for 30 minutes.

  • Slowly add cyclohexanone dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding deionized water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system.

2. HPLC Analysis of Reaction Purity

This is a general HPLC method for monitoring the purity of the venlafaxine intermediate.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Mandatory Visualization

TroubleshootingWorkflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting cluster_purification Purification & Final Product Start Start Synthesis: Condensation of 4-methoxyphenylacetonitrile and cyclohexanone Reaction Perform Reaction under Controlled Conditions Start->Reaction Analysis Analyze Crude Product (TLC/HPLC) Reaction->Analysis Problem Problem Identified? Analysis->Problem LowYield Low Yield Problem->LowYield Yes LowPurity Low Purity / Impurities Problem->LowPurity Yes Purify Purify Product (Recrystallization) Problem->Purify No CheckPurity Check Purity of Starting Materials LowYield->CheckPurity OptimizeBase Optimize Base (Type & Stoichiometry) LowYield->OptimizeBase ControlTemp Verify Temperature Control LowYield->ControlTemp CheckMoisture Ensure Anhydrous Conditions LowYield->CheckMoisture IdentifyImpurity Identify Impurities (HPLC-MS, NMR) LowPurity->IdentifyImpurity CheckPurity->Reaction OptimizeBase->Reaction ControlTemp->Reaction CheckMoisture->Reaction MinimizeSideReactions Adjust Conditions to Minimize Side Reactions (e.g., slow addition) IdentifyImpurity->MinimizeSideReactions MinimizeSideReactions->Reaction FinalAnalysis Final Purity Analysis (HPLC, Melting Point) Purify->FinalAnalysis End High Purity Intermediate FinalAnalysis->End

Caption: Troubleshooting workflow for the synthesis of the venlafaxine intermediate.

References

Technical Support Center: Synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues during the synthesis of this key intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the primary synthetic route for this compound?

The most common and straightforward method for synthesizing this compound is through a base-catalyzed condensation reaction between 4-methoxyphenylacetonitrile and cyclohexanone. This reaction is typically carried out in a solvent with a strong base as a catalyst. Phase transfer catalysts may also be employed to improve the reaction between different phases.

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

Low yields can be attributed to several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Increase the reaction time.

      • Ensure efficient stirring to maximize the contact between reactants.

      • Consider a slight increase in reaction temperature, but monitor for side product formation.

  • Purity of Starting Materials: Impurities in the 4-methoxyphenylacetonitrile or cyclohexanone can interfere with the reaction.

    • Troubleshooting:

      • Use high-purity starting materials.

      • Purify the starting materials before use if their purity is questionable.

  • Ineffective Catalyst: The base used as a catalyst may not be sufficiently strong or may have degraded.

    • Troubleshooting:

      • Use a freshly prepared solution of the base.

      • Consider using a stronger base, such as sodium methoxide or potassium tert-butoxide, if using a weaker base like sodium hydroxide.

  • Suboptimal Reaction Conditions: The reaction conditions may not be optimized for this specific transformation.

    • Troubleshooting:

      • Adjust the reaction temperature. The condensation is often performed at low temperatures (0-10 °C) to minimize side reactions.

      • Vary the solvent. Protic solvents like methanol or ethanol are commonly used.

Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Several side reactions can occur during the synthesis. The most common ones are:

  • Self-Condensation of Cyclohexanone (Aldol Condensation): The enolate of cyclohexanone can react with another molecule of cyclohexanone to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone.

    • Minimization:

      • Slowly add cyclohexanone to the reaction mixture containing the deprotonated 4-methoxyphenylacetonitrile. This keeps the concentration of free cyclohexanone low.

      • Maintain a low reaction temperature.

  • Self-Condensation of 4-Methoxyphenylacetonitrile (Thorpe-Ziegler Type Reaction): The carbanion of 4-methoxyphenylacetonitrile can react with another molecule of the nitrile to form a β-enaminonitrile.

    • Minimization:

      • Use an appropriate stoichiometry of reactants.

      • Control the addition of the base to avoid a high concentration of the deprotonated nitrile.

  • Dehydration of the Product: The tertiary alcohol in the final product can be eliminated, especially under acidic conditions or at elevated temperatures, to yield an unsaturated nitrile.

    • Minimization:

      • Maintain a basic or neutral pH during workup.

      • Avoid excessive heat during product isolation and purification.

The following table summarizes the potential impact of key reaction parameters on the formation of side products.

Reaction ParameterEffect on Main Product YieldPotential Side Reactions PromotedTroubleshooting Recommendations
Temperature Higher temperatures may increase reaction rate but can decrease selectivity.Aldol condensation of cyclohexanone, Dehydration of the product.Maintain low temperatures (e.g., 0-10 °C) during the addition of reactants.
Base Concentration Sufficient base is required for deprotonation, but excess can lead to side reactions.Thorpe-Ziegler reaction of the nitrile, Aldol condensation of cyclohexanone.Use a catalytic amount of a strong base or a stoichiometric amount of a weaker base.
Reactant Addition Rate Slow addition of cyclohexanone is crucial.Aldol condensation of cyclohexanone.Add cyclohexanone dropwise to the reaction mixture.
Reaction Time Insufficient time leads to low conversion; excessive time can increase side products.All side reactions.Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Purity of Reagents Impurities can lead to a variety of unknown side products and lower yields.Formation of various impurities.Use high-purity starting materials and dry solvents.

Q4: How can I effectively purify the final product?

Purification is typically achieved through recrystallization.[1]

  • Procedure:

    • After the reaction is complete, quench the reaction mixture, for example, by adding water.

    • Extract the product into a suitable organic solvent like ethyl acetate or toluene.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/petroleum ether or ethanol.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general representation and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 4-Methoxyphenylacetonitrile

  • Cyclohexanone

  • Sodium hydroxide (or other suitable base like sodium methoxide)

  • Tetrabutylammonium hydrogen sulfate (TBAHSO₄) (optional, as a phase transfer catalyst)

  • Methanol (or other suitable solvent)

  • Ethyl acetate

  • Petroleum ether (or hexane)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyphenylacetonitrile in methanol.

  • If using sodium hydroxide and a phase transfer catalyst, add a 10% aqueous solution of NaOH and TBAHSO₄ to the flask. Stir the mixture at room temperature for about 30 minutes. A color change to dark red may be observed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add cyclohexanone dropwise from the dropping funnel to the vigorously stirred reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature. A white solid should begin to form within 30 minutes to an hour.

  • Continue to stir vigorously for an additional hour at room temperature to ensure the reaction goes to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add water to quench the reaction.

  • Filter the solid product and wash it with water until the filtrate is neutral.

  • Air-dry the solid.

  • For further purification, recrystallize the crude product from a mixture of ethyl acetate and petroleum ether.

Visualizations

Reaction Scheme and Side Reactions

Reaction_and_Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions cluster_aldol Aldol Condensation cluster_thorpe Thorpe-Ziegler Reaction cluster_dehydration Dehydration start_nitrile 4-Methoxyphenylacetonitrile product 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile start_nitrile->product nitrile2 4-Methoxyphenylacetonitrile start_ketone Cyclohexanone start_ketone->product ketone2 Cyclohexanone product_ref Main Product Base Base Base->product Catalyst aldol_product Cyclohexanone Self-Condensation Product ketone2->aldol_product Base thorpe_product Nitrile Dimer nitrile2->thorpe_product Base main_product_dehydrated Dehydrated Product product_ref->main_product_dehydrated Acid/Heat

Caption: Overview of the main synthesis and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis check_yield Is the yield low? start->check_yield low_yield_causes Potential Causes: - Incomplete reaction - Impure starting materials - Ineffective catalyst check_yield->low_yield_causes Yes check_purity Are there significant impurities? check_yield->check_purity No low_yield_solutions Solutions: - Increase reaction time/temp - Purify reagents - Use fresh/stronger base low_yield_causes->low_yield_solutions low_yield_solutions->check_purity impurity_causes Potential Side Reactions: - Aldol Condensation - Thorpe-Ziegler Reaction - Product Dehydration check_purity->impurity_causes Yes end_product Pure Product check_purity->end_product No impurity_solutions Solutions: - Control temperature - Slow reactant addition - Neutral workup impurity_causes->impurity_solutions impurity_solutions->end_product

Caption: A workflow for troubleshooting common synthesis issues.

Mechanism of Aldol Self-Condensation of Cyclohexanone

Aldol_Mechanism cyclohexanone Cyclohexanone enolate Enolate Formation cyclohexanone->enolate Base (OH-) nucleophilic_attack Nucleophilic Attack enolate->nucleophilic_attack Attacks another cyclohexanone molecule alkoxide Alkoxide Intermediate nucleophilic_attack->alkoxide protonation Protonation alkoxide->protonation H2O aldol_adduct Aldol Adduct protonation->aldol_adduct dehydration Dehydration aldol_adduct->dehydration Heat/Base final_product α,β-Unsaturated Ketone dehydration->final_product

Caption: Mechanism of the aldol self-condensation of cyclohexanone.

References

Technical Support Center: Purifying 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue IDQuestionPossible CausesSuggested Solutions
PUR-001 Low Purity After Recrystallization: My product purity is still low after recrystallization. What should I do?- Incomplete removal of unreacted starting materials (p-methoxyphenylacetonitrile, cyclohexanone).- Presence of side-reaction byproducts.- Inappropriate recrystallization solvent or technique.- Wash the crude product: Before recrystallization, wash the filtered solid with water to remove any residual water-soluble impurities.[1]- Optimize recrystallization solvent: Ensure the correct solvent system is being used. A mixture of ethyl acetate and petroleum ether is commonly employed. The ratio may need optimization.- Perform a second recrystallization: A second recrystallization can significantly improve purity.- Consider chromatography: If impurities persist, column chromatography may be necessary for separation.
PUR-002 Oiling Out During Recrystallization: My compound is separating as an oil instead of crystals. Why is this happening and how can I fix it?- The compound is coming out of solution above its melting point.- The solution is cooling too rapidly.- High concentration of impurities depressing the melting point.- Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, add a small amount of additional "good" solvent (e.g., ethyl acetate), and allow it to cool more slowly.[2]- Slow cooling: Insulate the flask to encourage slow cooling, which favors crystal formation over oiling.[2]- Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.[2]- Seed crystals: If available, add a small seed crystal of the pure compound to initiate crystallization.[2]
PUR-003 Poor Recovery of Product After Recrystallization: I'm losing a significant amount of my product during recrystallization. How can I improve the yield?- Using too much recrystallization solvent.- The product is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Minimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]- Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.- Solvent choice: If recovery is consistently low, consider a different solvent system where the compound has lower solubility at cold temperatures.- Pre-heat the funnel: During hot filtration (if performed), pre-heat the funnel to prevent the product from crystallizing prematurely.
PUR-004 Persistent Impurities Detected by HPLC/NMR: Analytical data shows the presence of persistent impurities. How can I identify and remove them?- Unreacted p-methoxyphenylacetonitrile: Typically less polar than the product.- Unreacted cyclohexanone: Volatile, may be removed under vacuum.- Side products: May have similar polarity to the desired product.- Column Chromatography: This is the most effective method for separating compounds with different polarities. A silica gel column with a gradient elution of ethyl acetate in hexane is a good starting point.- NMR Analysis: Use quantitative NMR (qNMR) to identify and quantify impurities.[3][4][5][6][7]- HPLC Method Development: Develop a robust HPLC method to effectively separate the product from its impurities. This can also be used to guide purification.[8][9][10][11]

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound after a single recrystallization?

A1: A single, well-executed recrystallization can typically yield a product with a purity of >98%. However, this is dependent on the purity of the crude product. For higher purity requirements, a second recrystallization or column chromatography may be necessary.

Q2: What are the most common impurities in the synthesis of this compound?

A2: The most common impurities are typically unreacted starting materials, namely p-methoxyphenylacetonitrile and cyclohexanone. Side products from the base-catalyzed reaction can also be present.[1]

Q3: Can I use a different solvent system for recrystallization?

A3: While ethyl acetate/petroleum ether is a commonly reported solvent system, other systems can be explored. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It is crucial to perform small-scale solubility tests to identify a suitable alternative.

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product should be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is excellent for detecting and quantifying minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and detect the presence of residual solvents or other impurities.[3][4][5][6][7] Melting point determination can also be a useful indicator of purity; a sharp melting point close to the literature value suggests high purity.

Q5: My purified product is a white to off-white solid. Is this normal?

A5: Yes, this compound is typically described as a white to off-white solid.[12]

Experimental Protocols

Recrystallization of this compound

Objective: To purify the crude product by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Petroleum ether

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of ethyl acetate to the flask.

  • Gently heat the mixture while stirring until the solid completely dissolves.

  • If the solution is colored or contains insoluble impurities, a hot filtration step may be necessary.

  • Slowly add petroleum ether to the hot solution until it becomes slightly cloudy (the point of saturation).

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold petroleum ether.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product recrystallization Perform Recrystallization start->recrystallization purity_check Assess Purity (HPLC/NMR) recrystallization->purity_check pure Pure Product (>98%) purity_check->pure Purity OK troubleshoot Purity <98% purity_check->troubleshoot Purity Not OK oiling_out Oiling Out? troubleshoot->oiling_out handle_oiling Troubleshoot Oiling Out oiling_out->handle_oiling Yes low_recovery Low Recovery? oiling_out->low_recovery No handle_oiling->recrystallization handle_recovery Troubleshoot Low Recovery low_recovery->handle_recovery Yes column_chromatography Column Chromatography low_recovery->column_chromatography No handle_recovery->recrystallization final_purity_check Final Purity Check column_chromatography->final_purity_check final_purity_check->pure Purity OK final_purity_check->column_chromatography Purity Not OK, Re-run

Caption: Troubleshooting workflow for the purification of this compound.

Experimental_Workflow crude Crude Product dissolve Dissolve in Hot Ethyl Acetate crude->dissolve add_pet_ether Add Petroleum Ether to Cloud Point dissolve->add_pet_ether cool Slow Cooling & Ice Bath add_pet_ether->cool filter Vacuum Filtration cool->filter wash Wash with Cold Petroleum Ether filter->wash dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: General experimental workflow for the recrystallization of the target compound.

References

"challenges in the scale-up of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, a key intermediate in the manufacturing of Venlafaxine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used method is the base-catalyzed condensation of 4-methoxyphenylacetonitrile with cyclohexanone.[1] This reaction is typically carried out in a solvent with a strong base, such as sodium hydroxide or sodium methoxide, to facilitate the formation of the cyanohydrin derivative.[1]

Q2: What are the primary scale-up challenges for this synthesis?

A2: Key challenges during the scale-up of this synthesis include managing the exothermic nature of the reaction, ensuring efficient mixing, controlling impurity formation, and recovering the solvent.[2] Precise control over temperature, stirring speed, and the rate of reagent addition is critical to maximize yield and minimize the formation of side products.[2]

Q3: What are the main impurities encountered in this synthesis?

A3: Impurities can arise from the starting materials or from side reactions during the synthesis.[3] These can include unreacted starting materials, byproducts from self-condensation of cyclohexanone, and degradation products. The purity of the final product is crucial as this compound is an intermediate in the synthesis of the active pharmaceutical ingredient, Venlafaxine.[3]

Q4: What safety precautions are essential when performing this synthesis?

A4: The synthesis involves the use of cyanide reagents, which are highly toxic. It is crucial to maintain a basic pH (typically above 10) to prevent the formation of highly toxic hydrogen cyanide (HCN) gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, must be worn.

Troubleshooting Guides

Low Product Yield
Potential CauseRecommended Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - If the reaction has stalled, consider extending the reaction time. - Ensure the base is not depleted; if necessary, a slight excess of a strong base can be used.
Product Decomposition - This reaction can be exothermic; maintain a controlled temperature, often at or below room temperature, to prevent decomposition of the cyanohydrin product.[4] For some cyanohydrin syntheses, a temperature of 10-20°C is optimal.[4] - A semi-batch process, where one reagent is added in portions, can help manage the exotherm.
Suboptimal pH - The reaction is base-catalyzed; ensure the pH is sufficiently high to deprotonate the 4-methoxyphenylacetonitrile. - However, excessively high pH can sometimes lead to side reactions. Optimization of the base concentration may be necessary.
Inefficient Mixing - On a larger scale, inefficient mixing can lead to localized "hot spots" and incomplete reaction. - Ensure the stirring is vigorous enough to maintain a homogeneous mixture. The use of a mechanical stirrer is recommended for larger volumes.
High Impurity Levels
Potential CauseRecommended Solution
Impure Starting Materials - The purity of 4-methoxyphenylacetonitrile and cyclohexanone directly impacts the purity of the final product.[2] - Use starting materials of high purity, and consider purifying them if necessary.
Side Reactions - Higher reaction temperatures can promote the formation of byproducts.[4] Maintain strict temperature control. - The order of reagent addition can be important. Adding the cyclohexanone slowly to the mixture of 4-methoxyphenylacetonitrile and base can sometimes minimize side reactions.
Ineffective Work-up and Purification - During the work-up, ensure complete quenching of the reaction and efficient extraction of the product. - Purification is often achieved through recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain a high-purity crystalline solid.[1]

Quantitative Data

Table 1: Representative Reaction Conditions and Yields for Venlafaxine Intermediate Synthesis

While direct comparative scale-up data is limited in the public domain, patent literature provides examples of reaction conditions that have been successfully employed.

ParameterConditionReported YieldReported PuritySource
Catalyst and Solvent Raney nickel in toluene and water66%99% (HPLC)WO2006035457[5]
Temperature 10-12°C initially, then 50°C66%99% (HPLC)WO2006035457[5]
Pressure 4-5 kg/cm ² initially, then 7-8 kg/cm ²66%99% (HPLC)WO2006035457[5]
Base n-butyllithiumNot specifiedNot specifiedUS 4,535,186[5]
Temperature -78°CNot specifiedNot specifiedUS 4,535,186[5]

Note: The yields and purities reported are for the subsequent reduction step to the amino alcohol, but the initial cyanohydrin formation is a critical preceding step.

Table 2: General Impact of Temperature on Cyanohydrin Yield

This table illustrates the general principle of how temperature can affect the yield in cyanohydrin reactions, which is applicable to the synthesis of this compound.

CyanohydrinReaction Temperature (°C)Key ConsiderationsYield (%)Source
Acetone Cyanohydrin10 - 20Slow addition of acid is crucial to maintain temperature.77 - 78Benchchem[4]
Mandelonitrile (enzymatic)10Lower temperature suppresses the non-enzymatic racemic reaction.Not specifiedBenchchem[4]

Experimental Protocols

General Laboratory-Scale Synthesis of this compound

This protocol is a composite of methodologies described in the literature and should be adapted and optimized for specific laboratory conditions and scales.

Materials:

  • 4-Methoxyphenylacetonitrile

  • Cyclohexanone

  • Sodium methoxide (or other suitable base like sodium hydroxide)

  • Methanol (or other suitable solvent like toluene)

  • Toluene (for extraction)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate and hexane (for recrystallization)

Procedure:

  • To a stirred solution of 4-methoxyphenylacetonitrile in methanol in a reaction vessel, add sodium methoxide at a controlled temperature (e.g., 0-5°C).

  • Slowly add cyclohexanone to the reaction mixture while maintaining the temperature.

  • Allow the reaction to warm to room temperature and continue stirring for several hours (e.g., 10-12 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent like toluene.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and then filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a crystalline solid.[1]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification prep_reactants Prepare Reactants: - 4-Methoxyphenylacetonitrile - Cyclohexanone - Sodium Methoxide - Methanol add_base Add Sodium Methoxide to 4-Methoxyphenylacetonitrile in Methanol (0-5°C) prep_reactants->add_base add_ketone Slowly Add Cyclohexanone (maintain temperature) add_base->add_ketone react Stir at Room Temperature (10-12 hours) add_ketone->react monitor Monitor by TLC/HPLC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Toluene quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize from Ethyl Acetate/Hexane concentrate->purify product Final Product: 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield start->low_yield high_impurities High Impurities start->high_impurities incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Check impure_reagents Impure Starting Materials? high_impurities->impure_reagents Check extend_time Extend Reaction Time or Check Base Stoichiometry incomplete_reaction->extend_time Yes decomposition Product Decomposition? incomplete_reaction->decomposition No check_temp Lower and Control Reaction Temperature decomposition->check_temp Yes poor_mixing Inefficient Mixing? decomposition->poor_mixing No increase_stirring Increase Stirring Rate poor_mixing->increase_stirring Yes purify_reagents Purify/Verify Purity of Starting Materials impure_reagents->purify_reagents Yes side_reactions Side Reactions? impure_reagents->side_reactions No optimize_temp_addition Optimize Temperature and Reagent Addition Rate side_reactions->optimize_temp_addition Yes ineffective_purification Ineffective Purification? side_reactions->ineffective_purification No optimize_recrystallization Optimize Recrystallization Solvent System ineffective_purification->optimize_recrystallization Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

"removal of unreacted cyclohexanone from the synthesis of venlafaxine intermediate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of the venlafaxine intermediate, specifically focusing on the removal of unreacted cyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted cyclohexanone from the reaction mixture?

A1: The primary methods for removing unreacted cyclohexanone after the synthesis of the venlafaxine intermediate include:

  • Crystallization: This is a widely used technique for purifying the desired product, 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile. The crude product is typically crystallized from a suitable solvent system, such as ethyl acetate and petroleum ether, to yield a white crystalline solid with high purity.[1]

  • Distillation: Distillation techniques can be employed to separate cyclohexanone from the product mixture. Due to the close boiling points of cyclohexanone and other components, methods like azeotropic or extractive distillation may be necessary for efficient separation.[2][3]

  • Solvent Extraction: This method involves using a solvent that selectively dissolves either the cyclohexanone or the desired intermediate, allowing for their separation. The choice of solvent is crucial for effective separation.[4][5]

  • Chromatography: While not always the primary method for bulk removal, column chromatography can be used for purification and removal of trace amounts of cyclohexanone and other impurities.

Q2: Why is it challenging to remove cyclohexanone by simple distillation?

A2: Simple distillation is often inefficient for separating cyclohexanone from the reaction mixture due to a few key factors. Under ordinary atmospheric pressure, cyclohexanone and cyclohexanol (a potential impurity) have very close boiling points (155 °C and 160 °C, respectively).[2] Furthermore, water present in the mixture can form azeotropes with both cyclohexanone and cyclohexanol, which also have very close boiling points, making their separation by simple distillation difficult.[2]

Q3: What analytical methods can be used to determine the concentration of residual cyclohexanone?

A3: Gas chromatography (GC) based methods are highly effective for determining residual cyclohexanone. Specifically, Gas Chromatography-Mass Spectrometry (GC-MS) or GC with a Flame Ionization Detector (FID) are commonly used.[6][7][8] These methods offer high sensitivity and accuracy for quantifying trace amounts of volatile organic compounds like cyclohexanone.[6][7] Ultraviolet Photoionization Ion Mobility Spectrometry (UV-IMS) is another sensitive technique for detecting residual cyclohexanone.[9][10]

Troubleshooting Guides

Problem 1: Low yield after crystallization.

Possible Cause: The chosen solvent system may not be optimal for the crystallization of the venlafaxine intermediate, leading to product loss in the mother liquor. The solubility of the intermediate and cyclohexanone in the chosen solvent system might be too similar.

Solution:

  • Solvent System Optimization: Experiment with different solvent ratios or alternative solvent systems. A good solvent system will have high solubility for the intermediate at an elevated temperature and low solubility at a lower temperature, while cyclohexanone remains soluble. The solubility of venlafaxine free base has been studied in solvents like heptane, toluene, and methanol, showing deviation from ideal behavior which highlights the importance of empirical testing.[11][12]

  • Salting Out: For aqueous workups, adding an inorganic salt like sodium chloride can decrease the solubility of the organic product in the aqueous layer, a process known as "salting out," potentially improving recovery before crystallization.[13]

Problem 2: Residual cyclohexanone detected in the final product after purification.

Possible Cause 1: Incomplete removal during initial workup.

Solution:

  • Azeotropic Distillation: If distillation is the chosen method, consider azeotropic distillation. By introducing an entrainer like cyclohexane or toluene, a new, lower-boiling azeotrope can be formed with water and/or cyclohexanone, facilitating its removal.[2][14]

  • Extractive Distillation: This technique involves adding a high-boiling solvent (extractive agent) to the mixture, which alters the relative volatility of the components, making the separation of cyclohexanone more effective.[3]

Experimental Protocol: Azeotropic Distillation with Cyclohexane

  • Apparatus Setup: Assemble a distillation apparatus with a fractionating column, a condenser, and a Dean-Stark trap or a similar phase separator.

  • Charge the Reaction Mixture: Add the crude reaction mixture containing the venlafaxine intermediate and unreacted cyclohexanone to the distillation flask.

  • Add Entrainer: Introduce cyclohexane to the flask. The amount of cyclohexane will depend on the volume of the reaction mixture and the amount of water present.[14][15]

  • Heat the Mixture: Begin heating the mixture to its boiling point.

  • Azeotrope Collection: The cyclohexane-water-cyclohexanone azeotrope will distill over and collect in the phase separator.

  • Phase Separation: The collected condensate will separate into an aqueous phase and an organic phase (rich in cyclohexane).

  • Recycle/Removal: The organic phase can be returned to the distillation column, while the aqueous phase containing removed water is drained off.

  • Monitor and Complete: Continue the distillation until no more water is collected in the trap, indicating the removal of the azeotrope.

  • Final Purification: The remaining mixture, now depleted of water and a significant portion of cyclohexanone, can be further purified by crystallization or another suitable method.

Possible Cause 2: Inefficient crystallization.

Solution:

  • Recrystallization: Perform a second crystallization step. Ensure the product is fully dissolved in the minimum amount of hot solvent and then allowed to cool slowly to form pure crystals, leaving impurities like cyclohexanone in the mother liquor.

  • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor containing cyclohexanone.

Data Presentation

Table 1: Boiling Points and Azeotrope Data

CompoundBoiling Point (°C at 760 mmHg)Azeotrope with WaterAzeotrope Boiling Point (°C)
Cyclohexanone155Yes96
Cyclohexanol160Yes98
Water100--
Cyclohexane80.74Yes69.5

Data compiled from various sources.[2][16]

Table 2: Analytical Methods for Residual Cyclohexanone Detection

Analytical MethodTypical ColumnDetectorLimit of Detection (LOD) / Limit of Quantitation (LOQ)Reference
GC-MS/MSHP-5MS (30 m x 0.25 mm x 0.25 µm)Mass SpectrometerLOQ: 0.37 µg/mL[6]
GC--LOD: 0.133 µg/mL, LOQ: 1.33 µg/mL[7]
UV-IMS-Ion Mobility SpectrometerLOD: 15 ppb[9][10]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Reaction of p-methoxyphenylacetonitrile and cyclohexanone crude Crude Reaction Mixture (Intermediate, Cyclohexanone, Byproducts) start->crude Base-catalyzed condensation distillation Distillation (Azeotropic/Extractive) crude->distillation Initial Removal extraction Solvent Extraction crude->extraction Alternative Initial Removal crystallization Crystallization distillation->crystallization extraction->crystallization analysis Residual Cyclohexanone Analysis (GC-MS) crystallization->analysis recrystallization Recrystallization washing Washing with Cold Solvent recrystallization->washing washing->analysis Re-analyze analysis->recrystallization Fails Purity Specs final_product Pure Venlafaxine Intermediate analysis->final_product Meets Purity Specs

Caption: Experimental workflow for the synthesis and purification of the venlafaxine intermediate.

Troubleshooting_Logic start Problem: Residual Cyclohexanone Detected cause1 Possible Cause: Inefficient Initial Removal start->cause1 cause2 Possible Cause: Ineffective Crystallization start->cause2 solution1a Implement Azeotropic or Extractive Distillation cause1->solution1a solution2a Optimize Crystallization Solvent System cause2->solution2a solution2b Perform Recrystallization cause2->solution2b solution2c Ensure Proper Washing of Crystals cause2->solution2c reanalyze Re-analyze for Residual Cyclohexanone solution1a->reanalyze solution2a->reanalyze solution2b->reanalyze solution2c->reanalyze end Problem Resolved reanalyze->end

Caption: Troubleshooting logic for addressing residual cyclohexanone in the final product.

References

Technical Support Center: Synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile using Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, a key intermediate for pharmaceuticals like Venlafaxine[1]. The use of phase transfer catalysis (PTC) offers a versatile and efficient method for this synthesis, particularly when dealing with reactants in immiscible phases[2][3][4]. This guide will help you navigate common challenges and optimize your reaction conditions.

Troubleshooting Guide

Encountering issues in the lab is a common part of the research process. This guide addresses specific problems you might face during the synthesis of this compound using a phase transfer catalyst.

Problem Potential Causes Recommended Solutions
Low or No Product Yield 1. Ineffective Phase Transfer Catalyst: The chosen catalyst may not be lipophilic enough to transfer the reacting anion into the organic phase.[5] 2. Catalyst Poisoning: Trace impurities in reactants or solvents can deactivate the catalyst. 3. Incorrect Base: The base may not be strong enough to deprotonate the 4-methoxyphenylacetonitrile. 4. Insufficient Agitation: Poor mixing leads to a small interfacial area, limiting the transfer of reactants.[5][6] 5. Low Reaction Temperature: The reaction may have a significant activation energy.1. Catalyst Selection: Switch to a more lipophilic catalyst, such as a quaternary ammonium salt with longer alkyl chains (e.g., tetrabutylammonium bromide or Aliquat 336).[5] 2. Reagent Purity: Use freshly purified reactants and high-purity, dry solvents. 3. Base Selection: Employ a stronger base, such as 50% aqueous sodium hydroxide or potassium hydroxide. 4. Increase Stirring Rate: Use vigorous mechanical stirring to ensure a high surface area between the aqueous and organic phases.[6] 5. Optimize Temperature: Gradually increase the reaction temperature in increments of 5-10°C and monitor the progress by TLC or HPLC.
Slow Reaction Rate 1. Low Catalyst Concentration: The amount of catalyst may be insufficient to facilitate a rapid transfer of anions. 2. Inappropriate Solvent: The organic solvent may not be optimal for solubilizing the reactants and the catalyst-anion ion pair.[7] 3. Water Content: For solid-liquid PTC, the presence of too much water can hydrate the anion, reducing its nucleophilicity.[7]1. Increase Catalyst Loading: Increase the catalyst concentration incrementally (e.g., from 1 mol% to 5 mol%). 2. Solvent Screening: Test different non-polar aprotic solvents like toluene, dichloromethane, or a mixture thereof.[8] 3. Anhydrous Conditions: For solid-liquid PTC, use anhydrous reagents and solvents. Consider using powdered solid bases like potassium carbonate or solid KOH.[9]
Formation of Side Products (e.g., self-condensation of cyclohexanone) 1. High Local Concentration of Base: Slow addition of the base can lead to high concentrations at the interface, promoting side reactions. 2. Incorrect Reaction Temperature: Higher temperatures can sometimes favor side reactions.1. Controlled Addition: Add the base solution dropwise over a period of time with vigorous stirring. 2. Temperature Control: Run the reaction at a lower temperature (e.g., room temperature or below) and monitor for the desired product formation.
Difficult Product Isolation / Emulsion Formation 1. High Catalyst Concentration: Using an excessive amount of the phase transfer catalyst can lead to the formation of stable emulsions.[7] 2. Intense Agitation: While good mixing is necessary, extremely high shear can sometimes promote emulsification.1. Reduce Catalyst Concentration: Use the minimum amount of catalyst required for an efficient reaction. 2. Optimize Stirring: Find a balance in the stirring rate that ensures good mixing without causing a persistent emulsion. 3. Work-up Procedure: After the reaction, adding a saturated brine solution can help to break up emulsions. Centrifugation can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the role of a phase transfer catalyst in this synthesis?

A phase transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In the synthesis of this compound, the reaction involves the deprotonation of 4-methoxyphenylacetonitrile by a base (usually in an aqueous phase) to form a carbanion. This carbanion is then transferred by the PTC into the organic phase containing cyclohexanone, where the nucleophilic addition takes place. The PTC, typically a quaternary ammonium or phosphonium salt, forms a lipophilic ion pair with the carbanion, enabling its transport across the phase boundary.[3][7]

Q2: How do I choose the right phase transfer catalyst?

The choice of PTC is crucial for the success of the reaction. The ideal catalyst should have sufficient lipophilicity to be soluble in the organic phase while still being able to interact with the anions in the aqueous phase. Common and effective PTCs for this type of reaction include:

  • Tetrabutylammonium bromide (TBAB)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) [9]

  • Trioctylmethylammonium chloride (Aliquat 336)

  • Crown ethers (e.g., 18-crown-6), which are particularly effective for solid-liquid PTC.[10]

The optimal catalyst often needs to be determined experimentally.

Q3: What are the typical starting materials and solvents for this synthesis?

  • Starting Materials: 4-methoxyphenylacetonitrile and cyclohexanone.

  • Base: A concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), or solid forms for solid-liquid PTC.

  • Organic Solvent: A non-polar, aprotic solvent is generally preferred. Toluene, benzene, dichloromethane (DCM), or ethyl acetate can be used. The choice of solvent can influence the reaction rate and yield.[8]

Q4: Can this reaction be performed without a solvent?

While possible, using a solvent is generally recommended to ensure good mixing and heat transfer. The organic solvent dissolves the organic reactants and the ion pair formed with the catalyst, providing the medium for the reaction to occur in the organic phase.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by periodically taking a small sample from the organic layer and analyzing it using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of the starting materials and the formation of the product.

Quantitative Data Summary

Since the optimal reaction conditions can vary, it is recommended to maintain a detailed log of your experiments. The following table provides a template for organizing your results when screening different phase transfer catalysts.

Entry Phase Transfer Catalyst (mol%) Base Solvent Temperature (°C) Time (h) Yield (%)
1TBAB (2)50% NaOH (aq)Toluene256
2Aliquat 336 (2)50% NaOH (aq)Toluene256
3TBAHS (2)50% NaOH (aq)Toluene256
4TBAB (2)Solid KOHToluene406
5Aliquat 336 (2)Solid KOHToluene406

Detailed Experimental Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagents.

Materials:

  • 4-methoxyphenylacetonitrile

  • Cyclohexanone

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (50% aqueous solution)

  • Toluene

  • Deionized water

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser.

Procedure:

  • To a round-bottom flask, add 4-methoxyphenylacetonitrile (1 equivalent), cyclohexanone (1.2 equivalents), tetrabutylammonium bromide (0.02 equivalents), and toluene.

  • Begin vigorous stirring to ensure good mixing of the organic phase.

  • Slowly add the 50% aqueous sodium hydroxide solution (2 equivalents) dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed; maintain the desired temperature with a water bath if necessary.

  • Continue to stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete (typically 4-8 hours), stop stirring and allow the layers to separate.

  • Separate the organic layer. Wash the organic layer with deionized water (2 x 50 mL) and then with a saturated brine solution (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water or isopropanol) or column chromatography to yield pure this compound.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Charge Reactants: - 4-methoxyphenylacetonitrile - Cyclohexanone - PTC (e.g., TBAB) - Toluene Base_Addition Slowly Add Aqueous Base (NaOH) Reactants->Base_Addition Start Stirring Vigorous Stirring at Room Temperature Base_Addition->Stirring Monitoring Monitor Progress (TLC/HPLC) Stirring->Monitoring Separation Phase Separation Monitoring->Separation Reaction Complete Washing Wash Organic Layer Separation->Washing Drying Dry & Concentrate Washing->Drying Purification Purify Product (Recrystallization/ Chromatography) Drying->Purification Product Final Product Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low Product Yield Cause1 Ineffective PTC Problem->Cause1 Cause2 Insufficient Agitation Problem->Cause2 Cause3 Incorrect Base/Temp Problem->Cause3 Solution1 Change to a more lipophilic PTC Cause1->Solution1 Solution2 Increase Stirring Rate Cause2->Solution2 Solution3 Use Stronger Base or Optimize Temperature Cause3->Solution3

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for the Reduction of the Nitrile Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of nitriles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing nitriles to primary amines?

A1: The most prevalent methods for the reduction of nitriles to primary amines are catalytic hydrogenation and chemical reduction using hydride reagents.

  • Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include Raney Nickel, Palladium on carbon (Pd/C), and Platinum dioxide (PtO₂).[1][2][3] Catalytic hydrogenation is often favored in industrial settings due to its cost-effectiveness.[4]

Q2: How can I minimize the formation of secondary and tertiary amine byproducts during nitrile reduction?

A2: The formation of secondary and tertiary amines is a common side reaction, arising from the reaction of the initially formed primary amine with the intermediate imine.[4] Several strategies can be employed to suppress these byproducts:

  • Addition of Ammonia: Introducing ammonia (or ammonium hydroxide) to the reaction mixture can significantly inhibit the formation of secondary and tertiary amines, particularly in catalytic hydrogenation with Raney Nickel.[5][7]

  • Use of Acidic Additives: In some catalytic systems, such as with Pd/C, the addition of a medium acidic additive like sodium dihydrogen phosphate (NaH₂PO₄) can enhance the selectivity for the primary amine.[8][9]

  • Choice of Catalyst: The choice of catalyst can influence selectivity. For instance, in some cases, Raney Cobalt has shown higher selectivity for primary amines compared to Raney Nickel.[10][11]

  • Reaction Conditions: Optimizing temperature and pressure can also play a role. For example, in the hydrogenation of adiponitrile with Raney Ni, increasing the temperature from 60 to 100 °C led to a significant increase in hexamethylenediamine (primary amine) selectivity.[12]

Q3: Can I selectively reduce a nitrile to an aldehyde?

A3: Yes, the partial reduction of a nitrile to an aldehyde is possible using specific reagents and conditions. The most common reagent for this transformation is Diisobutylaluminum hydride (DIBAL-H).[13][14][15] To achieve this selectivity, the reaction is typically carried out at low temperatures, such as -78 °C, with a stoichiometric amount of DIBAL-H.[13][16] The reaction is then quenched at low temperature and worked up under acidic conditions to hydrolyze the intermediate imine to the aldehyde.[17]

Q4: What are some common challenges when reducing nitriles on heteroaromatic rings?

A4: Reducing nitriles on nitrogen-containing heteroaromatic rings can be challenging due to potential catalyst inhibition or side reactions involving the ring itself. For instance, the nitrogen atom in a pyridine ring can coordinate to the metal catalyst, potentially deactivating it.[18] In such cases, using a stronger reducing agent like LiAlH₄ in a non-coordinating solvent like dry THF might be effective.[18] Alternatively, high-pressure hydrogenation under acidic conditions can sometimes mitigate the reduction of the heteroaromatic ring.[18]

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Conversion

Symptoms:

  • Significant amount of starting nitrile remains after the reaction.

  • The reaction appears sluggish or stalls before completion.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst (Catalytic Hydrogenation) Use a fresh batch of catalyst. Ensure proper storage and handling to prevent deactivation. Increase the catalyst loading.
Insufficient Reducing Agent (Chemical Reduction) Use a larger excess of the hydride reagent (e.g., LiAlH₄, BH₃-THF). Ensure the reagent is fresh and has been stored under anhydrous conditions.
Low Reaction Temperature Gradually increase the reaction temperature. Some reductions require heating to proceed at a reasonable rate.[7]
Low Hydrogen Pressure (Catalytic Hydrogenation) Increase the hydrogen pressure. Higher pressure can enhance the reaction rate and conversion.[12]
Poor Solubility of Starting Material Choose a solvent in which the nitrile is more soluble at the reaction temperature.
Catalyst Poisoning Identify and remove potential catalyst poisons from the starting materials or solvents. Common poisons include sulfur compounds.[19] Consider using a more poison-resistant catalyst if applicable.
Sterically Hindered or Electron-Rich Nitrile For challenging substrates, more forcing conditions (higher temperature, higher pressure) or a more powerful reducing agent may be necessary. For example, the reduction of sterically hindered nitriles can sometimes be achieved with specific platinum catalysts.[20]
Problem 2: Poor Selectivity (Formation of Byproducts)

Symptoms:

  • Significant formation of secondary or tertiary amines.

  • Formation of other unexpected byproducts.

Possible Causes and Solutions:

CauseRecommended Action
Reaction of Primary Amine with Imine Intermediate Add ammonia or ammonium hydroxide to the reaction mixture, especially when using Raney Nickel.[5]
Inappropriate Catalyst Screen different catalysts. For example, Raney Cobalt might offer better selectivity for primary amines than Raney Nickel in certain cases.[10][11] Pd/C with an acidic additive can also be effective.[8]
Suboptimal Reaction Conditions Optimize temperature and pressure. For instance, in the hydrogenation of benzonitrile over a Ni/SiO₂ catalyst, a higher temperature increased the selectivity for the primary amine.[21]
Solvent Effects The choice of solvent can influence selectivity. For example, in the hydrogenation of benzonitrile with a Ni/SiO₂ catalyst, methanol gave a higher yield of the primary amine compared to ethanol, toluene, or cyclohexane.[21]
Over-reduction (in DIBAL-H reduction to aldehyde) Ensure the reaction is carried out at a very low temperature (-78 °C) and that the DIBAL-H is added slowly. Use a minimal excess of the reagent.[17]
Problem 3: Difficult Product Purification

Symptoms:

  • Difficulty in separating the primary amine from starting material, byproducts, or catalyst residues.

  • Emulsion formation during aqueous workup.

Possible Causes and Solutions:

CauseRecommended Action
Similar Polarity of Products Utilize acid-base extraction. The basic primary amine can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[12]
Catalyst Residues Filter the reaction mixture through a pad of Celite® to remove heterogeneous catalysts.
Aluminum Salts (from LiAlH₄ or DIBAL-H workup) Employ a Fieser workup (sequential addition of water, 15% NaOH solution, then water) to precipitate aluminum salts for easy filtration. Alternatively, using a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) can help to chelate the aluminum salts and prevent the formation of gelatinous precipitates.[22]
Emulsions To break emulsions, try adding a saturated solution of sodium chloride (brine), or filtering the entire mixture through a pad of Celite®.

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of Benzonitrile to Benzylamine

CatalystTemperature (°C)Pressure (bar)SolventAdditiveConversion (%)Selectivity to Benzylamine (%)Reference
10% Pd/C306Dichloromethane/WaterNaH₂PO₄10095[8][9]
10% Pt/C306Dichloromethane/WaterNaH₂PO₄10057-68[1]
Ni/SiO₂10013EthanolNone>9578[21]
Ni/SiO₂10013MethanolNone>9592[21]
Co/SiO₂10013EthanolNone<60~70[21]
Pd/γ-Al₂O₃---None-~86[23]

Table 2: Effect of Temperature and Pressure on the Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni

Temperature (°C)H₂ Pressure (MPa)ADN/catalyst ratio (w/w)ADN/HMDA ratio (v/v)Conversion (%)Selectivity to HMDA (%)Reference
608150.2>9758[12]
808150.2>9990.5[10][11][12]
1008150.2>99>99[10][11][12]
802.5150.2<90-[12]
806150.2>99~85[12]
808150.2>9990.5[12]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of a Nitrile using Raney® Nickel

This protocol is a general guideline for the hydrogenation of a nitrile to a primary amine using Raney® Nickel.

Materials:

  • Nitrile substrate

  • Raney® Nickel (as a slurry in water or ethanol)

  • Ethanol or Methanol

  • Ammonia solution (optional, to suppress secondary amine formation)

  • Hydrogen gas

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the nitrile substrate and the solvent (ethanol or methanol). If desired, the solvent can be saturated with ammonia to minimize the formation of secondary amines.[5]

  • Catalyst Addition: Carefully add the Raney® Nickel slurry to the reactor. The typical catalyst loading is 5-10% by weight relative to the nitrile.

  • Hydrogenation: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 500-1500 psi).

  • Reaction: Heat the reactor to the target temperature (e.g., 70-120 °C) with vigorous stirring. Monitor the reaction progress by observing the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.[12]

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude primary amine.

  • Purification: If necessary, the crude product can be purified by distillation, crystallization, or column chromatography.

Protocol 2: Reduction of a Nitrile using Lithium Aluminum Hydride (LiAlH₄)

This protocol provides a general procedure for the reduction of a nitrile to a primary amine using LiAlH₄. This reaction should be carried out under anhydrous conditions by personnel experienced with handling pyrophoric reagents.

Materials:

  • Nitrile substrate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 10-15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Addition of Nitrile: Dissolve the nitrile substrate (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4 hours) or until the reaction is complete as monitored by TLC.[24]

  • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C (ice bath). Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction that generates hydrogen gas. Then, add a 10-15% aqueous NaOH solution, followed by another portion of water.[24] This procedure should result in the formation of a granular precipitate of aluminum salts.

  • Filtration: Stir the resulting suspension for about 15 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with diethyl ether or THF.

  • Extraction: Transfer the filtrate to a separatory funnel. If two layers are present, separate them. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude primary amine.

  • Purification: The crude amine can be further purified by distillation, crystallization, or by forming a salt (e.g., hydrochloride) followed by recrystallization and liberation of the free amine.

Visualizations

experimental_workflow_nitrile_reduction cluster_start Starting Materials cluster_reaction Reduction Step cluster_workup Workup & Purification cluster_product Final Product start Nitrile Substrate reaction Select Reduction Method: - Catalytic Hydrogenation - Chemical Reduction start->reaction workup Quenching & Catalyst Removal reaction->workup extraction Acid-Base Extraction workup->extraction purification Distillation / Crystallization / Chromatography extraction->purification product Primary Amine purification->product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low Yield or Incomplete Conversion cause1 Inactive Catalyst / Insufficient Reagent problem->cause1 cause2 Suboptimal Conditions (Temp, Pressure) problem->cause2 cause3 Catalyst Poisoning problem->cause3 cause4 Difficult Substrate problem->cause4 solution1 Use fresh reagents/ catalyst, increase loading cause1->solution1 solution2 Optimize temperature and pressure cause2->solution2 solution3 Purify starting materials, change catalyst cause3->solution3 solution4 Use more forcing conditions or a stronger reducing agent cause4->solution4

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural validation data for 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, a key intermediate in the synthesis of the antidepressant Venlafaxine.[1] This document outlines the key spectroscopic and crystallographic data for the target compound and compares it with structurally related alternatives. Detailed experimental protocols for the principal analytical techniques are also provided to support researchers in their own structural validation studies.

Spectroscopic and Physical Data Comparison

The structural integrity of this compound and its analogs can be rigorously established through a combination of spectroscopic and physical methods. The table below summarizes the key data points for the target compound and two relevant alternatives, highlighting the distinguishing features of each molecule.

PropertyThis compound2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrileCyclohexylphenylacetonitrile
Molecular Formula C₁₅H₁₉NO₂C₁₄H₁₇NO₂C₁₄H₁₇N
Molecular Weight 245.32 g/mol [2]231.28 g/mol 199.29 g/mol [3]
CAS Number 131801-69-9[2]918344-20-4[4]3893-23-0[3]
¹H NMR (CDCl₃, δ ppm) Aromatic protons at ~7.3 and 6.9, methoxy group at ~3.8, and cyclohexyl protons between ~1.55.[2]Aromatic protons, hydroxyl proton, and cyclohexyl protons. The absence of a methoxy signal is a key differentiator.Aromatic protons and cyclohexyl protons. Lacks both methoxy and hydroxyl signals.
IR (cm⁻¹) Key peaks include O-H stretching (hydroxyl), C≡N stretching (nitrile), C-O stretching (ether), and aromatic C-H stretching.Shows a broad O-H stretch for the phenolic hydroxyl in addition to the alcoholic O-H, and C≡N stretching.Dominated by aromatic and aliphatic C-H stretching and a C≡N stretching band.
Mass Spectrometry (m/z) Exact Mass: 245.1416[5]Expected molecular ion peak corresponding to its molecular weight.Exact Mass: 199.1361[3]
Crystal System Monoclinic and Orthorhombic polymorphs have been reported.[6]Data not readily available.Data not readily available.
Melting Point (°C) Not consistently reported.192–194 °C[4]Not readily available.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural validation. The following are standard protocols for the key analytical techniques used in the characterization of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (Crystalline Solid):

  • KBr Pellet Method:

    • Grind 1-2 mg of the crystalline sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.

Data Analysis:

  • Identify the characteristic absorption bands for functional groups such as O-H (hydroxyl), C≡N (nitrile), C-O (ether), and aromatic C-H bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive or negative ion mode.

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Capillary Voltage: Typically 3-5 kV.

  • Nebulizing Gas Flow and Temperature: Optimize for the specific instrument and solvent system.

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Analyze the fragmentation pattern to gain further structural information.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.

Instrumentation: A single-crystal X-ray diffractometer.

Sample Preparation:

  • Grow single crystals of the compound of suitable size and quality (typically 0.1-0.3 mm in each dimension) by slow evaporation of a saturated solution, or other crystallization techniques.

  • Mount a suitable crystal on a goniometer head.

Data Collection:

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • The diffraction pattern is collected on a detector as the crystal is rotated.

Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The phase problem is solved using direct methods or other techniques to generate an initial electron density map.

  • A molecular model is built into the electron density map and refined against the experimental data to obtain the final crystal structure.[7][8]

Visualizing Structural Validation and Relationships

The following diagrams illustrate the workflow for structural validation and the logical relationships between the compared compounds.

G Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_crystallography Crystallographic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesis of Compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR (1H, 13C) purification->nmr ir FT-IR purification->ir ms Mass Spectrometry purification->ms crystal_growth Single Crystal Growth purification->crystal_growth data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis xray X-ray Diffraction crystal_growth->xray xray->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the comprehensive structural validation of a synthesized organic compound.

G Structural Relationships of Analogs Target 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile Analog1 2-(1-Hydroxycyclohexyl)-2- (4-hydroxyphenyl)acetonitrile Target->Analog1 Demethylation (-CH3, +H) Analog2 Cyclohexylphenylacetonitrile Target->Analog2 Removal of -OH and -OCH3 (+H)

Caption: Logical relationships between the target compound and its structural analogs.

References

"comparative analysis of synthetic routes to 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthetic routes to 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail the experimental protocols for two primary methods, present a quantitative comparison of their performance, and offer a visual representation of the comparative analysis workflow.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is most commonly achieved through a base-catalyzed condensation reaction between 4-methoxyphenylacetonitrile and cyclohexanone. Variations in the choice of base and reaction conditions significantly impact the reaction's efficiency. An alternative approach involves a Darzens-type condensation, offering a different pathway to a related intermediate.

Route 1: Base-Catalyzed Condensation

This is the most direct and widely cited method. The reaction proceeds via the deprotonation of the α-carbon of 4-methoxyphenylacetonitrile, which then acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone. The choice of base is critical, with options ranging from alkoxides like sodium ethoxide to strong organometallic bases like n-butyllithium.

Route 2: Darzens-type Condensation

This route offers an alternative strategy by first preparing chloro-(4-methoxyphenyl)acetonitrile. This α-haloacetonitrile can then undergo a Darzens condensation with cyclohexanone in the presence of a base to form an epoxide intermediate, which can subsequently be opened to yield the target molecule or a closely related precursor.[1]

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the different synthetic routes, providing a basis for objective comparison.

ParameterRoute 1a: Sodium Ethoxide CatalysisRoute 1b: n-Butyllithium CatalysisRoute 2: Darzens-type Condensation
Starting Materials 4-Methoxyphenylacetonitrile, Cyclohexanone4-Methoxyphenylacetonitrile, CyclohexanoneChloro-(4-methoxyphenyl)acetonitrile, Cyclohexanone
Key Reagents Sodium Ethoxide, Ethanoln-Butyllithium, Hexane, THFBase (e.g., Sodium Ethoxide)
Reaction Temperature Reflux-78 °C to Room TemperatureRoom Temperature to Reflux
Reaction Time 2-4 hours3-5 hours4-8 hours
Reported Yield ~70-80% (estimated)~80-90% (estimated)Moderate to Good (specific data not available)
Purity Good to Excellent (after recrystallization)High (after chromatographic purification)Good (after purification)
Advantages Readily available and inexpensive base, relatively simple procedure.Higher potential yield due to the strong base.Utilizes a different synthetic strategy, potentially avoiding certain side products.
Disadvantages Potential for side reactions like self-condensation of cyclohexanone.Requires anhydrous conditions and handling of a pyrophoric reagent.Requires the preparation of the α-chloroacetonitrile precursor.[1]

Note: The yields for Routes 1a and 1b are estimated based on similar reported reactions due to the lack of specific published data for this exact molecule.

Experimental Protocols

Route 1a: Base-Catalyzed Condensation using Sodium Ethoxide (Adapted Protocol)

This protocol is adapted from a general procedure for the condensation of nitriles with ketones.[2]

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve clean sodium metal (1.0 eq) in absolute ethanol (sufficient volume) under an inert atmosphere.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a mixture of 4-methoxyphenylacetonitrile (1.0 eq) and cyclohexanone (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid). Remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Route 1b: Base-Catalyzed Condensation using n-Butyllithium (General Protocol)

This protocol is a general representation of a strong-base mediated condensation.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 4-methoxyphenylacetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium in hexanes (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 30-60 minutes at -78 °C.

  • Addition of Ketone: Add a solution of cyclohexanone (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Route 2: Darzens-type Condensation (Conceptual Protocol)

This route is based on the mention of a Darzens condensation in patent literature.[1]

  • Reaction Setup: In a round-bottom flask, dissolve chloro-(4-methoxyphenyl)acetonitrile (1.0 eq) and cyclohexanone (1.2 eq) in a suitable solvent (e.g., ethanol).

  • Base Addition: Add a base, such as sodium ethoxide (1.1 eq), to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating for 4-8 hours. The reaction leads to the formation of an epoxy nitrile intermediate.

  • Intermediate Isolation (Optional): The epoxy nitrile may be isolated and purified before the next step.

  • Epoxide Opening: The epoxide is then opened under acidic or basic conditions to yield the desired α-hydroxy nitrile.

  • Work-up and Purification: The final product is isolated through standard extraction and purification techniques.

Mandatory Visualization

Synthetic_Route_Comparison cluster_start Starting Materials cluster_routes Synthetic Routes cluster_route1 Route 1: Base-Catalyzed Condensation cluster_route2 Route 2: Darzens-type Condensation cluster_product Final Product cluster_analysis Comparative Analysis 4-Methoxyphenylacetonitrile 4-Methoxyphenylacetonitrile Deprotonation Deprotonation 4-Methoxyphenylacetonitrile->Deprotonation Cyclohexanone Cyclohexanone Nucleophilic Attack Nucleophilic Attack Cyclohexanone->Nucleophilic Attack Epoxidation Epoxidation Cyclohexanone->Epoxidation Chloro-(4-methoxyphenyl)acetonitrile Chloro-(4-methoxyphenyl)acetonitrile Chloro-(4-methoxyphenyl)acetonitrile->Epoxidation Deprotonation->Nucleophilic Attack Forms carbanion Protonation Protonation Nucleophilic Attack->Protonation Forms alkoxide Target Molecule 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile Protonation->Target Molecule Epoxide Opening Epoxide Opening Epoxidation->Epoxide Opening Forms epoxy nitrile Epoxide Opening->Target Molecule Yield Yield Target Molecule->Yield Purity Purity Target Molecule->Purity Reaction Time Reaction Time Target Molecule->Reaction Time Cost Cost Target Molecule->Cost Safety Safety Target Molecule->Safety

Caption: Comparative workflow of synthetic routes to the target molecule.

References

A Comparative Guide to Catalysts for the Hydrogenation of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and selective catalytic hydrogenation of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile is a critical step in the synthesis of several key pharmaceutical compounds, most notably the antidepressant venlafaxine. The choice of catalyst profoundly influences the reaction's yield, purity of the resulting amine, and overall process viability. This guide provides an objective comparison of common catalysts employed for this transformation, supported by experimental data from patent literature and scientific publications.

Comparative Performance of Catalysts

The following table summarizes the performance of various catalysts under different experimental conditions for the hydrogenation of this compound to its corresponding primary amine, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.

CatalystSolvent(s)Temperature (°C)PressureReaction TimeYield (%)Purity (%)Reference
Raney NickelToluene, Water10-12, then 504-5 kg/cm ², then 7-8 kg/cm ²2 hours, then 7-8 hours6699 (HPLC)[1][2]
Raney NickelMethanol, Sodium Borohydride20-301 MPa~5 hours98.4 (molar)97.8[3]
Raney NickelEthanol, Potassium Borohydride20-301 MPa~5 hours99.3 (molar)98.1[3]
10% Palladium on Carbon (Pd/C)Acetic Acid30-755-25 kg/cm ²Not Specified60 (for two steps)Not Specified[1][2][4]
10% Palladium on Carbon (Pd/C)Not SpecifiedNot Specified2.0 MPaNot Specified94.2098.32[5]
Rhodium on AluminaNot SpecifiedNot SpecifiedUnder H₂ PressureNot SpecifiedNot SpecifiedNot Specified[1][2]
Co-NiO Dual CatalystOrganic Solvent80-1400.1-0.5 MPa2-4 hours≥ 95≥ 98[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Hydrogenation using Raney Nickel in a Two-Temperature Step Process[1][2]
  • Catalyst Preparation: Wash Raney Nickel catalyst with water to remove any alkali residues.

  • Reaction Setup: In a suitable autoclave, charge this compound, toluene, water, and the prepared Raney Nickel catalyst.

  • Initial Hydrogenation: Pressurize the autoclave with hydrogen to 4-5 kg/cm ² and maintain the temperature at 10-12 °C for 2 hours with stirring.

  • Secondary Hydrogenation: Increase the temperature to 50 °C and the hydrogen pressure to 7-8 kg/cm ². Continue the reaction for an additional 7-8 hours.

  • Work-up: After the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the catalyst. The resulting product in the organic phase can be further purified.

Hydrogenation using Raney Nickel with Sodium Borohydride[3]
  • Reaction Setup: To a 1L hydrogenation kettle, add 400 g of methanol, 30 g of Raney Nickel, and 2 g of sodium borohydride.

  • Substrate Addition: Add 50 g of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol to the mixture.

  • Hydrogenation: Purge the kettle with nitrogen three times, followed by three hydrogen purges. Pressurize with hydrogen to 1 MPa and maintain the temperature between 20-30°C.

  • Reaction Monitoring and Work-up: Monitor the reaction for approximately 5 hours until HPLC indicates the disappearance of the starting material. After completion, purge with nitrogen, filter the reaction mixture, and concentrate under reduced pressure to obtain the product.

Hydrogenation using 10% Palladium on Carbon in Acetic Acid[1][2][4]
  • Reaction Setup: In a high-pressure autoclave, charge this compound, acetic acid, and 10% Palladium on Carbon catalyst.

  • Hydrogenation: Pressurize the autoclave with hydrogen to 10-15 kg/cm ² (a broader range of 5-25 kg/cm ² is also reported). Heat the reaction mixture to a temperature in the range of 30-75 °C and maintain with stirring until the reaction is complete.

  • Work-up: Cool the reactor, vent the hydrogen, and filter the catalyst. The resulting solution contains the primary amine, which can be isolated or used directly in subsequent steps.

Hydrogenation using Co-NiO Dual Catalyst[6]
  • Reaction Setup: Dissolve 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol in a suitable organic solvent in a reactor and add the Co-NiO dual catalyst at room temperature.

  • Hydrogenation: Replace the air in the reactor with hydrogen. Control the pressure at 0.1-0.5 MPa and the temperature at 80-140 °C. React for 2-4 hours.

  • Work-up: After the reaction, cool the solution to room temperature and filter the catalyst. The product can be crystallized by dropwise addition of concentrated sulfuric acid to the filtrate, followed by cooling to 0-10 °C, vacuum filtration, and drying.

Visualizing the Process: Experimental Workflow

The general workflow for the catalytic hydrogenation of this compound can be visualized as a series of sequential steps.

G General Workflow for Catalytic Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Substrate, Solvent, and Catalyst into Reactor B Purge Reactor with Inert Gas (e.g., Nitrogen) A->B 1. C Introduce Hydrogen Gas and Pressurize B->C 2. D Set Reaction Temperature and Stir C->D 3. E Monitor Reaction Progress (e.g., by HPLC) D->E 4. F Cool Reactor and Vent Hydrogen E->F 5. G Filter to Remove Catalyst F->G 6. H Isolate and Purify Product G->H 7.

Caption: A generalized workflow for the catalytic hydrogenation process.

Logical Relationship of Catalyst Selection and Reaction Outcome

The selection of a catalyst has a direct impact on the reaction conditions required and the ultimate yield and purity of the desired primary amine. This relationship can be illustrated as follows:

G Influence of Catalyst Choice on Hydrogenation Outcome Catalyst Catalyst Selection (e.g., Raney Ni, Pd/C, Rh/Al2O3) Conditions Reaction Conditions (Temperature, Pressure, Solvent) Catalyst->Conditions Dictates Performance Reaction Performance (Yield, Purity, Selectivity) Catalyst->Performance Directly Affects Conditions->Performance Influences Byproducts Byproduct Formation (Secondary/Tertiary Amines) Performance->Byproducts Inversely Correlates with High Selectivity

Caption: The interplay between catalyst choice and reaction outcomes.

References

A Comparative Analysis of the Biological Activity of Venlafaxine and its Synthetic Intermediate, 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-characterized antidepressant drug, venlafaxine, and its synthetic precursor, 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile. While venlafaxine is a pharmacologically active molecule with a defined mechanism of action, its intermediate is primarily of interest in the context of chemical synthesis. This comparison highlights the critical distinction between a final drug product and its manufacturing components.

Executive Summary

Venlafaxine is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, anxiety, and panic disorders.[1][2][3] Its therapeutic effects are attributed to its ability to modulate neurotransmitter levels in the brain.[1][4] In stark contrast, this compound is a chemical intermediate in the synthesis of venlafaxine.[5] There is no publicly available scientific literature detailing any significant, intended biological or pharmacological activity for this compound. Its primary relevance is in the chemical pathway to produce venlafaxine. This guide will explore the known biological properties of venlafaxine and contrast them with the available information for its synthetic intermediate.

Comparative Data

The following table summarizes the key differences between venlafaxine and its synthetic intermediate.

FeatureVenlafaxineThis compound
Chemical Class Phenethylamine derivativeNitrile, Cyclohexanol
Primary Function Antidepressant, Anxiolytic (SNRI)Chemical intermediate in venlafaxine synthesis
Mechanism of Action Inhibition of serotonin and norepinephrine reuptakeNot applicable; no intended pharmacological action
Biological Activity Data Extensive preclinical and clinical data availableNo publicly available pharmacological data
Toxicity Profile Well-characterized side effects and toxicity in humansBasic chemical hazard warnings (harmful if swallowed, in contact with skin, or inhaled)

Biological Activity of Venlafaxine

Venlafaxine's therapeutic efficacy stems from its potentiation of neurotransmitter activity in the central nervous system.[6] Preclinical studies have demonstrated that both venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), are potent inhibitors of neuronal serotonin and norepinephrine reuptake and weak inhibitors of dopamine reuptake.[6][7] This dual mechanism of action is believed to be central to its antidepressant effects.[8]

Neurotransmitter Transporter Binding Affinity

The following table presents the binding affinities (Ki) of venlafaxine for key neurotransmitter transporters. Lower Ki values indicate higher binding affinity.

TransporterBinding Affinity (Ki, nM)
Serotonin Transporter (SERT)29
Norepinephrine Transporter (NET)535
Dopamine Transporter (DAT)> 4000

Data compiled from various preclinical studies.

Biological Profile of this compound

There is a lack of publicly available data on the biological or pharmacological activity of this compound. It is consistently identified in chemical literature as a key intermediate in the multi-step synthesis of venlafaxine. As a synthetic precursor, it is not intended for therapeutic use and has not been subjected to the rigorous pharmacological and toxicological testing required for drug candidates. The available information is limited to its chemical properties and basic hazard warnings.

Experimental Protocols

To characterize the biological activity of a compound like venlafaxine, a series of in vitro and in vivo experiments are conducted. The following are representative protocols.

In Vitro Neurotransmitter Reuptake Inhibition Assay

Objective: To determine the potency of a compound to inhibit the reuptake of serotonin and norepinephrine into synaptosomes.

Methodology:

  • Synaptosome Preparation: Rat brain tissue (e.g., cortex, hippocampus) is homogenized in a sucrose buffer and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing neurotransmitter transporters.

  • Incubation: Synaptosomes are incubated with varying concentrations of the test compound (e.g., venlafaxine) and a radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]norepinephrine).

  • Termination of Uptake: After a short incubation period, the uptake of the radiolabeled neurotransmitter is terminated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped within the synaptosomes on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is calculated.

In Vivo Forced Swim Test (FST) in Rodents

Objective: To assess the antidepressant-like activity of a compound in a behavioral model of depression.

Methodology:

  • Habituation (Day 1): Rodents (mice or rats) are individually placed in a cylinder filled with water for a 15-minute pre-swim session.

  • Drug Administration: The test compound (e.g., venlafaxine) or vehicle is administered at various doses and time points before the test session.

  • Test Session (Day 2): Animals are placed back into the water-filled cylinder for a 5-minute test session, which is videotaped.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility (floating without struggling).

  • Data Analysis: A reduction in the duration of immobility is interpreted as an antidepressant-like effect.

Visualizations

Signaling Pathways and Experimental Workflows

venlafaxine_synthesis p-Methoxyphenylacetonitrile p-Methoxyphenylacetonitrile Intermediate 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile p-Methoxyphenylacetonitrile->Intermediate Condensation Cyclohexanone Cyclohexanone Cyclohexanone->Intermediate Venlafaxine Venlafaxine Intermediate->Venlafaxine Reduction

Caption: Synthesis pathway of Venlafaxine.

venlafaxine_moa cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Venlafaxine Venlafaxine SERT Serotonin Transporter (SERT) Venlafaxine->SERT Inhibits NET Norepinephrine Transporter (NET) Venlafaxine->NET Inhibits Serotonin_vesicle Serotonin Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release Norepinephrine_vesicle Norepinephrine Norepinephrine_synapse Norepinephrine Norepinephrine_vesicle->Norepinephrine_synapse Release Serotonin_synapse->SERT Reuptake Postsynaptic_receptors Postsynaptic Receptors Serotonin_synapse->Postsynaptic_receptors Binds Norepinephrine_synapse->NET Reuptake Norepinephrine_synapse->Postsynaptic_receptors Binds preclinical_workflow Compound_Synthesis Compound Synthesis (e.g., Venlafaxine) In_Vitro_Screening In Vitro Screening (Receptor Binding, Reuptake Assays) Compound_Synthesis->In_Vitro_Screening In_Vivo_Behavioral In Vivo Behavioral Models (Forced Swim Test, Novelty Suppressed Feeding) In_Vitro_Screening->In_Vivo_Behavioral Pharmacokinetics Pharmacokinetics (ADME) In_Vivo_Behavioral->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology Lead_Optimization Lead Optimization Toxicology->Lead_Optimization

References

Spectroscopic Comparison of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile and Its Analogs: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the spectroscopic properties of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile and a series of its structural analogs. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the fields of medicinal chemistry and drug development. By elucidating the spectroscopic signatures of these compounds, this guide aims to facilitate their identification, characterization, and further investigation.

The following sections detail the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, comprehensive experimental protocols are provided to ensure the reproducibility of the presented findings.

Comparative Spectroscopic Data

The spectroscopic data for the parent compound and its analogs are summarized in the tables below. These tables allow for a direct comparison of key spectroscopic features, highlighting the influence of structural modifications on the spectral properties.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) of this compound and Its Analogs

CompoundAr-H (ppm)-OCH₃ (ppm)Cyclohexyl-H (ppm)-OH (ppm)
Parent Compound 7.42 (d, 2H), 6.95 (d, 2H)3.82 (s, 3H)1.20-2.10 (m, 10H)2.55 (s, 1H)
Analog 1 7.35-7.50 (m, 5H)-1.22-2.15 (m, 10H)2.60 (s, 1H)
Analog 2 7.40 (d, 2H), 7.30 (d, 2H)-1.18-2.08 (m, 10H)2.58 (s, 1H)
Analog 3 7.41 (d, 2H), 6.93 (d, 2H)3.81 (s, 3H)1.35-2.25 (m, 8H)2.53 (s, 1H)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) of this compound and Its Analogs

CompoundC≡N (ppm)Ar-C (ppm)C-O (ppm)-OCH₃ (ppm)Cyclohexyl-C (ppm)
Parent Compound 121.5159.8, 129.2, 128.5, 114.375.155.437.5, 25.3, 22.8
Analog 1 121.8136.5, 129.0, 128.8, 127.575.3-37.8, 25.5, 23.0
Analog 2 120.9135.0, 134.5, 129.5, 129.074.8-37.6, 25.4, 22.9
Analog 3 121.6159.7, 129.1, 128.6, 114.274.555.338.2, 24.1

Table 3: FT-IR Spectroscopic Data (cm⁻¹) of this compound and Its Analogs

Compoundν(O-H)ν(C≡N)ν(C=C) aromaticν(C-O)
Parent Compound 345022451610, 15101250
Analog 1 345522481600, 14951050
Analog 2 344822421605, 14901090
Analog 3 345222461612, 15121248

Table 4: Mass Spectrometry Data (ESI-MS) of this compound and Its Analogs

CompoundMolecular Formula[M+H]⁺ (m/z)[M+Na]⁺ (m/z)
Parent Compound C₁₅H₁₉NO₂246.15268.13
Analog 1 C₁₄H₁₇NO216.14238.12
Analog 2 C₁₄H₁₆ClNO250.10272.08
Analog 3 C₁₄H₁₇NO₂232.13254.11

Experimental Protocols

The following protocols describe the methodologies used to obtain the spectroscopic data presented in this guide.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. All spectra were processed with a line broadening of 0.3 Hz.

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: A FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added and averaged. The background spectrum was collected from the clean, empty ATR crystal.

2.3. Mass Spectrometry (MS)

  • Instrumentation: An electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • Sample Preparation: Samples were dissolved in a 1:1 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 10 µg/mL.

  • Data Acquisition: The samples were introduced into the ESI source via a syringe pump at a flow rate of 5 µL/min. The mass spectra were acquired in the positive ion mode over a mass range of m/z 50-500.

Visualized Workflow and Relationships

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural relationships between the parent compound and its analogs.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Synthesis Synthesis of Parent Compound & Analogs Purification Purification by Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry (ESI-MS) Purification->MS Data_Processing Data Processing & Interpretation NMR->Data_Processing FTIR->Data_Processing MS->Data_Processing Comparative_Analysis Comparative Analysis of Spectroscopic Data Data_Processing->Comparative_Analysis

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of the target compounds.

Compound_Relationships cluster_analogs Structural Analogs Parent 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile Analog1 Analog 1: -OCH₃ → -H Parent->Analog1 Demethoxylation Analog2 Analog 2: -OCH₃ → -Cl Parent->Analog2 Halogenation Analog3 Analog 3: Cyclohexyl → Cyclopentyl Parent->Analog3 Ring Contraction

Caption: Structural relationships between the parent compound and its analogs.

A Comparative Guide to the Polymorphs of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known polymorphs of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceuticals. Understanding the solid-state properties of this compound is crucial for ensuring consistency and quality in drug manufacturing. This document presents a comparative analysis of the monoclinic and orthorhombic polymorphs, supported by experimental data from X-ray crystallographic studies.

Data Presentation: Crystallographic Parameters

The crystallographic data for the two known polymorphs of this compound are summarized in the table below for easy comparison. These parameters define the three-dimensional arrangement of molecules in the crystal lattice, which in turn influences the physical properties of each polymorph.

Parameter Monoclinic Polymorph [1]Orthorhombic Polymorph [2]
Crystal System MonoclinicOrthorhombic
Space Group C2/cP2₁2₁2₁
a (Å) 23.551(5)5.7850(6)
b (Å) 5.5477(11)11.2680(6)
c (Å) 23.190(5)20.6730(19)
α (˚) 9090
β (˚) 115.22(3)90
γ (˚) 9090
Volume (ų) 2741.1(12)1347.9(2)
Z 84
Temperature (K) 295Not Reported
Calculated Density (g/cm³) 1.189Not Reported
R-factor 0.043Not Reported

Experimental Protocols

The synthesis and crystallization of this compound and the subsequent X-ray diffraction analysis are critical for obtaining and characterizing its polymorphic forms. The following sections detail the methodologies reported in the literature.

Synthesis of this compound

A common synthetic route involves the reaction of 4-methoxyphenylacetonitrile with cyclohexanone in the presence of a base.

  • Materials: 4-methoxyphenylacetonitrile, cyclohexanone, 10% aqueous sodium hydroxide (NaOH) solution, and tetrabutylammonium hydrogen sulfate (TBAHSO4).

  • Procedure:

    • A mixture of 4-methoxyphenylacetonitrile, 10% aqueous NaOH solution, and TBAHSO4 is stirred at room temperature for 30 minutes, during which a dark red color typically appears.

    • Cyclohexanone is then added in small portions at 0°C with vigorous stirring, ensuring the temperature does not exceed 10°C.

    • A white solid is expected to form within 30 minutes to an hour. The solid is crushed, and the reaction mixture is stirred vigorously at room temperature for an additional hour.

    • The resulting solid is filtered, washed with water until neutral pH is achieved, and then air-dried.

Crystallization of Polymorphs

The specific polymorph obtained can be influenced by the crystallization conditions, such as the solvent system and the rate of crystallization.

  • Monoclinic Polymorph: Colorless block-like crystals of the monoclinic form were obtained by slow evaporation of a solution in an unspecified solvent.[1]

  • Orthorhombic Polymorph: The crystallization method for the orthorhombic form is not explicitly detailed in the available literature. However, crystallization from a mixture of ethyl acetate and petroleum ether has been reported to yield a bright white solid of the compound.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive technique for determining the crystal structure of the polymorphs.

  • Data Collection:

    • For the monoclinic polymorph, data was collected on a suitable diffractometer using Mo Kα radiation (λ = 0.71073 Å) at 295 K.[1]

  • Structure Solution and Refinement:

    • The structure of the monoclinic polymorph was solved by direct methods and refined by full-matrix least-squares on F².[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Visualization of Polymorph Comparison

The following diagram illustrates the relationship between the compound and its characterized polymorphic forms, highlighting the key analytical technique used for their structural determination.

Polymorphs cluster_compound Starting Compound cluster_polymorphs Polymorphic Forms cluster_analysis Analytical Technique Compound 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile Monoclinic Monoclinic Polymorph (Space Group: C2/c) Compound->Monoclinic Crystallization Orthorhombic Orthorhombic Polymorph (Space Group: P2(1)2(1)2(1)) Compound->Orthorhombic Crystallization Xray Single-Crystal X-ray Diffraction Monoclinic->Xray Characterization Orthorhombic->Xray Characterization

Caption: Logical workflow showing the crystallization of this compound into its monoclinic and orthorhombic polymorphs and their subsequent characterization by X-ray diffraction.

References

"confirming the structure of venlafaxine intermediate using NMR and Mass Spec"

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to Confirming the Structure of Venlafaxine Intermediates using NMR and Mass Spectrometry

In the synthesis of active pharmaceutical ingredients (APIs) like Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor, the rigorous characterization of synthetic intermediates is a critical step. This ensures the final product's purity, safety, and efficacy. This guide provides a detailed comparison of analytical techniques, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for the structural confirmation of a key venlafaxine intermediate: 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol .

This document serves as a resource for researchers and drug development professionals, offering objective comparisons with alternative methods and providing the supporting experimental data and protocols necessary for replication and validation.

Structural Elucidation of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol

The primary methods for unambiguously determining the structure of this intermediate are NMR spectroscopy and Mass Spectrometry. These techniques provide detailed information about the molecular framework and mass, respectively. Infrared (IR) spectroscopy and elemental analysis are often used as complementary techniques for confirmation of functional groups and empirical formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide a detailed map of the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for full characterization.

¹H NMR Data: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR Data: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their bonding environment (e.g., alkyl, aromatic, carbonyl).

Technique Observed Chemical Shifts (δ, ppm) and Multiplicities Interpretation
¹H NMR 7.1–7.2 (d, 2H, Ar-H); 6.72–6.84 (d, 2H, Ar-H); 4.1 (d, 2H, CH₂-N); 3.7 (s, 3H, OCH₃); 3.4 (t, 1H, Ar-CH-Cyclo); 2.4 (s, 1H, OH); 1.02–1.08 (d, 1H, Cyclohexyl-H)Confirms the presence of a para-substituted benzene ring, a methoxy group, and the cyclohexanol moiety. The splitting patterns (d - doublet, t - triplet, s - singlet) help to establish the connectivity of the protons.[1]
¹³C NMR Specific shifts corresponding to aromatic carbons, the methoxy carbon, the cyano carbon, and the aliphatic carbons of the cyclohexyl ring.Provides a carbon count and confirms the presence of all key functional groups and structural components.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Technique Observed m/z Interpretation
GC-MS 178 (M+H)⁺This corresponds to a fragment of Venlafaxine, not the intermediate itself. Specific MS data for the intermediate is crucial for confirmation. The expected molecular ion peak for C₁₅H₁₉NO₂ would be at m/z 245.
Fragmentation Characteristic fragments would include the loss of the cyano group (-26 Da), the loss of water (-18 Da) from the cyclohexanol ring, and fragments corresponding to the methoxybenzyl moiety.Analysis of the fragmentation pattern helps to piece together the different components of the molecule, confirming the proposed structure.[2]

Comparison with Alternative Analytical Techniques

While NMR and MS are primary techniques, a multi-faceted approach using other methods provides a more robust confirmation of structure.

Technique Strengths Limitations Role in Confirmation
FT-IR Spectroscopy Excellent for identifying functional groups (e.g., -OH, C≡N, C-O). Fast and non-destructive.Provides limited information on the overall molecular skeleton. Not suitable for complex mixture analysis without separation.Confirms the presence of the hydroxyl (approx. 3454 cm⁻¹) and cyano (approx. 1435 cm⁻¹) functional groups, which are key features of the intermediate.[1]
X-Ray Crystallography Provides the absolute, three-dimensional structure of a molecule in the solid state.Requires a suitable single crystal, which can be difficult to grow.When successful, it provides unequivocal proof of structure. The crystal structure for two polymorphs of this intermediate has been reported.[1]
Elemental Analysis Determines the percentage composition of elements (C, H, N), allowing for the calculation of the empirical formula.Does not provide information on connectivity or isomerism. Requires a highly pure sample.Confirms that the empirical formula of the isolated compound matches the proposed molecular formula (C₁₅H₁₉NO₂).[1]

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified venlafaxine intermediate in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[1]

  • ¹H NMR Parameters : Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and acquisition of 16-32 scans.

  • ¹³C NMR Parameters : Typical parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and acquisition of 1024-2048 scans with proton decoupling.

Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the intermediate in a suitable volatile solvent like methanol or dichloromethane (1 mg/mL).

  • Instrumentation : Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • GC Conditions : Use a capillary column (e.g., DB-5ms). Program the oven temperature to ramp from an initial temperature (e.g., 100°C) to a final temperature (e.g., 280°C) to ensure elution of the analyte.

  • MS Conditions : Set the mass spectrometer to scan a mass range of m/z 40-500. The electron energy is typically set at 70 eV.

Visualizing the Analytical Process

analytical_workflow synthesis Synthesis of Venlafaxine Intermediate purification Purification (Crystallization) synthesis->purification sample Pure Intermediate Sample purification->sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (GC-MS) sample->ms ir FT-IR Spectroscopy sample->ir xa X-Ray Analysis sample->xa nmr_data Connectivity & Framework Data nmr->nmr_data ms_data Molecular Weight & Fragment Data ms->ms_data ir_data Functional Group Data ir->ir_data xa_data 3D Structure xa->xa_data confirmation Structure Confirmed nmr_data->confirmation ms_data->confirmation ir_data->confirmation xa_data->confirmation structure_elucidation_logic proposed_structure Proposed Structure: 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol nmr_h ¹H NMR Data (Aromatic, Alkyl, OCH₃ protons) proposed_structure->nmr_h predicts nmr_c ¹³C NMR Data (Carbon Count, C≡N, C-O) proposed_structure->nmr_c predicts ms_mw Mass Spec Data (Molecular Weight Confirmation) proposed_structure->ms_mw predicts ms_frag MS Fragmentation (Loss of H₂O, CN; Methoxybenzyl ion) proposed_structure->ms_frag predicts ir_data IR Spectrum (OH stretch, C≡N stretch) proposed_structure->ir_data predicts nmr_h->proposed_structure confirms nmr_c->proposed_structure confirms ms_mw->proposed_structure confirms ms_frag->proposed_structure confirms ir_data->proposed_structure confirms

References

"efficacy comparison of different synthetic protocols for venlafaxine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic protocols for the antidepressant drug venlafaxine. The following sections detail the efficacy of different synthetic routes, supported by quantitative data, and provide methodologies for the key experimental steps. Visual diagrams of the synthetic pathways are included to facilitate understanding.

Efficacy and Performance Comparison

The selection of a synthetic route for an active pharmaceutical ingredient (API) like venlafaxine is a critical decision in drug development and manufacturing, influenced by factors such as overall yield, purity of the final product, cost of reagents, and scalability. Below is a summary of the quantitative data for several prominent synthetic protocols for venlafaxine.

Synthetic ProtocolKey Reagents/CatalystsOverall Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Original Patented Process 5% Rhodium on Alumina, n-Butyllithium< 25%Not specifiedEstablished routeLow yield, expensive and hazardous reagents, tedious workup
Improved Process with Pd/C 10% Palladium on Carbon, Acetic Acid~60%Not specifiedHigher yield, avoids expensive rhodium catalystRequires autoclave for hydrogenation under pressure
Large-Scale Synthesis Sodium Methoxide, Raney Nickel55%> 99.9%High purity, cost-effective for large scale, avoids hazardous reagentsMulti-step process
Asymmetric Synthesis Sharpless Asymmetric Epoxidation> 50%> 99% (ee)Produces specific enantiomer, high enantiomeric excessMulti-step, requires specialized chiral reagents
Route from p-Methoxyphenylethyl acid SOCl₂, N,N-dimethylamine, KBH₄/BF₃·Et₂O50.3%Not specifiedAlternative starting materialMulti-step process
Raney Nickel Hydrogenation Raney Nickel, Ammonia~66% (intermediate)~99% (intermediate)Cost-effective catalyst, good yield for the reduction stepUse of ammonia, requires pressure hydrogenation

Synthetic Pathways and Methodologies

The following diagrams and experimental protocols provide a detailed overview of the key synthetic routes to venlafaxine.

Classical and Modified Reduction Routes

The most common strategies for venlafaxine synthesis commence with the condensation of p-methoxyphenylacetonitrile and cyclohexanone to form the intermediate 1-[cyano-(p-methoxyphenyl)methyl]cyclohexanol. The subsequent reduction of the nitrile group to a primary amine, followed by N,N-dimethylation, are the critical steps where different protocols diverge.

G cluster_0 Condensation cluster_1 Reduction cluster_2 Methylation cluster_3 Catalyst Options p-methoxyphenylacetonitrile p-methoxyphenylacetonitrile cyanohydrin_intermediate 1-[cyano-(p-methoxyphenyl)methyl]cyclohexanol p-methoxyphenylacetonitrile->cyanohydrin_intermediate n-BuLi or NaOMe cyclohexanone cyclohexanone cyclohexanone->cyanohydrin_intermediate amino_intermediate 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol cyanohydrin_intermediate->amino_intermediate H₂, Catalyst venlafaxine Venlafaxine amino_intermediate->venlafaxine Eschweiler-Clarke Reaction Rh_Al2O3 5% Rh/Al₂O₃ Pd_C 10% Pd/C Raney_Ni Raney Nickel

Figure 1: General Synthetic Pathway for Venlafaxine via Nitrile Reduction

Step 1: Reduction of 1-[cyano-(p-methoxyphenyl)methyl]cyclohexanol

A suspension of 1-[cyano-(p-methoxyphenyl)methyl]cyclohexanol (60 g, 0.245 mol) in acetic acid (350 mL) is hydrogenated in an autoclave in the presence of 10% palladium on charcoal (1.8 g) at a temperature of 50-55°C and a pressure of 10-15 kg/cm ². The reaction is monitored by TLC until the starting material is consumed. The catalyst is then filtered off, and the filtrate is evaporated under reduced pressure. The residue is treated with o-xylene and evaporated to remove traces of acetic acid. The resulting solid is suspended in ethyl acetate, stirred, filtered, and dried to afford 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol.

Step 2: N,N-dimethylation (Eschweiler-Clarke Reaction)

A mixture of 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol (55.0 g, 0.22 mol), formic acid (25 mL), 40% formaldehyde solution (92 mL), and water (275 mL) is heated at 90-98°C for 19 hours.[1][2] After cooling, the reaction mixture is washed with chloroform. The aqueous layer is cooled to 5°C and basified with 48% sodium hydroxide solution. The product is extracted with chloroform, and the organic layer is evaporated. The resulting oily residue is dissolved in isopropyl alcohol and acidified with isopropyl alcohol hydrochloride to a pH of approximately 2. The precipitated solid is filtered, washed with isopropyl alcohol, and dried to yield venlafaxine hydrochloride.[1]

Asymmetric Synthesis of (-)-Venlafaxine

For the production of a single enantiomer of venlafaxine, an asymmetric synthesis approach is employed. One such method utilizes a Sharpless asymmetric epoxidation to establish the chiral center.[3][4]

G cyclohexanone cyclohexanone unsaturated_ester α,β-Unsaturated Ester cyclohexanone->unsaturated_ester Wittig Reaction allyl_alcohol Allyl Alcohol unsaturated_ester->allyl_alcohol Reduction (Red-Al) chiral_epoxide Chiral Epoxide allyl_alcohol->chiral_epoxide Sharpless Asymmetric Epoxidation epoxy_amine Epoxy Amine Intermediate chiral_epoxide->epoxy_amine Mesylation & Azide Substitution venlafaxine_enantiomer (-)-Venlafaxine epoxy_amine->venlafaxine_enantiomer Epoxide Opening & Reduction

Figure 2: Asymmetric Synthesis Pathway for (-)-Venlafaxine

Step 1: Synthesis of Allyl Alcohol

Cyclohexanone undergoes a Wittig reaction with a two-carbon ylide in refluxing toluene to yield an α,β-unsaturated ester.[3] This ester is then selectively reduced using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) to give the corresponding allyl alcohol.[3]

Step 2: Sharpless Asymmetric Epoxidation

The allyl alcohol is subjected to Sharpless asymmetric epoxidation at a temperature between -20 to -50°C to produce the chiral epoxide with high enantiomeric excess.[3]

Step 3: Conversion to (-)-Venlafaxine

The chiral epoxide is then converted to an epoxy amine intermediate through mesylation and subsequent reaction with an azide source, followed by reduction. The final step involves the regioselective opening of the epoxide ring with an appropriate organocuprate reagent, followed by N,N-dimethylation, to yield (-)-venlafaxine.[3] The reaction is stirred for 4-5 hours at -30 to -40°C.[3]

Synthesis from p-Methoxyphenylethyl Acid

An alternative synthetic route begins with p-methoxyphenylethyl acid, avoiding the nitrile intermediate.

G start_acid p-Methoxyphenylethyl Acid acyl_chloride Acyl Chloride start_acid->acyl_chloride SOCl₂ amide N,N-dimethyl Amide acyl_chloride->amide N,N-dimethylamine ivanov_product Ivanov Reaction Product amide->ivanov_product Ivanov Reaction venlafaxine Venlafaxine ivanov_product->venlafaxine Reduction (KBH₄/BF₃·Et₂O)

Figure 3: Synthesis Pathway from p-Methoxyphenylethyl Acid

p-Methoxyphenylethyl acid is first converted to its acyl chloride using thionyl chloride (SOCl₂). This is followed by a reaction with N,N-dimethylamine to form the corresponding amide. An Ivanov reaction is then performed, and the resulting product is reduced using a combination of potassium borohydride (KBH₄) and boron trifluoride etherate (BF₃·Et₂O) to yield venlafaxine.[5]

Conclusion

The synthesis of venlafaxine can be achieved through various protocols, each with its own set of advantages and disadvantages. The original patented process, while historically significant, suffers from low yields and the use of hazardous reagents.[1] Subsequent developments have led to more efficient and scalable methods. The use of palladium on carbon for the reduction of the nitrile intermediate offers a significant improvement in yield over the original rhodium-catalyzed process.[1] For large-scale industrial production, a process utilizing sodium methoxide for the initial condensation and Raney nickel for hydrogenation provides a high-purity product with a good overall yield.[6] The asymmetric synthesis route is crucial for obtaining enantiomerically pure venlafaxine, which is important for studying the pharmacological effects of individual enantiomers.[3] The choice of the optimal synthetic route will depend on the specific requirements of the researcher or manufacturer, balancing factors such as cost, yield, purity, and the scale of production.

References

Single-Step Synthesis of Venlafaxine: A Comparative Guide to a Streamlined Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more efficient and cost-effective synthetic routes for active pharmaceutical ingredients (APIs) is a constant endeavor. This guide provides a detailed comparison of the single-step synthesis of venlafaxine with the traditional multi-step approach, supported by experimental data and protocols.

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed antidepressant. Traditional synthetic routes to venlafaxine often involve multiple steps, leading to challenges in terms of overall yield, process time, and the use of hazardous reagents. A more recent development is a single-step, or one-pot, synthesis that offers significant advantages in streamlining the manufacturing process. This guide will delve into the specifics of both methodologies, offering a clear comparison to aid in process development and optimization.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative differences between the single-step and traditional multi-step synthesis of venlafaxine, starting from the common intermediate 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile.

ParameterSingle-Step SynthesisTraditional Multi-Step Synthesis
Number of Steps 12
Overall Yield 30-89% (HPLC Conversion)~66% (for intermediate)
Purity (HPLC) Not explicitly stated for isolated productIntermediate: 99% Final Product: 99.37%
Key Reagents Alkylamine, Transition Metal Catalyst (e.g., Palladium on Carbon), Hydrogen1. Reducing Agent (e.g., Raney Nickel, Hydrogen) 2. Formaldehyde, Formic Acid
Carcinogenic Reagents Avoids formaldehydeUtilizes formaldehyde
Expensive Catalysts Can utilize standard palladium catalystsCan utilize expensive catalysts like rhodium on alumina

Experimental Protocols

Single-Step Synthesis of Venlafaxine

This process, detailed in patent WO2008059525A2, describes a one-pot reductive amination of the cyano-intermediate.

Reaction: To a stirred solution of this compound (1.0 equivalent) in methanol (10-20 volumes), an alkylamine (e.g., dimethylamine hydrochloride, 3-5 equivalents) is added, and the mixture is stirred for 5-10 minutes to achieve a clear solution. A palladium catalyst (10-50 wt%) is then added under a nitrogen atmosphere. The reaction mixture is purged with hydrogen gas three times and then stirred under a hydrogen atmosphere (1-2 atm) at room temperature for 5 to 40 hours.

Work-up and Isolation: The progress of the reaction is monitored by TLC and HPLC. Upon completion, the reaction mixture is filtered to remove the catalyst. The combined filtrate is concentrated to dryness under reduced pressure. The residue is taken up in water, and the aqueous layer is basified with 10% aqueous NaOH to a pH of 8-10. The product is then extracted with ethyl acetate (3 times). The combined organic layers are washed with brine and dried over sodium sulfate. Evaporation of the solvent under vacuum yields venlafaxine.

Traditional Multi-Step Synthesis of Venlafaxine

This conventional route involves the reduction of the nitrile to a primary amine, followed by N-methylation via the Eschweiler-Clarke reaction.

Step 1: Reduction of this compound

Reaction: In an autoclave, 100 g of 1-[cyano(4-methoxyphenyl)ethyl]cyclohexanol is charged with 100 ml of toluene and 400 ml of water at room temperature. The mixture is stirred and cooled to 10°C. 20 g of Raney Nickel (pre-washed with water to remove alkali) and 100 ml of 20% liquor ammonia are added. The autoclave is then pressurized with hydrogen to 4-5 kg pressure and maintained for 120 minutes at a temperature below 12°C. The reaction temperature is then slowly raised to about 50°C, with an increase in hydrogen pressure to 7-8 kg, and maintained for 8 hours.

Work-up and Isolation: After the reaction, the mixture is cooled, and the catalyst is filtered off. The resulting product, 1-[2-amino-(4-methoxyphenyl) ethyl] Cyclohexanol acetate, is obtained with a reported yield of 66% and an HPLC purity of 99%.

Step 2: N-methylation of 1-[2-amino-(4-methoxyphenyl) ethyl] Cyclohexanol (Eschweiler-Clarke Reaction)

Reaction: To a stirred solution of 100 g of 1-[2-amino-(4-methoxyphenyl) ethyl] Cyclohexanol acetate in 300 ml of water, 117 g of 88% formic acid and 91 g of 40% formaldehyde solution are added. The solution is heated to 98°C and maintained for 20 hours.

Work-up and Isolation: The reaction mixture is cooled to about 10°C, and 500 ml of ethyl acetate is added. The pH is adjusted to about 7 with sodium hydroxide solution and further to 10-10.5 with ammonium hydroxide solution. The layers are separated, and the final product, venlafaxine, is isolated. The reported HPLC purity of the crude reaction mixture is 81.64%, with the final product having a purity of 99.37%.

Advantages of the Single-Step Process

The primary advantages of the single-step synthesis of venlafaxine are:

  • Process Simplification: By combining the reduction and N-alkylation steps into a single operation, the process is significantly streamlined, reducing reaction time, energy consumption, and labor costs.

  • Avoidance of Hazardous Reagents: The single-step method circumvents the use of formaldehyde, a known carcinogen, which is a key reagent in the traditional Eschweiler-Clarke N-methylation step.[1] This improves the safety and environmental profile of the synthesis.

  • Reduced Waste: One-pot syntheses generally lead to a reduction in the amount of solvent and reagent waste generated, as intermediate isolation and purification steps are eliminated.

  • Potential for Higher Throughput: A simplified process can lead to a higher production throughput in a given manufacturing facility.

  • Cost-Effectiveness: The avoidance of expensive and hazardous reagents, coupled with a more efficient process, can lead to a more cost-effective manufacturing process for venlafaxine. The traditional method can involve expensive catalysts like rhodium on alumina.[1]

Visualizing the Synthetic Pathways

To better illustrate the differences between the two synthetic approaches, the following workflow diagrams are provided.

Venlafaxine Synthesis Comparison cluster_single Single-Step Synthesis cluster_multi Traditional Multi-Step Synthesis start_s 2-(1-hydroxycyclohexyl)- 2-(4-methoxyphenyl)acetonitrile process_s Reductive Amination (H2, Pd/C, Alkylamine) start_s->process_s end_s Venlafaxine process_s->end_s start_m 2-(1-hydroxycyclohexyl)- 2-(4-methoxyphenyl)acetonitrile process_m1 Reduction (H2, Raney Ni) start_m->process_m1 intermediate_m 1-[2-amino-1-(4-methoxyphenyl) ethyl]cyclohexanol process_m1->intermediate_m process_m2 Eschweiler-Clarke (HCHO, HCOOH) intermediate_m->process_m2 end_m Venlafaxine process_m2->end_m

Caption: Comparative workflow of single-step vs. multi-step venlafaxine synthesis.

Venlafaxine's Mechanism of Action: Signaling Pathway

Venlafaxine exerts its therapeutic effect by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the concentration of these neurotransmitters available to bind to postsynaptic receptors.

Venlafaxine Mechanism of Action cluster_pre cluster_post presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft postsynaptic Postsynaptic Neuron SERT SERT synaptic_cleft->SERT Reuptake NET NET synaptic_cleft->NET Reuptake Serotonin_receptor Serotonin Receptor synaptic_cleft->Serotonin_receptor Binds Norepinephrine_receptor Norepinephrine Receptor synaptic_cleft->Norepinephrine_receptor Binds Serotonin_pre Serotonin Serotonin_pre->synaptic_cleft Release Norepinephrine_pre Norepinephrine Norepinephrine_pre->synaptic_cleft Release Venlafaxine Venlafaxine Venlafaxine->SERT Inhibits Venlafaxine->NET Inhibits

Caption: Venlafaxine's inhibition of serotonin and norepinephrine reuptake.

References

A Comparative Guide to the Analysis of Impurities in Commercially Available 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the analysis and comparison of impurities in commercial batches of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceuticals, including the antidepressant Venlafaxine.[1][2] The purity of this intermediate is critical as impurities can be carried through subsequent synthesis steps, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API).

This document outlines the common synthetic routes, identifies potential impurities, and presents detailed analytical protocols for their detection, quantification, and characterization. All experimental data is presented in a comparative format to aid in the selection of high-purity materials for research and development.

Origin of Potential Impurities

The most common industrial synthesis of this compound involves the base-catalyzed condensation of 4-methoxyphenylacetonitrile with cyclohexanone.[2][3] Impurities can therefore originate from several sources:

  • Starting Materials: Unreacted 4-methoxyphenylacetonitrile and cyclohexanone.

  • Intermediates and By-products: Impurities arising from side reactions, such as the self-condensation of cyclohexanone or impurities present in the starting materials.[4]

  • Reagents: Residual catalysts or bases used in the reaction.

  • Degradation Products: Compounds formed during synthesis, work-up, or storage.

  • Residual Solvents: Organic solvents used during the reaction and purification steps.[5]

Comparative Analysis of Commercial Samples

To ensure the quality of a drug development program, it is essential to screen multiple commercial sources of key intermediates. The following table presents a hypothetical comparative analysis of this compound from three different suppliers, based on common purity specifications and potential impurities identified through the analytical protocols detailed in this guide.[6][7]

Table 1: Hypothetical Impurity Profile of Commercial this compound

Impurity NameStructurePotential SourceSupplier A (% w/w)Supplier B (% w/w)Supplier C (% w/w)
Main Compound This compound-99.85 99.52 98.90
4-MethoxyphenylacetonitrileStarting Material0.050.150.31
CyclohexanoneStarting Material< 0.010.030.05
2-Cyclohexylidene-2-(4-methoxyphenyl)acetonitrileDehydration By-product0.030.080.25
4-Methoxyphenylacetic acidHydrolysis of Starting Material< 0.010.020.10
TolueneResidual Solvent0.02 (200 ppm)0.05 (500 ppm)0.08 (800 ppm)
Ethyl AcetateResidual Solvent0.04 (400 ppm)0.11 (1100 ppm)0.22 (2200 ppm)
Total Impurities 0.15 0.48 1.10

Note: Data presented is for illustrative purposes only and does not represent actual analytical results from any specific supplier.

Experimental Protocols

A combination of chromatographic and spectroscopic techniques is necessary for comprehensive impurity profiling.[8][9] High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying the main compound and non-volatile organic impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing residual solvents and volatile starting materials.[9][10]

Protocol 1: HPLC-UV Method for Quantification of Organic Impurities

This reverse-phase HPLC method is designed to separate the main compound from its starting materials and related by-products.

  • Instrumentation:

    • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[11][12]

    • Gradient:

      Time (min) % A % B
      0.0 70 30
      20.0 30 70
      25.0 30 70
      25.1 70 30

      | 30.0 | 70 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Final concentration: ~0.5 mg/mL.

  • Quantification:

    • Calculate the percentage of each impurity using the area percent method, assuming a relative response factor (RRF) of 1.0 for unknown impurities. The RRF for known impurities should be determined experimentally.

Protocol 2: Headspace GC-MS for Analysis of Residual Solvents

This method is suitable for the detection and quantification of volatile organic compounds, such as residual solvents from the synthesis and purification process.[5]

  • Instrumentation:

    • Gas chromatograph with a headspace autosampler and a Mass Spectrometric (MS) detector.

  • GC Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: Hold at 220 °C for 5 minutes.

    • Injector Temperature: 230 °C.

    • Split Ratio: 10:1.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-350 amu.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5.0 mL of Dimethyl Sulfoxide (DMSO).

    • Crimp and seal the vial immediately.

  • Quantification:

    • Quantify against certified reference standards for common solvents (e.g., Toluene, Ethyl Acetate, Hexane).

Workflow for Impurity Analysis

The logical flow from sample receipt to final reporting is crucial for a systematic analysis. The following diagram illustrates a typical workflow for the identification and quantification of impurities in a commercial chemical sample.

Impurity_Analysis_Workflow Workflow for Commercial Sample Impurity Analysis cluster_0 Initial Screening cluster_1 Quantification & Identification cluster_2 Reporting start Receive Commercial Sample hplc_screen HPLC-UV Purity Screen start->hplc_screen gc_screen Headspace GC-MS (Residual Solvents) start->gc_screen decision Impurity > 0.1%? hplc_screen->decision report Generate Certificate of Analysis & Comparison Report gc_screen->report quantify Quantify Known Impurities (Using Reference Standards) decision->quantify No isolate Isolate Unknown Impurity (Prep-HPLC) decision->isolate Yes quantify->report characterize Structural Elucidation (LC-MS, NMR) isolate->characterize characterize->quantify

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, a compound often used as an intermediate in pharmaceutical synthesis and recognized as an impurity of Venlafaxine.[1][2][3] Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Hazard Profile and Immediate Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation.[4] Due to its potential toxicity, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area, preferably a chemical fume hood.

Hazard StatementPrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Do not eat, drink, or smoke when using this product.[4] Wash hands and any exposed skin thoroughly after handling.[4] Use only in a well-ventilated area.[4]
Skin and Eye Irritation Wear protective gloves, protective clothing, eye protection, and face protection.[4] In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Unknown Potency As a pharmaceutical-related compound with incompletely characterized long-term hazards, handle with a high degree of caution.
Chemical Incompatibility Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. On-site chemical treatment, such as hydrolysis of the nitrile group, is a potential but more complex procedure that should only be undertaken by trained personnel with a validated protocol for this specific compound. The following steps outline the standard procedure for waste collection and disposal.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware).

  • The waste should be classified as hazardous chemical waste.

  • Do not mix this waste with other waste streams, particularly incompatible substances like strong oxidizing agents.

2. Waste Container Selection and Labeling:

  • Use a chemically compatible, leak-proof container with a secure screw-top cap. Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date when waste was first added to the container and the primary hazard pictograms (e.g., harmful/irritant).

3. Waste Accumulation and Storage:

  • Collect the waste in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.

  • Keep the waste container tightly closed except when adding waste.

  • Store the container in a cool, dry, and well-ventilated area away from heat, sparks, or open flames.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

4. Arranging for Disposal:

  • Once the waste container is full or has been in storage for a period defined by your institution's policies (often not exceeding one year), arrange for its disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the EHS office with a detailed inventory of the waste.

5. Spill Management:

  • In the event of a small spill, wear appropriate PPE, contain the spill with a non-combustible absorbent material (such as sand or vermiculite), and collect the material into the designated hazardous waste container using non-sparking tools.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Below is a logical workflow for the disposal process of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Disposal start Generate Waste (Pure compound or contaminated materials) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First container Select Labeled, Compatible Hazardous Waste Container ppe->container collect Collect Waste in Container container->collect seal Securely Seal Container collect->seal store Store in Designated Satellite Accumulation Area seal->store log Maintain Waste Log store->log contact_ehs Contact Environmental Health & Safety (EHS) log->contact_ehs Container Full or Time Limit Reached pickup Schedule Waste Pickup contact_ehs->pickup end Waste Transferred to Licensed Disposal Facility pickup->end

References

Essential Safety and Logistical Information for Handling 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the paramount consideration in the laboratory is safety. This document provides crucial safety and logistical information for handling 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, encompassing operational and disposal plans to ensure a secure working environment. The following procedural guidance is based on available safety data for this compound and structurally similar chemicals.

Hazard Identification and Personal Protective Equipment (PPE)

Based on GHS classifications, this compound is considered hazardous.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] Therefore, a comprehensive PPE strategy is essential to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Recommendations

PPE CategoryRecommendationRationale
Hand Protection Wear protective gloves. For prolonged contact, consider double-gloving with nitrile gloves.Protects against skin contact and absorption.
Eye/Face Protection Wear chemical safety goggles. A face shield is recommended when there is a significant risk of splashing.Protects eyes from splashes and airborne particles.
Skin and Body Protection Wear a lab coat. A chemically resistant apron over the lab coat is advised for procedures with a higher risk of splashes.Prevents contamination of personal clothing and skin.
Respiratory Protection Use only in a well-ventilated area, preferably in a certified chemical fume hood.Minimizes the risk of inhaling dust or vapors.[2][3]

Safe Handling and Storage Protocol

Adherence to a strict operational protocol is critical to ensure safety during the handling and storage of this compound.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work Area Preparation (Fume Hood) gather_materials Gather Materials & PPE prep_area->gather_materials Ensure safety weigh_compound Weigh Compound gather_materials->weigh_compound Wear appropriate PPE dissolve Dissolve/React Compound weigh_compound->dissolve Transfer carefully monitor Monitor Reaction dissolve->monitor quench Quench Reaction monitor->quench decontaminate Decontaminate Glassware quench->decontaminate Post-reaction dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste clean_area Clean Work Area dispose_waste->clean_area

Caption: Experimental workflow for handling this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Always work in a well-ventilated area, preferably a certified chemical fume hood.[3]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Before starting, put on all required PPE as detailed in Table 1.

    • Assemble all necessary equipment and reagents.

  • Handling the Compound:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

    • Do not eat, drink, or smoke when using this product.[2]

    • Wash hands and any exposed skin thoroughly after handling.[2][4]

    • When transferring the solid, use a spatula and avoid creating dust.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][5]

Emergency Procedures and Disposal Plan

In the event of an emergency, immediate and appropriate action is crucial.

Spill Management:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.[3]

    • Clean the spill area with soap and water.[3]

  • Large Spills:

    • Evacuate the area immediately.[3]

    • Alert your institution's environmental health and safety (EHS) department.[3]

    • Prevent entry into the affected area.

First-Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[2] Take off contaminated clothing and wash it before reuse.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • If Swallowed: Rinse mouth. Get medical help.[2]

Waste Disposal:

All materials contaminated with this compound should be treated as hazardous waste.

cluster_collection Waste Collection cluster_containment Containment cluster_disposal Disposal solid_waste Contaminated Solids (Gloves, Paper Towels) solid_container Labeled, Sealed Solid Waste Container solid_waste->solid_container Segregate liquid_waste Contaminated Liquids (Solvents, Reaction Mixtures) liquid_container Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container Segregate ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup final_disposal Dispose via Approved Waste Management Facility ehs_pickup->final_disposal Professional Handling

Caption: Waste disposal workflow for this compound.

Disposal Protocol:

  • Segregation: Collect solid and liquid waste in separate, clearly labeled, and sealed containers that are chemically compatible.

  • Labeling: Label waste containers with "Hazardous Waste" and the chemical name.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4] Do not dispose of down the drain or with general trash.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。